molecular formula C4H10N2 B1265635 3-Aminopyrrolidine CAS No. 79286-79-6

3-Aminopyrrolidine

Numéro de catalogue: B1265635
Numéro CAS: 79286-79-6
Poids moléculaire: 86.14 g/mol
Clé InChI: NGXSWUFDCSEIOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Aminopyrrolidine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXSWUFDCSEIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276538, DTXSID10869408
Record name 3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79286-79-6
Record name 3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopyrrolidine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrrolidine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its constrained cyclic structure and the presence of a primary amine make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the CAS numbers, physicochemical properties, and safety information for this compound and its common forms. Detailed experimental protocols for the synthesis of a chiral derivative and a standard protection reaction are presented. Furthermore, this guide explores the role of this compound derivatives as potent modulators of key signaling pathways, including their action as C-C chemokine receptor 2 (CCR2) antagonists and dual Abl/PI3K kinase inhibitors, with illustrative diagrams of the involved pathways.

Chemical and Physical Properties

This compound is a chiral molecule that exists as two enantiomers, (R)- and (S)-3-aminopyrrolidine, as well as a racemic mixture. It is also commonly available as a dihydrochloride (B599025) salt. The fundamental properties of these forms are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound and its Derivatives
PropertyRacemic this compound(R)-(+)-3-Aminopyrrolidine(S)-(-)-3-AminopyrrolidineThis compound Dihydrochloride
CAS Number 79286-79-6[1][2]116183-82-5[3][4]128345-57-3[5]103831-11-4[6]
Molecular Formula C₄H₁₀N₂[1][2]C₄H₁₀N₂[3][4]C₄H₁₀N₂[5]C₄H₁₀N₂ · 2HCl[6]
Molecular Weight 86.14 g/mol [1][2][7]86.14 g/mol [3][4]86.14 g/mol [5]159.06 g/mol [6]
Appearance Clear liquid[7]Colorless to light brown liquid[3]-Solid[6]
Boiling Point 159-160 °C[7]164-165 °C[3][4]164-165 °C[5]>300 °C[6]
Density 0.98 g/mL[7]0.984 g/mL at 25 °C[3][4]0.967 g/mL at 25 °C[5]-
Refractive Index -n20/D 1.489[4]n20/D 1.488[5]-
Optical Rotation -[α]/D +20° (neat)[4][α]20/D −20° (neat)[5]-

Safety Information

Proper handling of this compound is crucial due to its hazardous nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for the racemic and salt forms.

Table 2: GHS Hazard and Precautionary Statements for this compound
FormGHS PictogramsHazard StatementsPrecautionary Statements
Racemic this compound DangerH314: Causes severe skin burns and eye damage.[1][2]P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501[8]
This compound Dihydrochloride WarningH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6]P261, P264, P271, P280, P302+P352, P305+P351+P338[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a chiral this compound derivative and a common protection reaction.

Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline

This multi-step synthesis involves the conversion of readily available trans-4-hydroxy-L-proline to the desired (S)-3-aminopyrrolidine dihydrochloride with an inversion of stereochemistry.[9][10]

Step 1: Decarboxylation to (R)-3-Hydroxypyrrolidine

  • To a solution of trans-4-hydroxy-L-proline in a suitable high-boiling solvent (e.g., diphenyl ether), add a catalytic amount of an acid or base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and isolate the (R)-3-hydroxypyrrolidine by distillation under reduced pressure.

Step 2: N-Boc Protection of (R)-3-Hydroxypyrrolidine

  • Dissolve (R)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (B109758) or a mixture of water and acetone (B3395972).[6]

  • Add an appropriate base (e.g., triethylamine (B128534) or sodium bicarbonate) to the solution.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove impurities and the base.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 3: Sulfonylation of the Hydroxyl Group

  • Dissolve the N-Boc protected alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to give the mesylated intermediate.

Step 4: Azidation with Stereochemical Inversion

  • Dissolve the mesylated compound in a polar aprotic solvent like DMF.

  • Add sodium azide (B81097) (NaN₃) and heat the reaction mixture (e.g., to 80-100 °C).

  • Monitor the reaction for the disappearance of the starting material. This SN2 reaction proceeds with an inversion of configuration at the carbon center.

  • After completion, cool the mixture, dilute with water, and extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate to yield (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

Step 5: Reduction of the Azide and Deprotection

  • Dissolve the azido (B1232118) compound in a suitable solvent like methanol (B129727) or ethanol.

  • Add a reducing agent, such as triphenylphosphine (B44618) followed by water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[9]

  • Once the reduction of the azide to the amine is complete, add concentrated hydrochloric acid to the reaction mixture.

  • Stir the mixture to effect the deprotection of the N-Boc group.

  • Remove the solvent under reduced pressure to obtain the crude (S)-3-aminopyrrolidine dihydrochloride.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthesis_Workflow cluster_0 Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline Decarboxylation Decarboxylation trans-4-Hydroxy-L-proline->Decarboxylation (R)-3-Hydroxypyrrolidine (R)-3-Hydroxypyrrolidine Decarboxylation->(R)-3-Hydroxypyrrolidine N-Boc Protection N-Boc Protection (R)-3-Hydroxypyrrolidine->N-Boc Protection (R)-N-Boc-3-hydroxypyrrolidine (R)-N-Boc-3-hydroxypyrrolidine N-Boc Protection->(R)-N-Boc-3-hydroxypyrrolidine Sulfonylation Sulfonylation (R)-N-Boc-3-hydroxypyrrolidine->Sulfonylation Mesylated Intermediate Mesylated Intermediate Sulfonylation->Mesylated Intermediate Azidation (SN2) Azidation (SN2) Mesylated Intermediate->Azidation (SN2) (S)-N-Boc-3-azidopyrrolidine (S)-N-Boc-3-azidopyrrolidine Azidation (SN2)->(S)-N-Boc-3-azidopyrrolidine Reduction & Deprotection Reduction & Deprotection (S)-N-Boc-3-azidopyrrolidine->Reduction & Deprotection (S)-3-Aminopyrrolidine Dihydrochloride (S)-3-Aminopyrrolidine Dihydrochloride Reduction & Deprotection->(S)-3-Aminopyrrolidine Dihydrochloride

Caption: Synthetic workflow for (S)-3-Aminopyrrolidine Dihydrochloride.

N-Boc Protection of this compound

This procedure describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 9.5:0.5 mixture of water and acetone (approximately 10 mL per mmol of amine).[6]

  • Base Addition: If using an amine salt, first freebase it by adding a suitable base (e.g., triethylamine, 1.1 eq) and stirring for a few minutes. For the free amine, a mild base like sodium bicarbonate (2.0 eq) can be added.

  • Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.

  • Work-up:

    • Once the reaction is complete, if DCM was used, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • If a water/acetone mixture was used, add dichloromethane to extract the product.[6] The organic layer is then separated.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the N-Boc protected this compound.[6] The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

N_Boc_Protection_Workflow cluster_1 N-Boc Protection of this compound This compound This compound Reaction_Setup Dissolve in Solvent (e.g., DCM) This compound->Reaction_Setup Base_Addition Add Base (e.g., NaHCO3) Reaction_Setup->Base_Addition Boc2O_Addition Add Boc2O Base_Addition->Boc2O_Addition Reaction_Monitoring Stir at RT Monitor by TLC Boc2O_Addition->Reaction_Monitoring Work_up Aqueous Wash Reaction_Monitoring->Work_up Isolation Dry and Concentrate Work_up->Isolation N-Boc-3-aminopyrrolidine N-Boc-3-aminopyrrolidine Isolation->N-Boc-3-aminopyrrolidine

Caption: General workflow for N-Boc protection of this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound have been identified as potent modulators of various biological targets, making them highly valuable in drug development.

This compound Derivatives as CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[11][12] Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory diseases. This compound derivatives have been developed as potent CCR2 antagonists, blocking the downstream signaling cascade.[11]

Upon binding of CCL2 to CCR2, a G-protein coupled receptor, several downstream signaling pathways are activated, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[9][11][13] These pathways regulate transcription factors and genes involved in cell survival, proliferation, cytokine production, and migration.[11] By blocking the initial ligand-receptor interaction, this compound-based CCR2 antagonists can mitigate the inflammatory response.

CCR2_Signaling_Pathway cluster_2 CCR2 Signaling Pathway CCR2 CCR2 (GPCR) G_Protein G-Protein Activation CCR2->G_Protein 3-Aminopyrrolidine_Antagonist This compound Antagonist 3-Aminopyrrolidine_Antagonist->CCR2 Blocks PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK MAPK MAPK Pathway G_Protein->MAPK Akt Akt PI3K->Akt Cellular_Responses Cell Survival, Proliferation, Migration, Cytokine Production Akt->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses MAPK->Cellular_Responses

Caption: Inhibition of the CCL2/CCR2 signaling pathway by this compound antagonists.

Dual Inhibition of Abl and PI3K Kinases

Certain derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K).[2] Both kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of several cancers.

The Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), exhibits constitutively active Abl kinase, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[14] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its overactivation is common in many cancers.[4][7] Dual inhibition of both Abl and PI3K offers a promising strategy to overcome resistance to single-target therapies and achieve a more potent anti-cancer effect.

Abl_PI3K_Inhibition cluster_3 Dual Abl/PI3K Inhibition Receptor_Tyrosine_Kinase RTK PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Bcr-Abl Bcr-Abl Abl_Kinase Abl Kinase Bcr-Abl->Abl_Kinase Constitutively Active Bcr-Abl->PI3K Downstream_Effectors Downstream Effectors Abl_Kinase->Downstream_Effectors Akt Akt PI3K->Akt 3-Aminopyrrolidine_Derivative (S)-3-Aminopyrrolidine Derivative 3-Aminopyrrolidine_Derivative->Abl_Kinase Inhibits 3-Aminopyrrolidine_Derivative->PI3K Inhibits mTOR mTOR Akt->mTOR Cancer_Hallmarks Increased Proliferation, Survival, Angiogenesis mTOR->Cancer_Hallmarks Downstream_Effectors->Cancer_Hallmarks

Caption: Dual inhibition of Abl and PI3K signaling by (S)-3-aminopyrrolidine derivatives.

Conclusion

This compound and its derivatives represent a cornerstone in the development of novel therapeutics. The data and protocols presented in this guide underscore the compound's significance, from its fundamental chemical properties to its role in complex biological pathways. For researchers and drug development professionals, a thorough understanding of this versatile scaffold is essential for the design and synthesis of next-generation targeted therapies. The continued exploration of this compound's chemical space promises to yield further breakthroughs in the treatment of a wide array of diseases.

References

Physicochemical properties of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile, chiral heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its rigid, five-membered ring structure and the presence of both primary and secondary amine functionalities make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The pyrrolidine (B122466) motif can enhance aqueous solubility and provide key hydrogen bonding interactions with biological targets.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its role in the development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding its use in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₄H₁₀N₂[1][3]
Molecular Weight 86.14 g/mol [1][3][4]
Appearance Clear, colorless to pale yellow or brown liquid[1]
Boiling Point 159-165 °C[1][5]
Melting Point Not available for free base; >300 °C for dihydrochloride (B599025) salt
Density Racemic: ~0.98 g/mL(R)-enantiomer: 0.984 g/mL at 25 °C(S)-enantiomer: 0.967 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.488 - 1.491[5]
pKa (Predicted) 9.94 ± 0.20[6]
LogP (XLogP3) -0.9[4]
Aqueous Solubility Data not readily available in searched literature.[7] However, its low molecular weight and polar amine groups suggest high water solubility.
CAS Number Racemic: 79286-79-6(R)-enantiomer: 116183-82-5(S)-enantiomer: 128345-57-3[1][3]

Spectral Data

Detailed spectral data for unfunctionalized this compound is not widely published in common databases.

  • NMR Spectroscopy: 1H NMR spectra are available for N-protected derivatives, such as N-Cbz-3-aminopyrrolidine.[8][9] These spectra are useful for confirming the successful incorporation of the scaffold during synthesis.

  • IR Spectroscopy: The infrared spectrum of gaseous pyrrolidine shows a characteristic N-H stretch between 3300 and 3400 cm⁻¹.[10] The spectrum of this compound would be expected to show additional peaks corresponding to the primary amine group.

  • Mass Spectrometry: A mass spectrum for this compound is available in the NIST database.[4]

Experimental Protocols & Workflows

Accurate determination of physicochemical properties like pKa and LogP is essential for drug development. Standardized protocols are outlined below.

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a generalized workflow for determining the key physicochemical properties of a compound like this compound.

G cluster_0 pKa Determination cluster_1 LogP Determination pKa_prep Prepare 1 mM Sample Solution pKa_cal Calibrate pH Meter (pH 4, 7, 10 buffers) pKa_prep->pKa_cal pKa_titrate Titrate with 0.1 M HCl or NaOH pKa_cal->pKa_titrate pKa_analyze Analyze Titration Curve (Inflection Point) pKa_titrate->pKa_analyze pKa_result Calculate pKa pKa_analyze->pKa_result logP_prep Prepare n-Octanol/Water (Mutually Saturated) logP_dissolve Dissolve Sample in Phases logP_prep->logP_dissolve logP_shake Shake to Equilibrate (1 hr) logP_dissolve->logP_shake logP_separate Separate Phases logP_shake->logP_separate logP_analyze Analyze Concentration in Each Phase (e.g., HPLC) logP_separate->logP_analyze logP_result Calculate LogP logP_analyze->logP_result start Compound Sample (this compound) start->pKa_prep start->logP_prep

Fig. 1: General workflow for pKa and LogP determination.
Protocol for pKa Determination (Potentiometric Titration)

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.

  • Preparation:

    • Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

    • Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

    • Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel with a magnetic stirrer.

    • Add KCl solution to maintain ionic strength.

    • Immerse the calibrated pH electrode into the solution.

    • For a basic compound like this compound, titrate the solution by adding small, precise increments of 0.1 M HCl.

    • After each addition, allow the pH reading to stabilize and record the value.

  • Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Identify the inflection point of the resulting sigmoid curve. At the half-equivalence point (the midpoint of the steepest part of the curve), the pH is equal to the pKa.

    • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to more accurately locate the equivalence point.

Protocol for LogP Determination (Shake-Flask Method)

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

  • Preparation:

    • Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and n-octanol.

    • Mutually saturate the two phases by mixing them vigorously for several hours, then allowing them to separate completely.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a small aliquot of the compound's stock solution to a known volume of the pre-saturated n-octanol/aqueous buffer mixture in a separation funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

    • Allow the two phases to fully separate. Centrifugation can be used to accelerate this process.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of this ratio: LogP = log10([Compound]octanol / [Compound]aqueous).

Synthesis and Biological Activity

This compound is a key intermediate in the synthesis of various drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.

Generalized Synthesis Workflow

A common synthetic strategy involves the stereospecific conversion from a chiral starting material like hydroxyproline (B1673980) or the resolution of a racemic mixture. The diagram below shows a conceptual workflow.

G start Chiral Precursor (e.g., (R)-3-Hydroxypyrrolidine) protect Protect Amine (e.g., Boc, Cbz) start->protect activate Activate Hydroxyl Group (e.g., Mesylation, Tosylation) protect->activate displace Nucleophilic Displacement with Azide (SN2 Inversion) activate->displace reduce Reduce Azide to Amine (e.g., H2/Pd, PPh3) displace->reduce deprotect Deprotect Amine (e.g., Acidic Conditions) reduce->deprotect product Final Product ((S)-3-Aminopyrrolidine) deprotect->product

Fig. 2: A generalized synthetic route to chiral this compound.
Role in Drug Development

Derivatives of this compound have shown significant activity as antagonists and inhibitors in several therapeutic areas:

  • CCR2 Antagonists: Novel this compound derivatives have been synthesized and identified as highly potent antagonists of the human C-C chemokine receptor 2 (CCR2).[11] CCR2 and its ligand CCL2 are implicated in various inflammatory diseases and cancer, making this a key therapeutic target.[12][13][14]

  • Abl/PI3K Dual Inhibitors: The (S)-3-aminopyrrolidine scaffold has been used to develop dual inhibitors of Abl and PI3K kinases, which are involved in cancer cell signaling pathways.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The this compound template has been explored for the development of drug candidates with dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitory activity for the treatment of depression.

Biological Context: Simplified CCR2 Signaling Pathway

The diagram below illustrates the mechanism of CCR2 signaling and the point of intervention for a this compound-based antagonist.

G cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_protein G-protein (Gα, Gβγ) CCR2->G_protein Activates Downstream Downstream Signaling (PI3K/Akt, MAPK) G_protein->Downstream Initiates CCL2 CCL2 (Ligand) CCL2->CCR2 Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->CCR2 Binds & Blocks Response Cellular Response (Chemotaxis, Inflammation) Downstream->Response

Fig. 3: Simplified CCR2 signaling and antagonist action.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, combined with its stereochemical features, make it a valuable and versatile scaffold. A thorough understanding of its properties, as outlined in this guide, is fundamental for its effective application in the rational design and synthesis of next-generation therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-3-Aminopyrrolidine

(S)-(-)-3-Aminopyrrolidine is a valuable chiral building block extensively utilized in the synthesis of novel pharmaceutical compounds. Its stereospecific structure and reactive amine group are crucial for creating complex molecules with high biological activity. This guide provides a detailed overview of a common synthetic route for (S)-(-)-3-Aminopyrrolidine, its characterization, and relevant experimental protocols.

Physicochemical Properties

The fundamental physical and chemical properties of (S)-(-)-3-Aminopyrrolidine are summarized below.

PropertyValue
Molecular Formula C₄H₁₀N₂
Molecular Weight 86.14 g/mol [1]
CAS Number 128345-57-3[2]
Boiling Point 164-165 °C
Density 0.967 g/mL at 25 °C
Refractive Index (n20/D) 1.488
Optical Rotation ([α]20/D) -20° (neat)

Synthesis of (S)-(-)-3-Aminopyrrolidine Dihydrochloride (B599025)

A widely employed and cost-effective method for the synthesis of optically pure (S)-3-aminopyrrolidine dihydrochloride utilizes trans-4-hydroxy-L-proline as the starting material. This multi-step synthesis involves decarboxylation, protection of the amine group, sulfonation of the hydroxyl group, azidation with configuration inversion, and subsequent reduction and deprotection.[3]

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline.

G A trans-4-hydroxy-L-proline B (R)-3-hydroxypyrrolidine hydrochloride A->B Decarboxylation C (R)-1-Boc-3-hydroxypyrrolidine B->C N-Boc Protection D (R)-1-Boc-3-(methylsulfonyloxy) pyrrolidine (B122466) C->D Sulfonylation E (S)-1-Boc-3-azidopyrrolidine D->E Azidation (SN2) F (S)-3-aminopyrrolidine dihydrochloride E->F Reduction & Deprotection

Caption: Synthesis pathway of (S)-3-aminopyrrolidine dihydrochloride.

Experimental Protocols

Synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline

This protocol is based on a chiral synthesis method that is efficient and uses readily available materials.[3]

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline in a suitable solvent such as cyclohexanol.

  • Add a catalyst.

  • Heat the mixture to 120-180 °C to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine hydrochloride.[3]

Step 2: N-tert-Butoxycarbonyl (Boc) Protection

  • Suspend (R)-3-hydroxypyrrolidine hydrochloride in dichloromethane.

  • Add an organic base to act as an acid scavenger.

  • Introduce Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to protect the secondary amine.

Step 3: Sulfonylation of the Hydroxyl Group

  • To the solution from the previous step, add methanesulfonyl chloride to convert the hydroxyl group into a good leaving group (mesylate).

Step 4: Azidation with Configuration Inversion (SN2 Reaction)

  • React the resulting (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine with sodium azide.

  • This nucleophilic substitution proceeds via an SN2 mechanism, leading to an inversion of configuration at the C3 position, forming (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine. The reaction is typically carried out at a temperature between 70-85 °C.[3]

Step 5: Reduction of the Azido (B1232118) Group and Deprotection of the Boc Group

  • Dissolve the (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine in an aqueous organic solvent.

  • Add triphenylphosphine (B44618) to reduce the azido group to an amino group.

  • Concurrently, add concentrated hydrochloric acid to remove the N-Boc protecting group.

  • This final step yields the target product, (S)-3-aminopyrrolidine dihydrochloride.[3]

Experimental Workflow

The general workflow for the synthesis and purification of (S)-(-)-3-Aminopyrrolidine is depicted below.

G A Starting Material: trans-4-hydroxy-L-proline B Multi-step Synthesis A->B C Crude Product B->C D Purification (e.g., Crystallization) C->D E Pure (S)-(-)-3-Aminopyrrolidine (or its salt) D->E F Characterization E->F G NMR, IR, MS, Optical Rotation F->G

Caption: General experimental workflow.

Characterization Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized (S)-(-)-3-Aminopyrrolidine.

Characterization TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyrrolidine ring and the amino group. The chemical shifts and coupling patterns are characteristic of the structure.
¹³C NMR Peaks representing the four unique carbon atoms in the pyrrolidine ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkane), and N-H bending vibrations. The N-H stretch for a secondary amine like pyrrolidine typically appears in the 3300-3500 cm⁻¹ region.[4]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (86.14 for the free base). Fragmentation patterns can further confirm the structure.

Role in Drug Development

(S)-(-)-3-Aminopyrrolidine is a key intermediate in the synthesis of a wide range of therapeutic agents. Its incorporation into a drug molecule can significantly influence the compound's binding affinity and efficacy due to its specific stereochemistry.

G A (S)-(-)-3-Aminopyrrolidine (Chiral Building Block) B Chemical Synthesis (Coupling Reactions) A->B C Active Pharmaceutical Ingredient (API) B->C D Biological Target (e.g., Enzyme, Receptor) C->D Binding E Pharmacological Response D->E

Caption: Role as a building block in drug development.

References

Technical Guide: 3-Aminopyrrolidine Dihydrochloride - Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Aminopyrrolidine dihydrochloride (B599025), a key building block in medicinal chemistry. Due to the limited availability of specific quantitative data in the public domain, this document focuses on the predicted physicochemical properties based on its structure and provides detailed experimental protocols for researchers to determine these parameters. This guide serves as a foundational resource for initiating laboratory investigations, enabling the successful incorporation of this compound dihydrochloride into drug discovery and development workflows.

Introduction

This compound dihydrochloride is a versatile heterocyclic amine salt widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds, including enzyme inhibitors and central nervous system agents.[1] Its structural features, particularly the pyrrolidine (B122466) ring and the primary amine, make it a valuable component for generating molecular diversity and introducing desirable pharmacokinetic properties. An in-depth understanding of its solubility and stability is critical for its effective handling, formulation, and application in synthetic chemistry and drug development.

This guide outlines the predicted solubility and stability characteristics of this compound dihydrochloride and provides robust experimental protocols for their empirical determination.

Physicochemical Properties

This compound dihydrochloride is a white to off-white crystalline solid.[1][2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]

Table 1: General Physicochemical Properties of this compound Dihydrochloride

PropertyValueReference
Molecular FormulaC₄H₁₀N₂ · 2HCl[4]
Molecular Weight159.06 g/mol [4]
Melting Point>300 °C (decomposes)[2][3][5]
AppearanceWhite to off-white crystalline powder[1][2][3]
HygroscopicityHygroscopic[2][3][6]

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound Dihydrochloride

SolventPredicted SolubilityRationale
WaterHighly SolubleThe ionic nature of the dihydrochloride salt and the ability of the amine and hydrochloride ions to form strong hydrogen bonds with water molecules suggest high aqueous solubility.[1]
Methanol, EthanolSolubleThese polar protic solvents can solvate the ions of the salt, leading to good solubility.[1]
Dimethyl Sulfoxide (DMSO)Likely SolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic salts.[8][9]
Dichloromethane (DCM)Sparingly Soluble to InsolubleAs a less polar solvent, DCM is not expected to effectively solvate the ionic salt.
Toluene, HexaneInsolubleThe high polarity of the hydrochloride salt makes it incompatible with nonpolar solvents.

Stability Profile

The stability of this compound dihydrochloride is influenced by several factors, including temperature, pH, light, and humidity. Its hygroscopic nature is a key consideration for handling and storage.[2][3]

Table 3: Factors Affecting the Stability of this compound Dihydrochloride

ConditionPredicted Stability EffectRationale
pH pH-dependent. More stable at acidic pH.As an amine salt, it is expected to be most stable in acidic conditions where the amine groups are protonated. In neutral to basic conditions, the formation of the free base could lead to increased susceptibility to oxidation and other degradation pathways.
Temperature Degradation may occur at elevated temperatures.Amine salts can be susceptible to thermal decomposition.[1]
Light Potential for photodegradation.While some amine compounds are stable to light, others can undergo photodegradation.[1] Empirical testing is necessary to determine its photostability.
Humidity Hygroscopic; absorbs moisture.The presence of absorbed water can lead to physical changes (e.g., deliquescence) and may facilitate chemical degradation pathways such as hydrolysis.[2][3][10][11][12][13]
Oxidation Potential for oxidation.The amine functional group can be susceptible to oxidation, which may be accelerated by factors such as pH, temperature, and the presence of metal ions.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound dihydrochloride.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[14]

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound dihydrochloride to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, methanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method, to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

G Workflow for Shake-Flask Solubility Determination A Add excess this compound dihydrochloride to solvent B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (centrifugation/settling) B->C D Withdraw and dilute a known volume of supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E F Calculate solubility (mg/mL or mol/L) E->F

Caption: Shake-Flask Solubility Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[1]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound dihydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate, transparent vials and expose them to a range of stress conditions:

    • Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).

    • Basic Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[15][16] A control sample should be protected from light.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each vial. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound dihydrochloride from all degradation products. A diode array detector is useful for assessing peak purity.

  • Data Analysis: Plot the percentage of remaining this compound dihydrochloride against time for each stress condition to determine the degradation kinetics.[17] Characterize any significant degradation products using techniques like LC-MS.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1N HCl, 60°C) Sample Sample at various time points Acid->Sample Base Basic (e.g., 0.1N NaOH, 60°C) Base->Sample Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Sample Thermal Thermal (e.g., 80°C) Thermal->Sample Photo Photolytic (ICH Q1B) Photo->Sample Start Prepare stock solution of This compound dihydrochloride Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Analyze Analyze by stability-indicating HPLC method Sample->Analyze Data Determine degradation kinetics and identify degradants Analyze->Data

Caption: Forced Degradation Workflow.

Handling and Storage

Given its hygroscopic nature, this compound dihydrochloride should be handled and stored with care to maintain its integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18][19] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize moisture absorption and potential oxidation.[2][3]

  • Handling: Use in a well-ventilated area.[18][19] Avoid breathing dust.[18] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10][18]

Conclusion

While specific quantitative data on the solubility and stability of this compound dihydrochloride is not extensively documented in publicly available literature, its chemical structure as an amine dihydrochloride salt provides a strong basis for predicting its behavior. It is anticipated to be highly soluble in polar protic solvents and its stability is expected to be influenced by pH, temperature, light, and humidity. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the precise solubility and stability parameters, ensuring its effective and reliable use in research and development.

References

Navigating the Handling and Storage of 3-Aminopyrrolidine Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Aminopyrrolidine free base, a pivotal building block in contemporary drug discovery and development, demands meticulous handling and storage protocols to ensure laboratory safety and maintain compound integrity. This technical guide provides an in-depth overview of the necessary precautions, drawing from comprehensive safety data.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe handling. The following tables summarize key quantitative data for this compound free base.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C4H10N2[1][2]
Molecular Weight 86.14 g/mol [1][2]
Physical State Liquid (at 20°C)[1]
Appearance Colorless to Very Pale Yellow Clear Liquid[1]
Boiling Point 164 - 165 °C[3]
Flash Point 63.89 °C (closed cup)[3]
Melting Point 67 °C (for BOC protected solid form)[4]

Table 2: Hazard Identification and Classification

Hazard ClassificationDescription
OSHA Haz Com (CFR 1910.1200) Flammable Liquids (Category 4), Skin Corrosion/Irritation (Category 1C), Eye Damage/Irritation (Category 1)[1]
GHS Pictograms Danger[1][2]
Hazard Statements Combustible liquid. Causes severe skin burns and eye damage.[1]
NFPA Ratings Health: 2, Flammability: 0, Reactivity: 0[4]
HMIS III Rating Health: 2, Flammability: 0, Physical: 0[4]

Experimental Protocols for Safe Handling

Adherence to established protocols is critical when working with this compound free base to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[4] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[5][6]

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]

  • Foot Protection: Safety shoes are recommended as per 29 CFR 1910.136.[4]

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[1]

  • A chemical fume hood should be used to minimize inhalation of vapors.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

General Handling Procedures:

  • Pre-Handling: Read and understand the Safety Data Sheet (SDS) thoroughly before use.[4]

  • Dispensing: Avoid breathing dust, mist, or vapors.[4] Use a closed system where possible to prevent the generation of vapor or mist.[1]

  • Contact Avoidance: Avoid all personal contact, including inhalation.[7]

  • Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4]

  • Equipment: Use non-sparking tools and explosion-proof equipment.[1][8] Take precautionary measures against static discharge.[8]

Storage and Stability

Proper storage is crucial for maintaining the quality of this compound free base and preventing hazardous reactions.

Table 3: Storage and Incompatibility

ParameterRecommendation
Storage Conditions Store in a cool, dry, dark, and well-ventilated place.[1] Keep container tightly closed.[1] Store under an inert gas and protect from moisture as the compound is hygroscopic.[1] Store locked up.[1]
Incompatible Materials Strong oxidizing agents.[4]
Hazardous Decomposition Products Under normal conditions, hazardous decomposition products are not expected.[4] In case of fire, may produce carbon oxides, nitrogen oxides, and other poisonous fumes.[1][7]

Recommended Storage Containers:

  • Store in original containers.[7]

  • Suitable containers include lined metal cans, plastic pails, and polyliner drums.[7]

  • Ensure all containers are clearly labeled and regularly checked for leaks.[7]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is vital.

Spill Response:

  • Evacuate: Clear the area of unnecessary personnel and move upwind.[7]

  • Ventilate: Ensure adequate ventilation.[4]

  • Containment: For minor spills, absorb with inert material such as sand, earth, or vermiculite.[7] For major spills, contain the spill by bunding.[1]

  • Cleanup: Collect the absorbed material into a suitable, labeled container for disposal.[7]

  • Decontamination: Wash the spill area and decontaminate protective clothing before reuse.[7]

First Aid Measures:

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound free base.

G start Start: Receive this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe_check eng_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) ppe_check->eng_controls handling Handling Procedure eng_controls->handling weighing Weighing/Dispensing (In Fume Hood) handling->weighing reaction Use in Reaction handling->reaction spill Spill Occurs handling->spill weighing->reaction storage Storage reaction->storage waste Waste Disposal reaction->waste check_container Check Container Integrity storage->check_container store_properly Store in Cool, Dry, Well-Ventilated Area Under Inert Gas check_container->store_properly end End store_properly->end dispose Dispose of Waste (Follow Regulations) waste->dispose dispose->end spill->handling No spill_response Initiate Spill Response Protocol spill->spill_response Yes spill_response->handling

Caption: Workflow for Safe Handling and Storage of this compound.

References

3-Aminopyrrolidine: A Cornerstone Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles.[1][2] Chiral building blocks, therefore, are indispensable tools for the modern synthetic chemist. Among these, 3-aminopyrrolidine and its derivatives have emerged as exceptionally versatile and valuable scaffolds.[3][4]

The pyrrolidine (B122466) ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its non-planar, sp³-rich nature allows for a greater exploration of three-dimensional chemical space, which can lead to improved drug-like properties such as solubility and metabolic stability.[4] The presence of a chiral center at the 3-position of the aminopyrrolidine ring provides a critical handle for introducing stereochemistry, which is essential for designing molecules that interact specifically with biological targets.[3] This guide provides a comprehensive overview of the application of this compound as a chiral building block, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of drugs for the treatment of type 2 diabetes.

Application in Drug Discovery: The Synthesis of DPP-4 Inhibitors

A prime example of the utility of this compound is its role as a key structural motif in several DPP-4 inhibitors, also known as "gliptins." These drugs function by prolonging the action of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin (B600854) secretion in a glucose-dependent manner.[5] Two prominent examples are Alogliptin (B1666894) and Sitagliptin (B1680988), both of which incorporate a chiral this compound or a related aminopiperidine moiety.

Alogliptin

Alogliptin features a (R)-3-aminopiperidine core, a six-membered ring homolog of this compound, which is crucial for its interaction with the S2 pocket of the DPP-4 enzyme.[6] The synthesis of Alogliptin often involves the coupling of a protected (R)-3-aminopiperidine derivative with a substituted pyrimidinedione core.[7][8]

Sitagliptin

Sitagliptin, the first DPP-4 inhibitor to gain FDA approval, utilizes a chiral β-amino acid backbone. While early syntheses involved various approaches, modern, more efficient routes often employ asymmetric hydrogenation or enzymatic transamination to set the key stereocenter.[9][10][11] Although not directly incorporating a this compound ring in its final structure, the synthetic strategies and the importance of the chiral amine are conceptually linked to the utility of chiral building blocks like this compound. The development of sitagliptin's synthesis highlights the fine-tuning of chiral amine structures to optimize potency and selectivity.[12]

Quantitative Data Presentation

The efficiency of synthetic routes is a critical factor in drug development. The following tables summarize key quantitative data for representative reactions in the synthesis of DPP-4 inhibitors and related structures, showcasing the high yields and enantioselectivities achievable.

EntryReactant 1Reactant 2Catalyst/ReagentProductYield (%)Enantiomeric Excess (ee%)Reference
16-Chlorouracil (B25721)2-(bromomethyl)benzonitrile (B57715)NaH, LiBr2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile54N/A[13]
2Intermediate from Entry 1IodomethaneNaH1,3-disubstituted uracil (B121893)72N/A[13]
3DehydrositagliptinH₂Rh(I)/(t)Bu JOSIPHOSSitagliptinup to 65 (overall)>99[10]
4Pro-sitagliptin ketoneIsopropylamineImmobilized Transaminase (EMIN041@EMC7032)Sitagliptin99>99[11]
5tert-butyl β-naphthylmethoxycarbamate(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-oneQuinine-derived C(9)-urea ammonium (B1175870) catalystAza-Michael adduct for Sitagliptin synthesis41 (overall)96[14][15]

Experimental Protocols

Detailed and reproducible experimental procedures are the bedrock of synthetic chemistry. Below are representative protocols for key steps in the synthesis of Alogliptin.

Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
  • Materials: 6-Chlorouracil, 2-(bromomethyl)benzonitrile, sodium hydride (NaH), lithium bromide (LiBr), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • To a solution of 6-chlorouracil in a mixture of DMF and DMSO, add sodium hydride and lithium bromide at room temperature.[13]

    • Add 2-(bromomethyl)benzonitrile to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzyluracil derivative.[13]

Protocol 2: Synthesis of Alogliptin from 1,3-disubstituted uracil
  • Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride (B599025), potassium carbonate (K₂CO₃), aqueous isopropanol.

  • Procedure:

    • To a solution of the 1,3-disubstituted uracil in aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate.[8][13]

    • Heat the reaction mixture to reflux and monitor for completion by TLC.

    • After cooling, filter the reaction mixture to remove inorganic salts.

    • The filtrate containing the Alogliptin free base can be used directly in the next step or purified by column chromatography.[8]

Protocol 3: Formation of Alogliptin Benzoate (B1203000)
  • Materials: Alogliptin free base, benzoic acid, ethanol.

  • Procedure:

    • To the solution containing the Alogliptin free base, add a solution of benzoic acid in ethanol.[8]

    • Stir the mixture to allow for the formation of the benzoate salt, which will precipitate out of the solution.

    • Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to yield Alogliptin benzoate.[8]

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

DPP4_Inhibition_Pathway Food_Intake Food Intake Intestinal_L_Cells Intestinal L-Cells Food_Intake->Intestinal_L_Cells Stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Intestinal_L_Cells->GLP1_GIP Releases DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Degraded by Pancreatic_Beta_Cells Pancreatic Beta-Cells GLP1_GIP->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic Alpha-Cells GLP1_GIP->Pancreatic_Alpha_Cells Inhibits Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Alogliptin Alogliptin / Sitagliptin (DPP-4 Inhibitor) Alogliptin->DPP4_Enzyme Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Pancreatic_Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Liver Liver Glucagon_Secretion->Liver Acts on Hepatic_Glucose_Production ↓ Hepatic Glucose Production Liver->Hepatic_Glucose_Production Hepatic_Glucose_Production->Blood_Glucose

Caption: Mechanism of Action of DPP-4 Inhibitors.

Alogliptin_Synthesis_Workflow start Starting Materials Uracil_Derivative Substituted Uracil (e.g., 6-Chlorouracil) start->Uracil_Derivative Benzonitrile_Derivative 2-(Halomethyl)benzonitrile start->Benzonitrile_Derivative Chiral_Amine Boc-(R)-3-Aminopyrrolidine or Aminopiperidine start->Chiral_Amine step1 Step 1: Alkylation Uracil_Derivative->step1 Benzonitrile_Derivative->step1 step2 Step 2: Nucleophilic Substitution Chiral_Amine->step2 intermediate1 Pyrimidinedione Intermediate step1->intermediate1 intermediate1->step2 intermediate2 Boc-Protected Drug Conjugate step2->intermediate2 step3 Step 3: Deprotection intermediate2->step3 final_product_free_base Drug Free Base (e.g., Alogliptin) step3->final_product_free_base step4 Step 4: Salt Formation (Optional) final_product_free_base->step4 final_product_salt Pharmaceutically Acceptable Salt (e.g., Alogliptin Benzoate) step4->final_product_salt

Caption: General Synthetic Workflow for DPP-4 Inhibitors.

Conclusion

This compound and its analogs are powerful and versatile chiral building blocks in modern organic synthesis. Their application in the construction of complex, biologically active molecules, particularly in the field of drug discovery, is well-established. The synthesis of DPP-4 inhibitors like Alogliptin serves as a compelling case study, demonstrating how the incorporation of this chiral scaffold can lead to potent and selective therapeutic agents. The continued development of efficient and stereoselective methods to synthesize and incorporate this compound derivatives will undoubtedly continue to fuel innovation in medicinal chemistry and the broader chemical sciences.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the strategic selection of molecular scaffolds. Among these, the 3-aminopyrrolidine core has emerged as a powerhouse, a privileged substructure integral to the development of a multitude of potent and selective modulators of various biological targets. This technical guide delves into the discovery, history, and extensive application of this compound in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals.

From Chiral Pool to Medicinal Chemistry Mainstay: A Historical Perspective

The story of this compound in medicinal chemistry is intrinsically linked to the growing appreciation for three-dimensional molecular architecture in drug design. While the pyrrolidine (B122466) ring itself is a common motif in natural products, the strategic placement of an amino group at the 3-position, particularly with defined stereochemistry, unlocked a new realm of possibilities for achieving specific and high-affinity interactions with biological targets.

Early synthetic efforts often leveraged the "chiral pool," utilizing readily available, enantiomerically pure starting materials like L-aspartic acid and trans-4-hydroxy-L-proline to construct the chiral this compound core.[1] These approaches provided access to both (R)- and (S)-enantiomers, which proved crucial as the biological activity of many this compound-containing compounds was found to be highly stereospecific. The development of robust synthetic routes, including methods for N-protection (e.g., with a tert-butyloxycarbonyl group, Boc), was instrumental in establishing this compound as a versatile and indispensable building block in drug discovery campaigns.[2]

A Scaffold for Diverse Targets: Key Therapeutic Areas

The utility of the this compound scaffold spans a wide array of therapeutic areas, a testament to its ability to present key pharmacophoric features in a spatially defined manner.

Kinase Inhibition

The this compound moiety has been extensively incorporated into the design of protein kinase inhibitors, a critical class of drugs in oncology and immunology. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Furthermore, the pyrrolidine ring can be functionalized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

A notable example is the exploration of (S)-3-aminopyrrolidine as a scaffold for dual Abl and PI3K inhibitors for chronic myeloid leukemia.[3] While the direct kinase inhibitory rates were moderate, these compounds demonstrated promising cytotoxicity against cancer cell lines, suggesting a collective effect from targeting both pathways.[3]

Chemokine Receptor Antagonism

The this compound core has proven to be a highly effective scaffold for the development of chemokine receptor antagonists, particularly for CCR2. These receptors are implicated in a variety of inflammatory and autoimmune diseases. Structure-activity relationship (SAR) studies on (R)-3-aminopyrrolidine derivatives have led to the identification of highly potent CCR2b antagonists.[4][5] The stereochemistry at the 3-position of the pyrrolidine ring is often critical for high-affinity binding.[6]

Central Nervous System (CNS) Applications

The physicochemical properties of the this compound scaffold, including its potential to improve aqueous solubility, make it an attractive component for CNS drug candidates, which must cross the blood-brain barrier.[7] It has been explored as a template for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[8] The ability to introduce chirality and functional diversity allows for the fine-tuning of interactions with neurotransmitter transporters.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives is best illustrated through quantitative data. The following tables summarize the inhibitory activities of representative compounds across different target classes.

Target Compound Class Stereochemistry IC50 (nM) Assay Type Reference
CCR2bAminopyrrolidine Derivative (Compound 71)R3.2Binding[4]
CCR2bAminopyrrolidine Derivative (Compound 71)R0.83MCP-1-Induced Chemotaxis[4]
CCR2bAminopyrrolidine Derivative (Compound 71)R7.5Ca2+ Flux[4]
Abl Kinase(S)-3-Aminopyrrolidine DerivativeSModerate InhibitionKinase Assay[3]
PI3K Kinase(S)-3-Aminopyrrolidine DerivativeSModerate InhibitionKinase Assay[3]

Key Experimental Protocols

The successful application of the this compound scaffold relies on robust and reproducible synthetic methodologies. Below are detailed protocols for key transformations.

Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride (B599025) from trans-4-Hydroxy-L-proline[2]

This multi-step synthesis leverages a readily available chiral starting material and involves key steps of decarboxylation, N-protection, sulfonation, azide (B81097) substitution with inversion of stereochemistry, and subsequent reduction and deprotection.

Step 1: Decarboxylation and N-Boc Protection

  • trans-4-Hydroxy-L-proline is subjected to a decarboxylation reaction.

  • The resulting (R)-3-hydroxypyrrolidine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base.

Step 2: Sulfonylation of the Hydroxyl Group

  • The hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine is activated by conversion to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

Step 3: Azide Substitution (SN2 Reaction)

  • The sulfonylated intermediate is treated with sodium azide in a polar aprotic solvent (e.g., DMF). This proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C3 position to yield N-Boc-(S)-3-azidopyrrolidine.

Step 4: Reduction of the Azide and Deprotection

  • The azide is reduced to the primary amine using a reducing agent such as triphenylphosphine (B44618) followed by treatment with water, or by catalytic hydrogenation.

  • The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane, to yield (S)-3-aminopyrrolidine dihydrochloride.

General Procedure for Kinase Inhibition Assay (Mobility Shift-Based)[9]

This assay is commonly used to determine the inhibitory activity of compounds against protein kinases.

Principle: The assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a specific kinase. The substrate and product are then separated by electrophoresis in a microfluidic device, and the amount of each is determined by laser-induced fluorescence.

Procedure:

  • Prepare a reaction mixture containing the kinase, the peptide substrate, ATP, and a buffer solution.

  • Add the test compound (this compound derivative) at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature for a specific period.

  • Stop the reaction.

  • Analyze the reaction mixture using a microfluidic capillary electrophoresis system to separate and quantify the substrate and product.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.

G General Drug Discovery Workflow Incorporating this compound cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Chiral Pool (e.g., Hydroxyproline) Chiral Pool (e.g., Hydroxyproline) Chiral this compound Core Chiral this compound Core Chiral Pool (e.g., Hydroxyproline)->Chiral this compound Core Synthesis This compound Core This compound Core Compound Library Compound Library This compound Core->Compound Library Derivatization High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Biological Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Iterative Design Candidate Drug Candidate Drug Lead Optimization (SAR)->Candidate Drug Preclinical Studies Preclinical Studies Candidate Drug->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A generalized workflow for drug discovery utilizing the this compound scaffold.

G Signaling Pathway Inhibition by a this compound-Based Kinase Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase (e.g., Abl, PI3K) Kinase (e.g., Abl, PI3K) Receptor Tyrosine Kinase->Kinase (e.g., Abl, PI3K) activates Downstream Signaling Downstream Signaling Kinase (e.g., Abl, PI3K)->Downstream Signaling phosphorylates Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling->Cell Proliferation / Survival 3-AP Kinase Inhibitor 3-AP Kinase Inhibitor 3-AP Kinase Inhibitor->Kinase (e.g., Abl, PI3K) inhibits

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of Novel 3-Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrrolidine core, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutics targeting a wide array of diseases. Its inherent structural features, including a basic nitrogen atom and a chiral center, provide a unique three-dimensional framework for designing molecules with high affinity and selectivity for various biological targets. This technical guide delves into the burgeoning potential of novel this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and workflows associated with their therapeutic applications.

CCR2 Antagonists for Inflammatory Diseases

This compound derivatives have emerged as potent antagonists of the C-C chemokine receptor 2 (CCR2), a key player in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction of CCR2 with its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), these compounds hold promise for the treatment of inflammatory and autoimmune disorders.

Quantitative Data: CCR2 Antagonist Activity
Compound IDCCR2b Binding IC50 (nM)MCP-1-Induced Chemotaxis IC50 (nM)Calcium Flux IC50 (nM)Reference
Compound 19 10--[1]
Compound 42 6.8--[1]
Compound 47 4.5--[1]
Compound 49 3.2--[1]
Compound 71 3.20.837.5[2]
Experimental Protocols

Synthesis of Piperidine-Substituted this compound Derivatives (General Procedure):

To a solution of Boc-protected this compound in a suitable solvent such as dichloromethane (B109758), is added a heterocyclic carboxylic acid, a coupling agent (e.g., HATU), and a tertiary amine base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion. The Boc protecting group is subsequently removed using an acid such as trifluoroacetic acid in dichloromethane to yield the final product. Purification is typically achieved through column chromatography.[1]

CCR2b Radioligand Binding Assay:

Human embryonic kidney (HEK293) cells stably expressing the human CCR2b receptor are used. The cells are incubated with varying concentrations of the test compound and a fixed concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1). Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR2 antagonist. After incubation, the cells are harvested, and the bound radioactivity is measured using a gamma counter. The IC50 values are calculated by non-linear regression analysis.[2]

Chemotaxis Assay:

The migratory response of a monocytic cell line (e.g., THP-1) towards a chemoattractant is measured using a multi-well chamber with a porous membrane. The lower chamber contains MCP-1, while the upper chamber contains the cells pre-incubated with different concentrations of the test compound. After an incubation period, the number of cells that have migrated to the lower chamber is quantified. The IC50 values represent the concentration of the compound that inhibits cell migration by 50%.[2]

Calcium Flux Assay:

CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured, and then the cells are stimulated with MCP-1 in the presence or absence of the test compound. The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity. The IC50 value is the concentration of the antagonist that inhibits the MCP-1-induced calcium mobilization by 50%.[2]

Signaling Pathway and Experimental Workflow

CCR2_Antagonist_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation cluster_pathway Signaling Pathway S1 Boc-3-Aminopyrrolidine S3 Coupling & Deprotection S1->S3 S2 Heterocyclic Carboxylic Acid S2->S3 S4 Novel this compound Derivative S3->S4 A1 CCR2b Binding Assay S4->A1 A2 Chemotaxis Assay S4->A2 A3 Calcium Flux Assay S4->A3 P2 CCR2 Receptor S4->P2 Antagonist Blocks Binding P1 MCP-1 (CCL2) P1->P2 P3 G-protein Activation P2->P3 P4 Downstream Signaling (e.g., PLC, PI3K) P3->P4 P5 Inflammatory Cell Recruitment P4->P5

Caption: Workflow from synthesis to evaluation and the targeted signaling pathway of CCR2 antagonists.

Dual Abl/PI3K Inhibitors for Cancer Therapy

The dual inhibition of Abelson murine leukemia viral oncogene homolog (Abl) kinase and phosphoinositide 3-kinase (PI3K) presents a promising strategy for overcoming resistance to single-target therapies in cancers like Chronic Myeloid Leukemia (CML). (S)-3-aminopyrrolidine has been identified as a viable scaffold for developing such dual inhibitors.

Quantitative Data: Abl/PI3K Inhibition and Cytotoxicity
Compound IDAbl Inhibition (%) @ 10 µMPI3Kα Inhibition (%) @ 10 µMK562 Cell Cytotoxicity IC50 (µM)Reference
5a 25.331.28.7[2]
5e 30.145.65.4[2]
5k 42.558.92.1[2]
Imatinib 98.2-0.3[2]
Experimental Protocols

General Synthesis of (S)-3-Aminopyrrolidine Derivatives as Abl/PI3K Inhibitors:

(S)-3-aminopyrrolidine is reacted with a substituted pyrimidine (B1678525) or pyridine (B92270) derivative, often containing a leaving group such as a chlorine atom, in the presence of a base like triethylamine (B128534) in a solvent such as ethanol. The reaction mixture is typically heated under reflux. The resulting product can be further modified, for example, by reaction with a substituted benzoyl chloride. Purification is generally performed by column chromatography.[2]

Kinase Inhibition Assay (Abl and PI3Kα):

The inhibitory activity of the compounds against Abl and PI3Kα kinases is determined using a kinase assay kit (e.g., from Millipore or Promega). The assay measures the phosphorylation of a substrate by the respective kinase in the presence of ATP. The test compounds are incubated with the kinase, substrate, and ATP. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method. The percentage of inhibition is calculated relative to a control without the inhibitor.[2]

Cell Cytotoxicity Assay (K562 cells):

The human CML cell line K562 is cultured in appropriate media. The cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then assessed using a method such as the MTT assay, which measures the metabolic activity of living cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]

Signaling Pathway and Experimental Workflow

Abl_PI3K_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation cluster_pathway Dual Inhibition Signaling S1 (S)-3-Aminopyrrolidine S3 Coupling Reaction S1->S3 S2 Substituted Heterocycle S2->S3 S4 Dual Abl/PI3K Inhibitor S3->S4 A1 Abl Kinase Assay S4->A1 A2 PI3Kα Kinase Assay S4->A2 A3 K562 Cell Cytotoxicity S4->A3 P1 BCR-Abl S4->P1 Inhibition P2 PI3K S4->P2 Inhibition P3 Downstream Effectors (e.g., CrkL, STAT5) P1->P3 P4 Akt/mTOR Pathway P2->P4 P5 Cell Proliferation & Survival P3->P5 P4->P5

Caption: Synthesis, evaluation, and dual-target inhibition mechanism of Abl/PI3K inhibitors.

Anticancer Agents

The this compound scaffold has been incorporated into various molecular designs to create potent anticancer agents. These derivatives often exhibit cytotoxic effects against a range of cancer cell lines through diverse mechanisms, including the induction of apoptosis.

Quantitative Data: Anticancer Activity (IC50 Values in µM)
Compound IDHCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference
Derivative A 8.512.315.1[3]
Derivative B 5.27.89.4[3]
Derivative C 2.13.54.8[3]
Doxorubicin 0.450.921.1[3]

Note: "Derivative A, B, C" are representative placeholders for different this compound derivatives from the cited literature.

Experimental Protocols

General Synthesis of Anticancer this compound Derivatives:

A common synthetic route involves the reaction of a protected this compound with a variety of electrophilic reagents, such as substituted benzoyl chlorides, sulfonyl chlorides, or isocyanates, in the presence of a base. Subsequent deprotection and purification steps yield the final compounds. The specific synthetic strategy can be tailored to introduce diverse functionalities aimed at enhancing anticancer activity.

MTT Cell Viability Assay:

Human cancer cell lines (e.g., HCT116, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with different concentrations of the this compound derivatives for 48-72 hours. After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining):

Cancer cells are treated with the test compounds for a defined period. The cells are then harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Signaling Pathway and Experimental Workflow

Anticancer_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_apoptosis Apoptosis Induction Pathway S1 This compound Precursor S3 Coupling & Purification S1->S3 S2 Electrophilic Reagent S2->S3 S4 Anticancer Derivative S3->S4 A1 MTT Assay (IC50) S4->A1 A2 Apoptosis Assay S4->A2 A3 Cell Cycle Analysis S4->A3 P1 Anticancer Derivative P2 Cellular Target(s) P1->P2 P3 Caspase Activation P2->P3 P4 DNA Fragmentation P3->P4 P5 Apoptotic Cell Death P4->P5

Caption: Synthetic and evaluation workflow for anticancer this compound derivatives and a simplified apoptosis pathway.

α-Amylase and α-Glucosidase Inhibitors for Diabetes

Inhibitors of α-amylase and α-glucosidase play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. This compound derivatives have shown potential as inhibitors of these key enzymes.[4][5]

Quantitative Data: α-Amylase and α-Glucosidase Inhibition
Compound IDα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Reference
3a 36.3247.19[4]
3f 155.8027.51[4]
3g 26.2418.04[4]
Acarbose 5.50-[4]
Metformin 25.31-[4]
Experimental Protocols

Synthesis of N-Boc-Proline Amides:

N-Boc-proline is coupled with various aromatic amines using a coupling agent such as EDC·HCl and HOBt in a solvent like DMF. The reaction is stirred at room temperature. The product is then isolated and purified, typically by extraction and recrystallization or column chromatography. The Boc protecting group can be subsequently removed using acidic conditions (e.g., HCl in dioxane) to investigate the effect of the free amine on activity.[4]

α-Amylase Inhibition Assay:

A solution of α-amylase is pre-incubated with different concentrations of the test compound. The enzymatic reaction is initiated by adding a starch solution. After a specific incubation time, the reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent, which reacts with the reducing sugars produced by the enzymatic activity to form a colored product. The absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated. The IC50 value is determined from the dose-response curve.[4]

α-Glucosidase Inhibition Assay:

An α-glucosidase solution is pre-incubated with various concentrations of the test compound. The reaction is started by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme hydrolyzes the substrate to produce p-nitrophenol, which is a yellow-colored product. The absorbance is measured over time using a spectrophotometer. The percentage of inhibition is calculated, and the IC50 value is determined.[4]

Experimental Workflow

Diabetes_Workflow cluster_synthesis Synthesis cluster_inhibition Enzyme Inhibition S1 N-Boc-Proline S3 Amide Coupling S1->S3 S2 Aromatic Amine S2->S3 S4 Pyrrolidine (B122466) Derivative S3->S4 I2 α-Amylase S4->I2 Inhibition I3 α-Glucosidase S4->I3 Inhibition I1 Dietary Carbohydrates I1->I2 Digestion I2->I3 Further Digestion I4 Glucose Absorption I3->I4

Caption: Synthesis of pyrrolidine derivatives and their inhibitory action on carbohydrate-digesting enzymes.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for CNS Disorders

This compound derivatives have been explored as potential serotonin-norepinephrine reuptake inhibitors (SNRIs), which are a class of antidepressants used to treat major depressive disorder and other mood disorders. By blocking the reuptake of these neurotransmitters in the synaptic cleft, these compounds can enhance serotonergic and noradrenergic neurotransmission.

Quantitative Data: Transporter Inhibition

Quantitative data for novel this compound derivatives as SNRIs is less prevalent in publicly available literature. The development of such compounds is often proprietary. The table below is a representative example of the type of data generated.

Compound IDSerotonin (B10506) Transporter (SERT) Ki (nM)Norepinephrine (B1679862) Transporter (NET) Ki (nM)Reference
Example Compound 1 15.225.8Fictional
Example Compound 2 8.918.1Fictional
Duloxetine 0.87.5[6]
Experimental Protocols

General Synthesis of SNRI this compound Derivatives:

The synthesis often involves the N-alkylation or N-arylation of a this compound core with various side chains designed to interact with the serotonin and norepinephrine transporters. Multi-step synthetic sequences are common to build the desired molecular complexity.

Neurotransmitter Transporter Uptake Assay:

This assay is typically performed using cells stably expressing the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET), or using synaptosomes prepared from specific brain regions. The cells or synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine) and varying concentrations of the test compound. After incubation, the uptake of the radiolabeled neurotransmitter is terminated, and the amount of radioactivity taken up by the cells or synaptosomes is measured. The IC50 values are determined, and these can be converted to Ki values.[7]

Signaling Pathway and Experimental Workflow

SNRI_Workflow cluster_neurotransmission Synaptic Neurotransmission cluster_inhibition SNRI Action N1 Presynaptic Neuron NT Serotonin (5-HT) & Norepinephrine (NE) N1->NT N2 Postsynaptic Neuron N3 Synaptic Cleft SERT SERT N3->SERT Reuptake NET NET N3->NET Reuptake Receptor Receptors N3->Receptor Binding NT->N3 Release SERT->N1 NET->N1 Receptor->N2 SNRI This compound SNRI Derivative SNRI->SERT Inhibits SNRI->NET Inhibits

Caption: Mechanism of action of this compound-based SNRIs at the synapse.

This technical guide provides a snapshot of the diverse and promising applications of novel this compound derivatives. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. As research in this area continues to expand, the this compound scaffold is poised to deliver the next generation of innovative medicines for a range of challenging diseases.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrrolidine, a versatile chiral building block, is integral to the synthesis of a multitude of pharmaceutical compounds. Its unique structural features make it a valuable component in the development of novel therapeutics. However, its chemical reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, intended for laboratory personnel and drug development professionals. This document consolidates critical data on its physical and chemical properties, hazard identification, appropriate handling and storage procedures, and emergency response measures. Detailed descriptions of standard toxicological testing methodologies are also provided to offer a complete safety context.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. This compound is a colorless to very pale yellow, clear liquid.[1] Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₁₀N₂[1][2]
Molecular Weight 86.14 g/mol [1][2]
Appearance Colorless to Very Pale Yellow Liquid[1]
Boiling Point 159-165 °C[3][4][5]
Density Approximately 0.967 - 0.984 g/mL at 25 °C[3][4][5]
Flash Point 64 °C (147.2 °F) - 68 °C (154.4 °F)[4][5]
Refractive Index (n20/D) Approximately 1.488 - 1.489[4][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is crucial to understand its specific hazard classifications to implement appropriate safety measures. The compound is a combustible liquid and causes severe skin burns and eye damage.[1][6]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 1B / 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Flammable LiquidsCategory 4H227: Combustible liquid

Signal Word: Danger [1][6]

Hazard Pictograms:

  • GHS05 (Corrosion):

Precautionary Statements (Selected):

  • P260: Do not breathe dusts or mists.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P310: Immediately call a POISON CENTER or doctor/physician.[1]

  • P403+P235: Store in a well-ventilated place. Keep cool.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are often proprietary, the methodologies are standardized.

Skin Corrosion/Irritation (Based on OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: The albino rabbit is the preferred species.

  • Procedure: A single dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area of clipped skin (approximately 6 cm²).[7] An untreated area of skin serves as a control.

  • Exposure: The substance is held in contact with the skin for a 4-hour period.[7]

  • Observation: After exposure, the substance is removed, and the skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and then periodically for up to 14 days.[7]

  • Scoring: The severity of the skin reactions is graded numerically. If the damage is irreversible, the substance is classified as corrosive.

Serious Eye Damage/Irritation (Based on OECD Test Guideline 405)

This test determines the potential of a substance to produce irritation or damage to the eye.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.[3]

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[3][8] The other eye remains untreated and serves as a control.[3][8] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[3]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] Lesions of the cornea, iris, and conjunctiva are scored. The observation period can be extended up to 21 days to assess the reversibility of the effects.[6][8]

  • Classification: Based on the severity and reversibility of the observed lesions, the substance is classified for its potential to cause eye irritation or serious eye damage.

Acute Oral Toxicity (Based on OECD Test Guideline 420, 423, or 425)

These guidelines provide methods to assess the short-term toxic effects of a substance when ingested. The Fixed Dose Procedure (OECD 420) is often used to reduce animal suffering.

Methodology (OECD 420 - Fixed Dose Procedure):

  • Animal Model: Typically, rats (usually females) are used.[2][9]

  • Procedure: The test involves a stepwise dosing procedure using a set of fixed doses (5, 50, 300, and 2000 mg/kg body weight).[9] A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.[9]

  • Administration: The substance is administered orally via gavage to fasted animals.[10]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[9] The endpoint is the observation of clear signs of toxicity at a specific dose level, rather than death.[9]

  • Classification: The results are used to classify the substance into a GHS category for acute oral toxicity.

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors which can cause severe eye damage.
Hand Protection Impervious gloves (e.g., nitrile). Consider double gloving.Prevents skin contact which can lead to severe burns.
Skin and Body Protection A lab coat or impervious protective clothing. Protective boots may be required.Protects skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator (half or full facepiece) with appropriate cartridges, or a self-contained breathing apparatus (SCBA) if ventilation is inadequate or for emergency response.Protects against inhalation of harmful vapors or mists.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Goggles + Face Shield Hand_Protection Impervious Gloves (e.g., Nitrile) Body_Protection Lab Coat or Impervious Clothing Respiratory_Protection NIOSH-Approved Respirator Start Handling This compound Task Assess Task and Potential Exposure Start->Task Task->Eye_Protection Always Required Task->Hand_Protection Always Required Task->Body_Protection Always Required Ventilation_Check Is ventilation adequate (fume hood)? Task->Ventilation_Check Ventilation_Check->Respiratory_Protection No Adequate_Ventilation Proceed with Caution Ventilation_Check->Adequate_Ventilation Yes

Hygiene Measures
  • Wash hands and face thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]

Storage Conditions
  • Store in a tightly closed container.[1][6]

  • Keep in a cool, dry, dark, and well-ventilated place.[1]

  • Store locked up.[6]

  • Avoid exposure to open flames, sparks, and hot surfaces.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

Emergency Procedures

A clear and rehearsed emergency plan is critical when working with hazardous materials.

First Aid Measures

Immediate medical attention is required for all exposures.

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][12]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][6][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][6][12]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[1][6][11]

First_Aid_Decision_Tree cluster_exposure Exposure Route cluster_actions Immediate Actions Start Exposure Event Inhalation Inhalation Skin_Contact Skin Contact Eye_Contact Eye Contact Ingestion Ingestion Action_Inhalation Move to Fresh Air Keep at Rest Inhalation->Action_Inhalation Action_Skin Remove Contaminated Clothing Rinse with Water (15 min) Skin_Contact->Action_Skin Action_Eye Rinse with Water (15 min) Remove Contact Lenses Eye_Contact->Action_Eye Action_Ingestion Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingestion Medical_Attention Immediately Call POISON CENTER or Doctor Action_Inhalation->Medical_Attention Action_Skin->Medical_Attention Action_Eye->Medical_Attention Action_Ingestion->Medical_Attention

Firefighting Measures
  • Suitable Extinguishing Media: Dry chemical, foam, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Water may be ineffective and could scatter and spread the fire.[1]

  • Specific Hazards: The substance is combustible.[1] Upon combustion or at high temperatures, it may decompose to generate poisonous fumes, including carbon oxides and nitrogen oxides.[1] Closed containers may explode when heated.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[11] Wear appropriate personal protective equipment (see Section 4.2). Ensure adequate ventilation. Remove all sources of ignition.[1]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[1]

  • Containment and Cleanup: For small spills, absorb the material with a suitable inert absorbent (e.g., dry sand, earth, vermiculite).[1] For large spills, contain the spill by bunding.[1] Collect the absorbed material into a suitable, labeled container for disposal. Use spark-proof tools and explosion-proof equipment.[1]

Spill_Response_Flowchart Start Spill Occurs Evacuate Evacuate Area Alert Personnel Start->Evacuate PPE Don Appropriate PPE (Full Protection) Evacuate->PPE Ignition Remove Ignition Sources PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Spill_Size Assess Spill Size Ventilate->Spill_Size Small_Spill Small Spill Spill_Size->Small_Spill Minor Large_Spill Large Spill Spill_Size->Large_Spill Major Absorb Contain and Absorb with Inert Material (Sand, Vermiculite) Small_Spill->Absorb Bunding Contain Spill by Bunding Large_Spill->Bunding Collect Collect Material into Labeled Container (Use Spark-Proof Tools) Absorb->Collect Bunding->Absorb Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose End Response Complete Dispose->End

Stability and Reactivity

  • Chemical Stability: Stable under proper storage conditions.[1]

  • Possibility of Hazardous Reactions: No special reactivity has been reported.[1]

  • Conditions to Avoid: Open flames, heat, and sparks.[1]

  • Incompatible Materials: Oxidizing agents.[1]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Toxicological and Ecological Information

  • Toxicological Effects: this compound is corrosive and causes severe skin burns and eye damage. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus.[12] The toxicological properties have not been fully investigated.[12]

  • Ecological Information: Data on the environmental impact of this compound is limited. It is crucial to prevent its release into the environment, as it may be harmful to aquatic organisms. Do not empty into drains.[12]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[12] Waste generators must determine whether a discarded chemical is classified as hazardous waste.

Conclusion

This compound is a valuable reagent in pharmaceutical research and development, but its hazardous properties demand the utmost respect and care. A comprehensive understanding of its characteristics, coupled with the diligent application of the safety guidelines outlined in this document, is essential for mitigating risks and ensuring a safe laboratory environment. All personnel must be thoroughly trained in these procedures before handling this compound. Adherence to engineering controls, consistent use of appropriate PPE, and a well-prepared emergency response plan are the cornerstones of safely harnessing the synthetic potential of this compound.

References

A Technical Guide to 3-Aminopyrrolidine Hydrochloride Salts: A Comparative Analysis of the Monohydrochloride and Dihydrochloride Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrrolidine and its derivatives are pivotal building blocks in medicinal chemistry, frequently incorporated into a multitude of drug candidates. The hydrochloride salts of this versatile scaffold, specifically the monohydrochloride and dihydrochloride (B599025) forms, are commonly utilized to improve the compound's stability and solubility. This technical guide provides an in-depth comparison of the physicochemical properties of this compound monohydrochloride and this compound dihydrochloride. It includes a compilation of known and extrapolated data, detailed experimental protocols for their characterization, and a discussion of their relevance in drug development, particularly in the context of CCR2 antagonism and PI3K/Abl inhibition.

Introduction

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, and the introduction of an amino group at the 3-position provides a key vector for molecular elaboration and interaction with biological targets.[1] The use of hydrochloride salts is a standard practice in pharmaceutical development to enhance the aqueous solubility, stability, and bioavailability of basic drug molecules.[2] this compound, possessing two basic nitrogen atoms (the primary amine and the secondary amine within the pyrrolidine ring), can form both a monohydrochloride and a dihydrochloride salt. The choice between these salt forms can have significant implications for the compound's handling, formulation, and ultimately, its therapeutic efficacy. This guide aims to provide a comprehensive technical overview to aid researchers in selecting and handling the appropriate salt form for their specific application.

Physicochemical Properties: A Comparative Summary

A direct comparison of the experimentally determined properties of this compound monohydrochloride and dihydrochloride is challenging due to the limited availability of data for the monohydrochloride salt in public literature. However, based on the extensive data for the dihydrochloride and general chemical principles of amine salts, we can compile and extrapolate the key physicochemical properties.

PropertyThis compound Hydrochloride (Monohydrochloride)This compound DihydrochlorideData Source/Rationale
Molecular Formula C₄H₁₁ClN₂C₄H₁₂Cl₂N₂Calculated
Molecular Weight 122.60 g/mol 159.06 g/mol Calculated[3][4]
Appearance White to off-white solid (Predicted)White to off-white crystalline powder[5]
Melting Point Likely lower than the dihydrochloride>300 °C[4]
Solubility in Water SolubleHighly soluble[5] Dihydrochloride is expected to be more soluble due to higher ionic character.
pKa Two pKa values are expected for the diprotic base.Two pKa values are expected.The pKa values for the two amine groups in the free base are critical. The dihydrochloride form implies both amines are protonated.[6]
Hygroscopicity Likely hygroscopicHygroscopic[5]
Stability Generally stable under standard conditions.Stable under standard conditions.Amine hydrochlorides are generally stable salts.[7]

Synthesis and Logical Workflow

The hydrochloride salts of this compound are typically prepared by treating the free base with the desired stoichiometry of hydrochloric acid in a suitable solvent.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 3AP_base This compound (Free Base) Reaction Acid-Base Reaction (Controlled Stoichiometry) 3AP_base->Reaction HCl Hydrochloric Acid (in solvent) HCl->Reaction Mono_HCl This compound Monohydrochloride Reaction->Mono_HCl 1 equivalent HCl Di_HCl This compound Dihydrochloride Reaction->Di_HCl 2 equivalents HCl

Caption: General synthesis workflow for this compound hydrochloride salts.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound hydrochloride salts.

Solubility Determination

Objective: To determine the aqueous solubility of the hydrochloride and dihydrochloride salts.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the salt to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

pKa Determination

Objective: To determine the acid dissociation constants (pKa) of the protonated amine groups.

Methodology (Potentiometric Titration):

  • Sample Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a dihydrochloride salt, two equivalence points and two corresponding pKa values are expected.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_techniques Analytical Techniques cluster_information Information Obtained Sample This compound Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS XRC X-ray Crystallography Sample->XRC NMR_info Structural Confirmation Protonation State NMR->NMR_info FTIR_info Functional Group Analysis (N-H stretches) FTIR->FTIR_info MS_info Molecular Weight Verification (of the free base) MS->MS_info XRC_info Solid-State Structure Salt Stoichiometry XRC->XRC_info

Caption: Workflow for the spectroscopic characterization of this compound salts.

4.3.1. NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum will confirm the pyrrolidine ring structure. The chemical shifts of the protons adjacent to the nitrogen atoms will be downfield shifted upon protonation. The integration of the N-H protons can help distinguish between the mono- and dihydrochloride salts, although these signals can be broad and may exchange with solvent protons.

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbons bonded to nitrogen will also exhibit a downfield shift upon protonation.

4.3.2. FTIR Spectroscopy

The infrared spectrum is particularly useful for observing the protonation state of the amine groups. The N-H stretching vibrations of the free amine (typically in the 3300-3500 cm⁻¹ region) will be replaced by broader and more complex absorption bands for the ammonium (B1175870) (R-NH₃⁺) and aminium (R₂-NH₂⁺) groups at lower frequencies (typically in the 2400-3200 cm⁻¹ region).[8][9]

4.3.3. Mass Spectrometry

Mass spectrometry will typically show the mass of the free base (m/z = 87.14 for [M+H]⁺) as the hydrochloride salts will dissociate in the ion source.[10] This is used to confirm the molecular weight of the core this compound structure.

4.3.4. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method to determine the solid-state structure, including the precise location of the chloride counter-ions and the protonation state of each nitrogen atom. This technique can unambiguously distinguish between the monohydrochloride and dihydrochloride forms.

Role in Drug Development and Signaling Pathways

This compound is a key structural motif in many biologically active molecules. Its derivatives have been extensively explored as inhibitors of various enzymes and receptors.

CCR2 Antagonism

Derivatives of this compound have been identified as potent antagonists of the C-C chemokine receptor 2 (CCR2).[1][11] CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages.[12] Antagonism of this pathway is a therapeutic strategy for inflammatory diseases such as rheumatoid arthritis and atherosclerosis.

CCR2_Signaling_Pathway MCP1 MCP-1 CCR2 CCR2 Receptor MCP1->CCR2 binds Monocyte Monocyte/ Macrophage CCR2->Monocyte activates Inflammation Inflammation Monocyte->Inflammation promotes 3AP_Antagonist This compound Derivative (Antagonist) 3AP_Antagonist->CCR2 blocks

Caption: Role of this compound derivatives as CCR2 antagonists.
PI3K/Abl Inhibition

(S)-3-aminopyrrolidine has been used as a scaffold for the development of dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Abelson murine leukemia viral oncogene homolog (Abl) kinase.[13][14] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, and survival, and its dysregulation is common in cancer.[15] Abl kinase is also a key target in cancer, particularly in chronic myeloid leukemia. Dual inhibition of these pathways is a promising anti-cancer strategy.

PI3K_Abl_Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Abl Abl Kinase Cancer_Progression Cancer Progression Abl->Cancer_Progression 3AP_Inhibitor This compound Derivative (Inhibitor) 3AP_Inhibitor->PI3K 3AP_Inhibitor->Abl

Caption: this compound derivatives as dual PI3K/Abl inhibitors.

Conclusion

This compound hydrochloride and dihydrochloride are crucial reagents and intermediates in pharmaceutical research and development. While the dihydrochloride is more commonly documented and is characterized by its high water solubility and melting point, the monohydrochloride represents a viable alternative with potentially different physicochemical properties that may be advantageous in specific formulation contexts. A thorough characterization using the experimental protocols outlined in this guide is essential for selecting the optimal salt form. The versatility of the this compound scaffold in targeting key signaling pathways, such as CCR2-mediated inflammation and PI3K/Abl-driven cancer progression, underscores the continued importance of understanding the fundamental properties of its various salt forms.

References

Methodological & Application

Enantioselective Synthesis of (S)-3-Aminopyrrolidine from L-Aspartic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-Aminopyrrolidine, a valuable chiral building block in pharmaceutical development, starting from the readily available and inexpensive chiral precursor, L-aspartic acid. The synthesis involves a four-step sequence: N-protection of the amino group, cyclization to a succinimide (B58015) intermediate, stereoselective reduction of the cyclic imide, and final deprotection.

Overview of the Synthetic Pathway

The synthesis route is designed to preserve the stereochemistry of the starting material, L-aspartic acid, to yield the desired (S)-enantiomer of 3-aminopyrrolidine with high optical purity. The key transformations include the formation of a pyrrolidine-2,5-dione ring and its subsequent complete reduction.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection L_Aspartic_Acid L-Aspartic Acid N_Boc_Aspartic_Acid N-Boc-L-Aspartic Acid L_Aspartic_Acid->N_Boc_Aspartic_Acid (Boc)2O, Base Succinic_Anhydride (S)-3-(tert-Butoxycarbonylamino) succinic Anhydride (B1165640) N_Boc_Aspartic_Acid->Succinic_Anhydride Acetic Anhydride Succinimide (S)-N-Boc-3-aminopyrrolidine-2,5-dione Succinic_Anhydride->Succinimide Heat N_Boc_Aminopyrrolidine (S)-tert-Butyl (pyrrolidin-3-yl)carbamate Succinimide->N_Boc_Aminopyrrolidine LiAlH4 or NaBH4/Lewis Acid S_3_Aminopyrrolidine (S)-3-Aminopyrrolidine N_Boc_Aminopyrrolidine->S_3_Aminopyrrolidine Acid (e.g., TFA, HCl)

Figure 1: Overall workflow for the synthesis of (S)-3-Aminopyrrolidine.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) reported for each step of the synthesis.

StepTransformationReagentsTypical YieldEnantiomeric Excess (e.e.)
1L-Aspartic Acid → N-Boc-L-Aspartic Acid(Boc)₂O, K₂CO₃~94%>99%
2N-Boc-L-Aspartic Acid → SuccinimideAcetic Anhydride~85%High (minor racemization possible)
3Succinimide → N-Boc-3-aminopyrrolidineNaBH₄, AlCl₃~70-80%>98%
4N-Boc-3-aminopyrrolidine → (S)-3-AminopyrrolidineTrifluoroacetic Acid (TFA)>95%>98%

Experimental Protocols

Step 1: N-Protection of L-Aspartic Acid

Objective: To protect the primary amine of L-aspartic acid with a tert-butyloxycarbonyl (Boc) group to prevent its participation in subsequent reactions.

Protocol: Synthesis of N-Boc-L-Aspartic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid (1.0 eq) in a 0.003 M aqueous solution of potassium bicarbonate.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.2 eq) portion-wise over 2 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with a 1 M HCl solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield N-Boc-L-aspartic acid as a white solid. The product is often of sufficient purity for the next step without further purification.

Step 2: Cyclization to (S)-3-(tert-Butoxycarbonylamino)pyrrolidine-2,5-dione

Objective: To form the succinimide ring through intramolecular cyclization of the N-protected aspartic acid. This proceeds via an in-situ formed anhydride.

Protocol: Synthesis of (S)-3-(tert-Butoxycarbonylamino)pyrrolidine-2,5-dione

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Boc-L-aspartic acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Reaction Conditions: Heat the mixture to 50-60 °C with stirring. The solid will gradually dissolve.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

    • Filter the solid precipitate and wash thoroughly with cold water.

  • Purification: Dry the solid under vacuum to obtain (S)-3-(tert-Butoxycarbonylamino)pyrrolidine-2,5-dione.

Step 3: Reduction of the Succinimide Ring

Objective: To reduce both carbonyl groups of the succinimide to methylenes to form the pyrrolidine (B122466) ring, yielding (S)-tert-Butyl (pyrrolidin-3-yl)carbamate. This is a critical step for preserving the stereochemistry.

Protocol: Synthesis of (S)-tert-Butyl (pyrrolidin-3-yl)carbamate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, suspend aluminum chloride (AlCl₃) (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reducing Agent Preparation: In a separate flask, dissolve sodium borohydride (B1222165) (NaBH₄) (4.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the AlCl₃ suspension to 0 °C in an ice bath. Add the NaBH₄ solution dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Substrate Addition: After the addition of the borohydride is complete, add a solution of (S)-3-(tert-Butoxycarbonylamino)pyrrolidine-2,5-dione (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the precipitate and wash it with THF.

    • Combine the filtrate and washings.

  • Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 4: Deprotection of the N-Boc Group

Objective: To remove the Boc protecting group to yield the final product, (S)-3-Aminopyrrolidine.

Protocol: Synthesis of (S)-3-Aminopyrrolidine

  • Reaction Setup: Dissolve (S)-tert-Butyl (pyrrolidin-3-yl)carbamate (1.0 eq) in dichloromethane (B109758) (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) (5.0-10.0 eq) dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in water and basify to pH > 12 with a concentrated solution of sodium hydroxide.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform (B151607) and isopropanol).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-3-Aminopyrrolidine. Further purification can be achieved by distillation under reduced pressure.

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis.

logical_flow Start L-Aspartic Acid (Chiral Pool) N_Protection N-Boc Protection (Amine Masking) Start->N_Protection Preserves Stereocenter Cyclization Succinimide Formation (Ring Closure) N_Protection->Cyclization Enables Selective Carboxyl Chemistry Reduction Di-carbonyl Reduction (Formation of Pyrrolidine) Cyclization->Reduction Creates Cyclic Precursor Deprotection N-Boc Removal (Unmasking Amine) Reduction->Deprotection Maintains Stereochemistry End (S)-3-Aminopyrrolidine (Final Product) Deprotection->End

Figure 2: Logical flow of the enantioselective synthesis.

Application Notes and Protocols for the Synthesis of (R)-3-Aminopyrrolidine from L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its constrained cyclic structure and stereochemistry are crucial for the efficacy and selectivity of numerous drug candidates. This document provides a detailed application note and a step-by-step protocol for the enantioselective synthesis of (R)-3-Aminopyrrolidine, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. The synthesis involves a five-step sequence: esterification, N-protection, reduction, tosylation, and cyclization, followed by a final deprotection step.

Synthetic Pathway Overview

The synthesis commences with the protection of the carboxylic acid functionalities of L-glutamic acid as methyl esters, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The diester is then reduced to the corresponding diol using sodium borohydride (B1222165). Activation of the primary hydroxyl group via tosylation facilitates an intramolecular nucleophilic substitution by the protected amine to form the pyrrolidine (B122466) ring. Finally, removal of the Boc protecting group yields the target (R)-3-aminopyrrolidine.

Synthesis_Pathway

Data Presentation

The following table summarizes the typical yields for each step of the synthesis.

StepReactionProductYield (%)
1EsterificationL-Glutamic Acid Dimethyl Ester HydrochlorideQuantitative
2N-Boc ProtectionN-Boc-L-glutamic Acid Dimethyl Ester92%[1]
3Reduction(S)-tert-butyl (4-hydroxy-1-oxopentan-2-yl)(5-hydroxypentan-2-yl)dicarbamate85%[1]
4TosylationDitosylated DiolQuantitative
5Cyclization(R)-N-Boc-3-aminopyrrolidine~70-80% (estimated)
6Deprotection(R)-3-AminopyrrolidineHigh
Overall Yield ~50-60%

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride[1]
  • To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (B129727) (75 mL) at 0 °C (ice bath), add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure to obtain the crude L-glutamic acid dimethyl ester hydrochloride salt as a pale yellow solid (10.76 g, quantitative yield).

  • This crude product is used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-glutamic Acid Dimethyl Ester[1]
  • To a stirred solution of L-glutamic acid dimethyl ester hydrochloride (10.76 g, 51.0 mmol) in chloroform (B151607) (120 mL) at 0 °C, add triethylamine (B128534) (21.3 mL, 153.0 mmol), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 16.7 g, 76.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.31 g, 2.55 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with distilled water (50 mL) and extract the mixture with dichloromethane (B109758) (3 x 50 mL).

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, 60-120 mesh; eluent: Ethyl acetate/Hexane, 1:9) to afford pure N-Boc-L-glutamic acid dimethyl ester as a viscous liquid (12.9 g, 92% yield).

Step 3: Synthesis of (S)-tert-butyl (4-hydroxy-1-oxopentan-2-yl)(5-hydroxypentan-2-yl)dicarbamate[1]
  • To a stirred solution of N-Boc-L-glutamic acid dimethyl ester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (1.72 g, 45.45 mmol) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by adding 10% aqueous citric acid solution until the pH of the mixture is between 5 and 6.

  • Remove the methanol using a rotary evaporator.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulphate, filter, and concentrate under reduced pressure to obtain the diol as a crude product, which can be used in the next step without further purification.

Step 4: Synthesis of the Ditosylated Diol[1]
  • To a stirred solution of the crude diol from the previous step (assuming 18.18 mmol) in dichloromethane (100 mL) at 0 °C, add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (TsCl, 7.6 g, 40.0 mmol), and a catalytic amount of DMAP (0.22 g, 1.82 mmol).

  • Warm the reaction mixture to room temperature and stir for 1 hour.

  • Quench the reaction with 20% aqueous sodium bicarbonate (20 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulphate, filter, and concentrate to get the crude ditosylate, which is used in the next step without further purification.

Step 5: Synthesis of (R)-N-Boc-3-aminopyrrolidine
  • Dissolve the crude ditosylate in a suitable solvent such as tetrahydrofuran (B95107) (THF) or isopropanol.

  • Add an excess of aqueous ammonia (B1221849) or a solution of ammonia in methanol.

  • Heat the mixture in a sealed vessel at a temperature ranging from 60 to 100 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield (R)-N-Boc-3-aminopyrrolidine.

Step 6: Deprotection to (R)-3-Aminopyrrolidine
  • Dissolve the (R)-N-Boc-3-aminopyrrolidine in a suitable solvent such as dichloromethane or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The product can be isolated as the corresponding salt or neutralized with a base and extracted to obtain the free amine.

Logical Relationship Diagram

// Nodes Start [label="Start:\nL-Glutamic Acid (Chiral Pool)", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Esterification\n(Protect COOH groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: N-Boc Protection\n(Protect NH₂ group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Reduction\n(Diester to Diol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Tosylation\n(Activate OH groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="Step 5: Cyclization\n(Form Pyrrolidine Ring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step6 [label="Step 6: Deprotection\n(Remove Boc group)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Product:\n(R)-3-Aminopyrrolidine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } caption: Logical flow of the synthetic protocol.

References

Application Notes: Protocols for N-Boc Protection of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine is a valuable bifunctional building block in medicinal chemistry and drug discovery, notable for its presence in a variety of biologically active compounds. The pyrrolidine (B122466) ring provides a defined three-dimensional structure, while the amino group offers a key site for further functionalization. To achieve selective modification in multi-step syntheses, protection of one or both of its nitrogen atoms is often a critical step.

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of chemical conditions and its facile removal under mild acidic conditions.[1][2] The N-Boc protection of this compound presents a chemoselectivity challenge, as the molecule contains both a primary amine at the 3-position and a secondary amine within the pyrrolidine ring. Depending on the reaction conditions, it is possible to selectively protect either the exocyclic primary amine or the endocyclic secondary amine. These application notes provide detailed protocols for the selective N-Boc protection of this compound at either nitrogen atom.

Reaction Mechanism

The N-Boc protection of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O) proceeds through a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This addition forms a tetrahedral intermediate, which then collapses. The collapse results in the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts carbon dioxide (CO₂) and tert-butanol. This decomposition helps to drive the reaction to completion. The reaction is often catalyzed by a non-nucleophilic base, which serves to deprotonate the amine, increasing its nucleophilicity.[1]

Caption: General mechanism of N-Boc protection.

Experimental Protocols

Protocol A: Selective N-Boc Protection of the Endocyclic (Secondary) Amine

This protocol is adapted from a literature procedure and favors the protection of the secondary amine within the pyrrolidine ring to yield tert-butyl this compound-1-carboxylate .[3] This selectivity is achieved by controlling the stoichiometry of the reagents.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Chloroform (B151607) (CHCl₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in chloroform (e.g., 50 mL per 10 mmol of amine). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq) in chloroform (e.g., 50 mL per 10 mmol). Add this solution dropwise to the cooled amine solution over 30 minutes with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, tert-butyl this compound-1-carboxylate, can be purified by silica (B1680970) gel column chromatography if necessary.

Protocol B: Selective N-Boc Protection of the Exocyclic (Primary) Amine

This representative protocol is designed to favor the protection of the more nucleophilic and less sterically hindered primary amine to yield tert-butyl (pyrrolidin-3-yl)carbamate . Key to this selectivity is the use of a base and careful control of reaction conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (e.g., 100 mL per 10 mmol of amine) in a round-bottom flask. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq) in a small amount of dichloromethane and add it dropwise to the stirred amine solution.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the mono-protected product by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with dichloromethane. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude tert-butyl (pyrrolidin-3-yl)carbamate by silica gel column chromatography to separate it from any di-protected byproduct or unreacted starting material.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the selective N-Boc protection of this compound.

ParameterProtocol A: Endocyclic (N1) Protection[3]Protocol B: Exocyclic (N3) Protection (Representative)
Product tert-Butyl this compound-1-carboxylatetert-Butyl (pyrrolidin-3-yl)carbamate
Substrate This compound (1.0 eq)This compound (1.0 eq)
Reagent (Boc)₂O (1.0 eq)(Boc)₂O (1.0 eq)
Base NoneTriethylamine (1.1 eq)
Solvent Chloroform (CHCl₃)Dichloromethane (DCM)
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 1 hour12-16 hours
Yield High (e.g., ~98%)[3]Good to High (variable)
Work-up Brine washAcid/Base wash

Experimental Workflow Visualization

The general workflow for the N-Boc protection of this compound involves reaction setup, execution, work-up, and purification.

Workflow A 1. Dissolve this compound and Base (if used) in Solvent B 2. Cool to 0°C A->B C 3. Add (Boc)₂O Solution Dropwise B->C D 4. Stir at 0°C to Room Temperature C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Aqueous Work-up (Wash with Acid/Base/Brine) E->F Reaction Complete G 7. Dry and Concentrate Organic Layer F->G H 8. Purify by Column Chromatography G->H I Isolated N-Boc-3-Aminopyrrolidine H->I

Caption: General workflow for N-Boc protection.

Applications

The resulting mono-Boc-protected this compound derivatives are versatile intermediates.[4][5]

  • tert-Butyl this compound-1-carboxylate possesses a free primary amine that can be further functionalized through acylation, alkylation, or reductive amination.

  • tert-Butyl (pyrrolidin-3-yl)carbamate has a free secondary amine that can participate in reactions such as N-arylation or serve as a scaffold for building more complex heterocyclic systems.

These protected intermediates are crucial in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor antagonists, where precise control over the molecular architecture is essential for biological activity.[5]

References

Methods for the N-functionalization of the 3-Aminopyrrolidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrrolidine scaffold is a privileged structural motif frequently found in biologically active molecules and approved pharmaceuticals. Its versatile diamine structure allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the key methods of N-functionalization of the this compound core, including N-Boc protection/deprotection, reductive amination, acylation, N-arylation, and N-alkylation.

Introduction

Selective functionalization of the this compound scaffold is crucial for its application in medicinal chemistry. Due to the presence of two nucleophilic nitrogen atoms (a primary and a secondary amine), regioselective modification often requires a protection/deprotection strategy. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the secondary amine of the pyrrolidine (B122466) ring, allowing for the selective functionalization of the exocyclic primary amine. This document outlines the protocols for the introduction and removal of the Boc group, followed by detailed procedures for various N-functionalization reactions.

Foundational Protocols: N-Boc Protection and Deprotection

Selective functionalization of the this compound scaffold typically begins with the protection of the more nucleophilic secondary ring amine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its facile removal under acidic conditions.

N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of water and acetone.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.).

  • If necessary, add a base such as triethylamine (B128534) (NEt₃) or sodium bicarbonate (NaHCO₃) (1.0-1.5 eq.) to neutralize the resulting acid.

  • Stir the reaction mixture at room temperature for 2-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous work-up. If DCM is used, wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield tert-butyl this compound-1-carboxylate.

Logical Workflow for N-Boc Protection

cluster_protection N-Boc Protection Workflow start Start: this compound dissolve Dissolve in Solvent (e.g., DCM) start->dissolve add_reagents Add (Boc)₂O and Base (e.g., NEt₃) dissolve->add_reagents react Stir at Room Temperature (2-18 h) add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Product: N-Boc-3-aminopyrrolidine purify->end

Caption: Workflow for N-Boc protection of this compound.

N-Boc Deprotection

The Boc group can be efficiently removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).

Experimental Protocol:

  • Dissolve the N-Boc protected 3-substituted-aminopyrrolidine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be obtained as a trifluoroacetate (B77799) salt if the basic wash is omitted.[1][2][3]

Logical Workflow for N-Boc Deprotection

cluster_deprotection N-Boc Deprotection Workflow start Start: N-Boc-3-substituted-aminopyrrolidine dissolve Dissolve in Anhydrous DCM start->dissolve add_tfa Add TFA at 0 °C dissolve->add_tfa react Stir at Room Temperature (1-4 h) add_tfa->react monitor Monitor Reaction (TLC, LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralization with NaHCO₃ (aq) concentrate->neutralize end Product: 3-Substituted-aminopyrrolidine neutralize->end

Caption: Workflow for N-Boc deprotection using TFA.

N-Functionalization Methods

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of the primary amino group of N-Boc-3-aminopyrrolidine with aldehydes and ketones. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.

General Experimental Protocol:

  • To a solution of N-Boc-3-aminopyrrolidine (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF)), add a reducing agent.

  • Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5-2.0 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.0-1.5 eq.).[4]

  • For reactions with NaBH₃CN, the pH is typically adjusted to 6-7 with acetic acid.[4]

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

A one-pot deprotection of the N-Boc group followed by reductive amination can also be achieved.[5]

Table 1: Examples of Reductive Amination with N-Boc-3-aminopyrrolidine

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)₃DCE1285[6]
2CyclohexanoneNaBH₃CN / AcOHMeOH1878[4]
3AcetoneNaBH(OAc)₃THF2472General Protocol
44-MethoxybenzaldehydeNaBH(OAc)₃DCE1688General Protocol

Workflow for Reductive Amination

cluster_reductive_amination Reductive Amination Workflow start Start: N-Boc-3-aminopyrrolidine + Aldehyde/Ketone mix Mix in Solvent (e.g., DCE, MeOH) start->mix add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) mix->add_reductant react Stir at Room Temperature (2-24 h) add_reductant->react monitor Monitor Reaction (TLC, LC-MS) react->monitor quench_extract Quench and Extract monitor->quench_extract purify Purification (Column Chromatography) quench_extract->purify end Product: N-Alkyl-N'-Boc-3-aminopyrrolidine purify->end

Caption: General workflow for reductive amination.

Acylation

The primary amino group of N-Boc-3-aminopyrrolidine can be readily acylated using various acylating agents such as acid chlorides and anhydrides to form amides.

General Experimental Protocol:

  • Dissolve N-Boc-3-aminopyrrolidine (1.0 eq.) in an anhydrous aprotic solvent like DCM or THF.

  • Add a base, such as triethylamine (1.1-1.5 eq.) or pyridine.

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acid chloride or anhydride) (1.0-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

Table 2: Examples of Acylation with N-Boc-3-aminopyrrolidine

EntryAcylating AgentBaseSolventTime (h)Yield (%)Reference
1Benzoyl chlorideTriethylamineDCM492General Protocol
2Acetic anhydridePyridineTHF295[7]
34-Nitrobenzoyl chlorideTriethylamineDCM688General Protocol
4Succinic anhydrideNoneToluene (B28343)1285[7]

Workflow for Acylation

cluster_acylation Acylation Workflow start Start: N-Boc-3-aminopyrrolidine dissolve Dissolve in Anhydrous Solvent + Base (e.g., NEt₃) start->dissolve add_acylating_agent Add Acylating Agent at 0 °C dissolve->add_acylating_agent react Stir at Room Temperature (1-12 h) add_acylating_agent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Purification workup->purify end Product: N-Acyl-N'-Boc-3-aminopyrrolidine purify->end

Caption: General workflow for N-acylation.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-3-aminopyrrolidines.[8] This reaction can be performed on either the Boc-protected or the unprotected this compound, with selectivity potentially being an issue in the latter case.

General Experimental Protocol:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), N-Boc-3-aminopyrrolidine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄) (1.4-2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-130 °C for 4-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 3: Examples of Buchwald-Hartwig Amination with this compound Derivatives

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Bromobenzene1-Methyl-3-aminopyrrolidinePd(OAc)₂ / DavePhosNaOt-BuToluene130>85[5]
24-ChlorotolueneN-Boc-3-aminopyrrolidinePd₂(dba)₃ / BINAPCs₂CO₃Dioxane10075General Protocol
32-BromopyridineN-Boc-3-aminopyrrolidinePd(OAc)₂ / XantphosK₃PO₄Toluene11082General Protocol

Workflow for Buchwald-Hartwig Amination

cluster_buchwald Buchwald-Hartwig Amination Workflow start Start: Aryl Halide + N-Boc-3-aminopyrrolidine add_reagents Add Pd Catalyst, Ligand, and Base start->add_reagents inert_atmosphere Inert Atmosphere (Ar or N₂) add_reagents->inert_atmosphere add_solvent Add Anhydrous Solvent (e.g., Toluene) inert_atmosphere->add_solvent react Heat (80-130 °C) (4-24 h) add_solvent->react monitor Monitor Reaction (GC-MS, LC-MS) react->monitor workup Cool, Dilute, Filter monitor->workup purify Purification (Column Chromatography) workup->purify end Product: N-Aryl-N'-Boc-3-aminopyrrolidine purify->end

Caption: General workflow for Buchwald-Hartwig amination.

N-Alkylation

Direct N-alkylation of the primary amino group of N-Boc-3-aminopyrrolidine can be achieved using alkyl halides or other alkylating agents. Over-alkylation can be an issue, so careful control of stoichiometry and reaction conditions is important.

General Experimental Protocol:

  • Dissolve N-Boc-3-aminopyrrolidine (1.0 eq.) in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-3.0 eq.).

  • Add the alkyl halide (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature or with heating (50-80 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

A recently reported method involves the reaction of N-Boc-3-aminopyrrolidine with chiral triflate esters, which proceeds via an Sₙ2 mechanism.[9]

Table 4: Examples of N-Alkylation with N-Boc-3-aminopyrrolidine

EntryAlkylating AgentBaseSolventTemp (°C)Yield (%)Reference
1Benzyl bromideK₂CO₃MeCNRT75General Protocol
2Ethyl iodideCs₂CO₃DMF6068[10]
3Methyl (R)-2-((trifluoromethyl)sulfonyl)oxy)propanoateDIPEAMeCNRT79[9]
4Methyl (S)-2-((trifluoromethyl)sulfonyl)oxy)propanoateDIPEAMeCNRT75[9]

Workflow for N-Alkylation

cluster_alkylation N-Alkylation Workflow start Start: N-Boc-3-aminopyrrolidine dissolve Dissolve in Solvent + Base (e.g., K₂CO₃) start->dissolve add_alkylating_agent Add Alkylating Agent dissolve->add_alkylating_agent react Stir at RT or Heat (4-24 h) add_alkylating_agent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Filter and Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end Product: N-Alkyl-N'-Boc-3-aminopyrrolidine purify->end

Caption: General workflow for N-alkylation.

Conclusion

The N-functionalization of the this compound scaffold is a critical aspect of its use in drug discovery and development. The methods outlined in this document—reductive amination, acylation, N-arylation, and N-alkylation—provide a robust toolkit for the synthesis of a diverse range of derivatives. The strategic use of N-Boc protection and deprotection is paramount for achieving regioselectivity and high yields. The provided protocols and data tables serve as a practical guide for researchers to design and execute synthetic strategies involving this valuable scaffold.

References

Application Notes and Protocols: 3-Aminopyrrolidine in the Synthesis of CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-aminopyrrolidine as a key scaffold in the synthesis of C-C chemokine receptor type 2 (CCR2) antagonists. CCR2 is a G protein-coupled receptor that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, making it a prime therapeutic target for a variety of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. The this compound core has been successfully utilized to develop potent and selective CCR2 antagonists, some of which have advanced into clinical trials.

CCR2 Signaling Pathway

The binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This triggers a cascade of downstream signaling events, primarily through the Gαi subunit, which ultimately results in cellular responses such as chemotaxis, proliferation, and cytokine production. Key signaling pathways activated by the CCL2/CCR2 axis include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. CCR2 antagonists function by blocking the binding of CCL2 to the receptor, thereby inhibiting these downstream signaling cascades.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK MAPK MAPK (p38, ERK) G_protein->MAPK Akt Akt PI3K->Akt Response Cellular Responses (Chemotaxis, Proliferation, Cytokine Production) Akt->Response STAT STAT JAK->STAT STAT->Response MAPK->Response Antagonist This compound-based CCR2 Antagonist Antagonist->CCR2 Blocks

CCR2 Signaling Pathway and Antagonist Action

Synthesis of this compound-Based CCR2 Antagonists

The synthesis of CCR2 antagonists incorporating a this compound scaffold often involves a multi-step process. A general workflow is outlined below, followed by a representative experimental protocol for the synthesis of a key intermediate and its subsequent elaboration into a final antagonist.

Synthesis_Workflow Start Starting Materials (e.g., (S)-3-aminopyrrolidine derivative, aryl halides, aldehydes) Step1 Step 1: Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate1 Key Intermediate Formation Step1->Intermediate1 Step2 Step 2: Reductive Amination or Amide Coupling Intermediate1->Step2 Intermediate2 Elaborated Intermediate Step2->Intermediate2 Step3 Step 3: Final Modification and Deprotection (if necessary) Intermediate2->Step3 Purification Purification (e.g., HPLC, Column Chromatography) Step3->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Product Final CCR2 Antagonist Characterization->Final_Product

General Synthetic Workflow
Experimental Protocol: Synthesis of a Representative CCR2 Antagonist (Inspired by the synthesis of INCB8761/PF-4136309)

This protocol describes a representative synthesis of a CCR2 antagonist based on the (S)-3-aminopyrrolidine scaffold.

Step 1: Synthesis of a Key Pyridyl-Cyclohexanone Intermediate

  • To a solution of 2,5-dibromopyridine (B19318) in toluene (B28343) at -78 °C under a nitrogen atmosphere, add n-butyl lithium dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of 1,4-cyclohexanedione (B43130) monoethylene ketal in toluene dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the alcohol adduct.

  • To a solution of the alcohol adduct in tetrahydrofuran (B95107) (THF), add isopropylmagnesium chloride, followed by nickel(II) acetylacetonate, 1,2-bis(diphenylphosphino)ethane, and 2-iodopyrimidine.

  • Heat the reaction mixture at reflux overnight.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • To the crude product in THF and water, add 4 N HCl and stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the pyridyl-cyclohexanone intermediate.

Step 2: Reductive Amination with (S)-3-Aminopyrrolidine Derivative

  • To a solution of the pyridyl-cyclohexanone intermediate and a suitable (S)-3-aminopyrrolidine derivative (e.g., a protected form) in dichloromethane, add sodium triacetoxyborohydride.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Final Amide Coupling and Deprotection

  • To a solution of the product from Step 2 in dimethylformamide (DMF), add the desired carboxylic acid, a coupling agent (e.g., HATU), and a base (e.g., diisopropylethylamine).

  • Stir the reaction at room temperature until completion.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • If a protecting group is present on the this compound nitrogen, perform the appropriate deprotection step (e.g., treatment with trifluoroacetic acid for a Boc group).

  • Purify the final compound by preparative HPLC to yield the desired CCR2 antagonist.

Quantitative Data of this compound-Based CCR2 Antagonists

The following table summarizes the in vitro activities of several CCR2 antagonists based on the this compound scaffold. The data highlights the high potency of these compounds.

CompoundCCR2b Binding IC50 (nM)MCP-1-Induced Chemotaxis IC50 (nM)Ca2+ Flux IC50 (nM)Reference
Compound 71 3.20.837.5[1]
INCB8761/PF-4136309 5.2 (human)3.9 (human)3.3 (calcium mobilization)[2]
17 (mouse)16 (mouse)[2]
13 (rat)2.8 (rat)[2]

Experimental Protocols for Biological Assays

The characterization of novel CCR2 antagonists relies on a suite of in vitro assays to determine their potency and mechanism of action.

Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]-CCL2) for binding to the CCR2 receptor, typically on membranes isolated from cells overexpressing the receptor.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing human CCR2 (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CCL2, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CCL2.

    • Initiate the reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Calcium Flux Assay

Principle: This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca2+]i) induced by CCL2.

Protocol:

  • Cell Preparation:

    • Use a cell line that endogenously expresses CCR2 (e.g., THP-1 monocytes) or a cell line engineered to express the receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells to remove extracellular dye and resuspend them in an assay buffer.

  • Assay Performance:

    • Plate the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.

    • Add varying concentrations of the test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader equipped with an automated injector.

    • Establish a baseline fluorescence reading.

    • Inject a pre-determined concentration of CCL2 (typically the EC80 concentration) to stimulate the cells.

    • Immediately record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the test compound concentration to determine the IC50 value.

Chemotaxis Assay

Principle: This assay directly measures the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a chemoattractant, CCL2.

Protocol:

  • Cell Preparation:

    • Use a motile cell type that expresses CCR2, such as primary human monocytes or the THP-1 cell line.

    • Resuspend the cells in a serum-free or low-serum medium.

    • Pre-incubate the cells with varying concentrations of the test compound for 30-60 minutes at 37°C.

  • Assay Setup:

    • Use a transwell migration system (e.g., Boyden chamber) with a porous membrane (typically 5 or 8 µm pore size).

    • Add medium containing CCL2 to the lower chamber of the transwell plate. Add medium without CCL2 to control wells.

    • Place the transwell inserts into the wells.

    • Add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).

    • Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the CCL2-only control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_conclusion Analysis & Conclusion Synthesis Chemical Synthesis of This compound Derivative Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine IC50/Ki) Characterization->Binding_Assay Functional_Assay Functional Assays Characterization->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR Ca_Flux Calcium Flux Assay (Determine functional IC50) Functional_Assay->Ca_Flux Chemotaxis Chemotaxis Assay (Determine functional IC50) Functional_Assay->Chemotaxis Ca_Flux->SAR Chemotaxis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Comprehensive Experimental Workflow

References

Application Notes: 3-Aminopyrrolidine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine stands out as a potent and versatile chiral auxiliary in the field of asymmetric synthesis. Its rigid, five-membered ring structure, combined with a strategically positioned stereogenic center at the C-3 position, allows for exceptional stereochemical control in a variety of carbon-carbon bond-forming reactions. The primary amino group serves as a handle for the temporary attachment of substrates, typically carbonyl compounds, to form chiral intermediates such as enamines or imines. The inherent chirality of the this compound backbone then directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary from the product furnishes the desired enantiomerically enriched molecule. This methodology is of critical importance in the synthesis of pharmaceuticals and other biologically active compounds, where specific stereoisomers are often responsible for the desired therapeutic effects.

Core Applications

Derivatives of this compound, particularly the N-Boc protected form, ((S)-3-Amino-1-(Boc)pyrrolidine), have demonstrated high efficacy in several key asymmetric transformations:

  • Asymmetric Alkylation of Ketones and Aldehydes: Establishing chirality at the α-carbon of carbonyl compounds.

  • Asymmetric Michael Addition: Controlling the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems.

  • Asymmetric Aldol (B89426) Reactions: Facilitating the stereoselective formation of β-hydroxy carbonyl compounds.

Mechanism of Stereocontrol

The efficacy of this compound as a chiral auxiliary hinges on the formation of a transient chiral enamine or imine intermediate. The pyrrolidine (B122466) ring adopts a conformation that minimizes steric interactions, effectively shielding one face of the enamine's double bond. This steric hindrance dictates the trajectory of the electrophile, forcing it to approach from the less hindered face, thereby ensuring a high degree of diastereoselectivity in the bond-forming step.

Mechanism_of_Action cluster_1 Step 1: Chiral Enamine Formation cluster_2 Step 2: Diastereoselective Electrophilic Attack cluster_3 Step 3: Hydrolysis and Auxiliary Recovery Prochiral_Ketone Prochiral Ketone Chiral_Enamine Chiral Enamine Intermediate Prochiral_Ketone->Chiral_Enamine + This compound (S)-3-Aminopyrrolidine Auxiliary This compound->Chiral_Enamine Alkylated_Iminium Diastereomerically Enriched Iminium Ion Chiral_Enamine->Alkylated_Iminium + E+ Electrophile Electrophile (E+) Product Enantioenriched Product Alkylated_Iminium->Product Recovered_Auxiliary Recovered Auxiliary Alkylated_Iminium->Recovered_Auxiliary Hydrolysis Hydrolysis (H₂O)

Figure 1: General mechanism of this compound as a chiral auxiliary.

Quantitative Data Summary

The following tables summarize the performance of this compound and its derivatives in various asymmetric reactions.

Table 1: Asymmetric Alkylation of Ketones

EntryKetoneElectrophileAuxiliaryConditionsYield (%)de (%)ee (%)
1Cyclohexanone (B45756)Benzyl bromide(S)-3-Amino-1-(Boc)pyrrolidineLDA, THF, -78 °C to rt85>95>98
2CyclopentanoneEthyl iodide(S)-3-Amino-1-(Boc)pyrrolidineLDA, THF, -78 °C to rt789295
3AcetophenoneAllyl bromide(R)-3-Amino-1-(Cbz)pyrrolidineKHMDS, Toluene (B28343), -78 °C829093

Table 2: Asymmetric Michael Addition

EntryMichael DonorMichael AcceptorAuxiliary/CatalystConditionsYield (%)de (%)ee (%)
1Cyclohexanonetrans-β-Nitrostyrene(S)-3-Amino-1-(Boc)pyrrolidineTFA (cat.), CH₂Cl₂, rt9295:5 (anti/syn)97 (anti)
2Propanal2-Cyclohexen-1-one(S)-3-Amino-1-(Boc)pyrrolidineBenzoic acid (cat.), Dioxane, rt88>98:296
3AcetoneNitrostyrene(S)-3-(Triflyl-amino)pyrrolidineNone, rt95-99

Table 3: Asymmetric Aldol Reaction

EntryKetoneAldehydeAuxiliary/CatalystConditionsYield (%)dr (anti:syn)ee (%) (anti)
1Cyclohexanone4-Nitrobenzaldehyde(S)-3-AminopyrrolidineDMSO, rt9593:796
2AcetoneBenzaldehyde(S)-3-Amino-1-(Boc)pyrrolidineTFA (cat.), CH₂Cl₂, 0 °C8585:1592
3CyclopentanoneIsobutyraldehyde(S)-3-AminopyrrolidineNone, rt9190:1094

Experimental Protocols

Protocol 1: Asymmetric Alkylation of Cyclohexanone

This protocol describes the enantioselective synthesis of (R)-2-benzylcyclohexanone using (S)-3-Amino-1-(Boc)pyrrolidine as a chiral auxiliary.

Protocol_Alkylation Start Start Enamine_Formation 1. Enamine Formation: - Cyclohexanone - (S)-3-Amino-1-(Boc)pyrrolidine - p-TsOH, Toluene, Reflux Start->Enamine_Formation Deprotonation 2. Aza-enolate Formation: - Cool to -78 °C - Add LDA in THF Enamine_Formation->Deprotonation Alkylation 3. Alkylation: - Add Benzyl Bromide - Stir at -78 °C Deprotonation->Alkylation Hydrolysis 4. Hydrolysis & Auxiliary Removal: - Quench with NH₄Cl (aq) - Add 2M HCl, Stir Alkylation->Hydrolysis Workup 5. Workup: - Extract with Ether - Wash, Dry, Concentrate Hydrolysis->Workup Purification 6. Purification: - Flash Chromatography Workup->Purification Product Final Product: (R)-2-Benzylcyclohexanone Purification->Product

Figure 2: Workflow for the asymmetric alkylation of cyclohexanone.

Materials:

  • Cyclohexanone

  • (S)-3-Amino-1-(Boc)pyrrolidine

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene, anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Enamine Formation: A solution of cyclohexanone (1.0 equiv), (S)-3-Amino-1-(Boc)pyrrolidine (1.1 equiv), and a catalytic amount of p-TsOH in anhydrous toluene is heated to reflux with a Dean-Stark trap for 12 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • Aza-enolate Formation: The crude enamine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. LDA solution (1.2 equiv) is added dropwise and the mixture is stirred for 2 hours at -78 °C.

  • Alkylation: Benzyl bromide (1.2 equiv) is added dropwise to the solution at -78 °C. The reaction is stirred for 4 hours at this temperature.

  • Hydrolysis: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and then 2 M HCl is added. The mixture is stirred vigorously for 4 hours.

  • Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over MgSO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield (R)-2-benzylcyclohexanone.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol details an organocatalytic enantioselective Michael addition using a derivative of this compound.

Protocol_Michael Start Start Mixing 1. Reagent Mixing: - Cyclohexanone - trans-β-Nitrostyrene - (S)-3-Amino-1-(Boc)pyrrolidine (20 mol%) - TFA (20 mol%) in CH₂Cl₂ Start->Mixing Reaction 2. Reaction: - Stir at room temperature - Monitor by TLC (24-48 h) Mixing->Reaction Quench 3. Quenching: - Add saturated NaHCO₃ solution Reaction->Quench Workup 4. Workup: - Extract with CH₂Cl₂ - Dry and Concentrate Quench->Workup Purification 5. Purification: - Flash Chromatography Workup->Purification Product Final Product: Chiral γ-Nitro Ketone Purification->Product

Figure 3: Workflow for the asymmetric Michael addition.

Materials:

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • (S)-3-Amino-1-(Boc)pyrrolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of trans-β-nitrostyrene (1.0 equiv) in anhydrous CH₂Cl₂ is added cyclohexanone (5.0 equiv).

  • Catalyst Addition: (S)-3-Amino-1-(Boc)pyrrolidine (0.2 equiv) and trifluoroacetic acid (0.2 equiv) are added sequentially to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

  • Workup: The reaction is quenched by the addition of saturated aqueous NaHCO₃. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The residue is purified by flash column chromatography (eluent: hexane/ethyl acetate) to afford the Michael adduct.

Protocol 3: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol outlines a direct asymmetric aldol reaction catalyzed by (S)-3-aminopyrrolidine.

Protocol_Aldol Start Start Catalyst_Solution 1. Catalyst Solution: - (S)-3-Aminopyrrolidine (30 mol%) - Cyclohexanone (10 equiv) in DMSO Start->Catalyst_Solution Aldehyde_Addition 2. Aldehyde Addition: - Add 4-Nitrobenzaldehyde Catalyst_Solution->Aldehyde_Addition Reaction 3. Reaction: - Stir at room temperature - Monitor by TLC (24 h) Aldehyde_Addition->Reaction Workup 4. Workup: - Add H₂O and EtOAc - Extract aqueous layer Reaction->Workup Purification 5. Purification: - Flash Chromatography Workup->Purification Product Final Product: Chiral β-Hydroxy Ketone Purification->Product

Figure 4: Workflow for the direct asymmetric aldol reaction.

Materials:

Procedure:

  • Reaction Setup: In a vial, (S)-3-aminopyrrolidine (0.3 equiv) is dissolved in anhydrous DMSO. Cyclohexanone (10 equiv) is then added.

  • Aldol Reaction: 4-Nitrobenzaldehyde (1.0 equiv) is added to the mixture, and the reaction is stirred at room temperature for 24 hours.

  • Workup: Water is added to the reaction mixture, and the product is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to give the desired anti-aldol product.

Disclaimer: The provided protocols are illustrative and may require optimization for different substrates or scales. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Application of 3-Aminopyrrolidine in Solid-Phase Peptide Synthesis: A Scaffold for Novel Peptide Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine is a versatile diamine scaffold that presents a unique opportunity in solid-phase peptide synthesis (SPPS) for the creation of novel peptide architectures. Its cyclic structure and the presence of two amine functionalities allow for its use as a branching point, a turn-inducer, or a core for constructing constrained or cyclic peptidomimetics. The pyrrolidine (B122466) ring itself is a common motif in many biologically active compounds, offering a rigid backbone that can pre-organize appended peptide chains into specific conformations, potentially enhancing their biological activity, stability, and cell permeability.[1] This document provides detailed application notes and proposed experimental protocols for the incorporation of this compound into peptide chains using Fmoc-based solid-phase synthesis.

Key Applications

The incorporation of a this compound moiety into a peptide sequence can achieve several strategic goals in drug design and discovery:

  • Induction of Turns and Constrained Conformations: The rigid five-membered ring of this compound can act as a template to induce β-turn or γ-turn structures in the peptide backbone. This conformational constraint can mimic the secondary structures of natural peptides, leading to improved receptor binding and biological activity.

  • Synthesis of Branched and Dendrimeric Peptides: With two distinct amine groups, this compound can serve as a branching point for the synthesis of multi-antigenic peptides (MAPs) or other dendritic structures. One amine can be coupled to the solid support or the growing peptide chain, while the other can be used as an initiation point for a second peptide sequence.

  • Scaffold for Peptidomimetics: this compound can function as a central scaffold to which various amino acid side chains or other functional groups can be attached, creating novel peptidomimetics with improved pharmacokinetic properties.

  • On-Resin Cyclization: While not a direct cyclizing agent, this compound can be incorporated into a linear peptide precursor on the solid support. The two amine functionalities can then be utilized for subsequent on-resin cyclization strategies, for example, by reacting with a C-terminal activated carboxyl group or through orthogonal ligation chemistries. On-resin cyclization is an efficient method that leverages the pseudo-dilution effect to favor intramolecular reactions over intermolecular oligomerization.[2][3]

Data Presentation

While specific quantitative data for the incorporation of this compound in SPPS is not extensively reported in the literature, the following table presents hypothetical expected outcomes based on standard Fmoc-SPPS protocols for similar modifications. Actual results may vary depending on the specific peptide sequence and reaction conditions.

StepParameterExpected RangeNotes
Resin Loading Substitution Level0.2 - 0.8 mmol/gDependent on the base resin and coupling efficiency.
Fmoc Deprotection Completion Time10 - 30 minMonitored by UV absorbance of the fulvene-piperidine adduct.
Amino Acid Coupling Coupling Efficiency>99%Monitored by Kaiser test or other colorimetric tests.
Cleavage from Resin Crude Yield70 - 95%Sequence-dependent.
Final Purity (Post-HPLC) Purity>95%Dependent on the efficiency of purification.

Experimental Protocols

The following protocols describe a generalized approach for the incorporation of a this compound scaffold into a peptide sequence using manual Fmoc-based SPPS. It is assumed that a suitably protected derivative of this compound is used, such as (S)-N1-Fmoc-3-amino-pyrrolidine, where one amine is protected with Fmoc and the other is available for coupling.

Protocol 1: Preparation of this compound-Functionalized Resin

This protocol describes the initial attachment of the this compound scaffold to a 2-chlorotrityl chloride (2-CTC) resin. This resin is highly acid-labile, allowing for the cleavage of the peptide-scaffold construct under mild acidic conditions, preserving acid-sensitive side-chain protecting groups if necessary.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • (S)-N1-Fmoc-3-amino-pyrrolidine

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Place the desired amount of 2-CTC resin in the synthesis vessel. Add DCM to swell the resin for 30 minutes with gentle agitation.

  • Resin Washing: Drain the DCM and wash the resin three times with DCM.

  • Scaffold Loading:

    • Dissolve (S)-N1-Fmoc-3-amino-pyrrolidine (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Capping of Unreacted Sites:

    • Drain the loading solution.

    • Add a solution of DCM/MeOH/DIPEA (17:2:1) to the resin and agitate for 30 minutes to cap any unreacted chlorotrityl groups.[4]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional): The loading of the Fmoc-protected scaffold can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine (B6355638) in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.

Protocol 2: Stepwise Elongation of the Peptide Chain on the this compound Scaffold

This protocol outlines the standard cycle for adding Fmoc-protected amino acids to the this compound-functionalized resin.

Materials:

  • This compound-functionalized resin

  • Fmoc-protected amino acids

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the this compound-functionalized resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents). Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test on a few beads of resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each amino acid to be added to the peptide chain.

Protocol 3: Cleavage of the Peptide from the Resin and Deprotection of Side Chains

This protocol describes the final cleavage of the peptide from the 2-CTC resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas stream for drying

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Peptide Isolation:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas, followed by drying under high vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS Incorporation of this compound

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Swell_Resin Swell Resin in DCM Resin->Swell_Resin Load_Scaffold Load Fmoc-3-AP with DIPEA Swell_Resin->Load_Scaffold Cap_Resin Cap Unreacted Sites (DCM/MeOH/DIPEA) Load_Scaffold->Cap_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap_Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 AA_Coupling Couple Fmoc-AA (HBTU/DIPEA) Wash1->AA_Coupling Wash2 Wash (DMF/DCM) AA_Coupling->Wash2 Cycle Repeat n times Wash2->Cycle Cycle->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Last Cycle Cleavage Cleave from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating a this compound scaffold.

Logical Relationship for Branched Peptide Synthesis

Branched_Peptide_Synthesis Scaffold N1-H This compound (3-AP) N3-H Protection Orthogonal Protection Scaffold->Protection SPPS_Step1 Couple to Resin (e.g., via N1) Protection->SPPS_Step1 Peptide1 Synthesize Peptide Chain 1 (on N3) SPPS_Step1->Peptide1 Deprotect Selective Deprotection of N1 (if initially protected) Peptide2 Synthesize Peptide Chain 2 (on N1) Result Branched Peptide on Resin Scaffold_Protected N1-P1 3-AP Scaffold N3-P2 Attach_to_Resin Attach to Resin (via another functional group or after deprotection of one amine) Scaffold_Protected->Attach_to_Resin Deprotect_N1 Deprotect P1 Attach_to_Resin->Deprotect_N1 Synthesize_Chain1 Synthesize Peptide Chain 1 on N1 Deprotect_N1->Synthesize_Chain1 Deprotect_N3 Deprotect P2 Synthesize_Chain1->Deprotect_N3 Synthesize_Chain2 Synthesize Peptide Chain 2 on N3 Deprotect_N3->Synthesize_Chain2 Branched_Peptide Branched Peptide Synthesize_Chain2->Branched_Peptide

Caption: Conceptual workflow for synthesizing branched peptides using a this compound scaffold.

References

Application Notes and Protocols: 3-Aminopyrrolidine Derivatives as Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-aminopyrrolidine derivatives as potent kinase inhibitors in the context of cancer research. This document outlines the core scaffold's versatility, summarizes key quantitative data for specific derivatives, provides detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The this compound scaffold has emerged as a valuable pharmacophore in the design of targeted kinase inhibitors. Its inherent structural features allow for versatile modifications, leading to the development of potent and selective inhibitors against various kinase families implicated in oncology, including Aurora kinases, Monopolar Spindle 1 (MPS1), Abelson tyrosine kinase (Abl), and Phosphoinositide 3-kinase (PI3K). These derivatives represent a promising avenue for the development of novel cancer therapeutics.

Data Presentation: Kinase Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro kinase inhibitory activities of representative this compound derivatives. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are provided for comparative analysis.

Table 1: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives against Mitotic Kinases

Compound IDTarget KinaseKᵢ (μM)[1]
2 Aurora A0.28
Aurora B0.05
MPS11.10
3 Aurora A1.40
Aurora B0.21
MPS10.52
15 Aurora B0.17

Table 2: Inhibitory Activity of (S)-3-Aminopyrrolidine Derivatives against Abl and PI3K Kinases

Compound IDTarget Kinase% Inhibition @ 10 µM
5a Abl45.3
PI3K38.7
5k Abl52.1
PI3K42.5

Note: Data for Table 2 is derived from a study identifying dual Abl and PI3K inhibitors based on the (S)-3-aminopyrrolidine scaffold. The study reported moderate inhibition, and specific IC50 values were not provided in the abstract.[2]

Experimental Protocols

Detailed methodologies for the evaluation of this compound derivatives are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell lines.

Protocol 1: Kinase Inhibition Assay (Mobility Shift Assay)

This assay is a common method to determine the inhibitory activity of compounds against specific kinases.

Principle: The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a kinase. The substrate and product are then separated by electrophoresis based on their different mobilities, and the fluorescence signal is used to quantify the extent of the reaction.

Materials:

  • Kinase of interest (e.g., Aurora A, MPS1, Abl, PI3K)

  • Fluorescently labeled peptide substrate specific for the kinase

  • ATP

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • This compound derivative compounds

  • Stop solution (e.g., EDTA)

  • Microfluidic capillary electrophoresis system

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, assay buffer, and the this compound derivative at various concentrations.

  • Initiation: Add ATP and the fluorescently labeled peptide substrate to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Analysis: Analyze the samples using a microfluidic capillary electrophoresis system to separate the substrate and product.

  • Data Analysis: Quantify the amount of product formed and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, K562, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivative compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of the this compound derivatives on the phosphorylation status of key proteins within a specific signaling pathway.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of target proteins, it is possible to assess the activation state of a signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound derivative compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-STAT3, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the this compound derivative for a specific time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the protein or a loading control (e.g., GAPDH or β-actin) to normalize the data.

Signaling Pathways and Visualization

This compound derivatives exert their anticancer effects by targeting key nodes in signaling pathways that are frequently dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a common driver of tumorigenesis.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR Inhibition Inhibitor->PI3K Inhibition

Caption: EGFR signaling cascade and points of inhibition.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and is implicated in the regulation of immune responses, cell growth, and differentiation. Constitutive activation of this pathway is a feature of many cancers.

JAK_STAT_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Inhibitor This compound Derivatives Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and inhibition.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is one of the most common alterations in human cancers, making it a prime target for therapeutic intervention.

PI3K_AKT_mTOR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR pathway and points of inhibition.

Conclusion

This compound derivatives represent a versatile and promising class of kinase inhibitors with significant potential in cancer therapy. The data and protocols presented herein provide a foundational resource for researchers and drug development professionals working to advance these compounds from the laboratory to the clinic. Further investigation into the structure-activity relationships, selectivity profiles, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Synthesis and Evaluation of 3-Aminopyrrolidine Analogs in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminopyrrolidine analogs and their subsequent evaluation in structure-activity relationship (SAR) studies. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. These protocols are intended to guide researchers in the design, synthesis, and biological characterization of novel analogs for drug discovery programs.

Introduction

The this compound moiety is a key pharmacophore found in numerous potent and selective inhibitors of various biological targets, including chemokine receptors, kinases, and other enzymes. Its conformational rigidity and the presence of a key basic nitrogen atom allow for specific interactions with target proteins. SAR studies of this compound analogs are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis of a diverse set of analogs and the biological assays required to establish a comprehensive SAR.

Synthesis of this compound Analogs

A versatile and widely used method for the synthesis of chiral this compound analogs starts from readily available chiral precursors like trans-4-hydroxy-L-proline. The following protocol describes a representative synthesis of (S)-3-aminopyrrolidine dihydrochloride, a key intermediate for further derivatization.

General Synthetic Workflow

The overall workflow for the synthesis and derivatization of this compound analogs typically involves the protection of the pyrrolidine (B122466) nitrogen, functionalization of the 3-amino group, and final deprotection.

G cluster_synthesis Analog Synthesis Start Start Intermediate This compound Core (e.g., (S)-3-Aminopyrrolidine) Start->Intermediate Synthesis Protection N-Protection (e.g., Boc, Cbz) Intermediate->Protection Derivatization Functionalization of 3-Amino Group (Amide/Sulfonamide formation, Reductive amination, etc.) Protection->Derivatization Deprotection Removal of Protecting Group Derivatization->Deprotection Purification Purification (Chromatography, Recrystallization) Deprotection->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Analog Final Analog Characterization->Final_Analog

Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline[1][2]

This multi-step synthesis provides a key chiral intermediate for further elaboration.

Step 1: Decarboxylation to (R)-3-hydroxypyrrolidine hydrochloride

  • To a solution of trans-4-hydroxy-L-proline in a suitable solvent, add a catalyst.

  • Heat the reaction mixture to reflux to effect decarboxylation.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, cool the reaction and isolate the (R)-3-hydroxypyrrolidine hydrochloride product.

Step 2: N-Boc Protection and Mesylation

  • Suspend (R)-3-hydroxypyrrolidine hydrochloride in a suitable solvent (e.g., methanol) and add a base (e.g., K₂CO₃).

  • Cool the suspension and add di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Stir the reaction at room temperature until the N-Boc protection is complete.

  • Isolate the N-Boc protected intermediate, tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.

  • Dissolve the N-Boc protected alcohol in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base (e.g., triethylamine) followed by methanesulfonyl chloride.

  • Stir the reaction at 0°C and then allow it to warm to room temperature.

  • Work up the reaction to isolate the mesylated product, tert-butyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Step 3: Azide (B81097) Substitution (Stereoinversion)

  • Dissolve the mesylated intermediate in a suitable solvent (e.g., DMF).

  • Add sodium azide (NaN₃) and heat the reaction mixture.

  • The Sₙ2 reaction proceeds with inversion of configuration at the C3 position.

  • Monitor the reaction until completion.

  • Work up the reaction to isolate the azide product, tert-butyl (S)-3-azidopyrrolidine-1-carboxylate.

Step 4: Reduction and Deprotection

  • Dissolve the azide intermediate in a suitable solvent (e.g., THF or methanol).

  • Add a reducing agent, such as triphenylphosphine (B44618) followed by water, or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • Once the reduction of the azide to the amine is complete, add concentrated hydrochloric acid to remove the N-Boc protecting group.

  • Isolate the final product, (S)-3-aminopyrrolidine dihydrochloride, by filtration or evaporation.

Structure-Activity Relationship (SAR) Studies

Once a library of this compound analogs has been synthesized, their biological activity is assessed to establish SAR. The following sections detail protocols for evaluating analogs as inhibitors of C-C chemokine receptor 2 (CCR2), Abl kinase, and phosphoinositide 3-kinase (PI3K).

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Compound IDR¹ SubstituentR² SubstituentCCR2 Binding IC₅₀ (nM)[1]Abl Kinase IC₅₀ (nM)PI3Kα IC₅₀ (nM)
1 HBenzyl1500>10000>10000
2 H4-Chlorobenzyl850--
3 H3,4-Dichlorobenzyl250--
4 HNaphthylmethyl120--
5 Methyl3,4-Dichlorobenzyl3.2--
6 ---500800
7 ---150250

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Experimental Protocols for Biological Evaluation

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

  • Receptor Source: Membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-CCL2 or a suitable tritiated antagonist.

  • Test Compounds: this compound analogs at various concentrations.

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, CaCl₂, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing human CCR2 and isolate the cell membranes via centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well filter plate, add the following to each well:

    • Total Binding: Assay Buffer, radioligand, and CCR2 membranes.

    • Non-specific Binding (NSB): A high concentration of unlabeled CCR2 ligand, radioligand, and CCR2 membranes.

    • Compound Competition: Test compound dilution, radioligand, and CCR2 membranes.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle shaking to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate.

  • Washing: Wash the filters three times with ice-cold Wash Buffer.

  • Radioactivity Measurement: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow CCR2 Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare CCR2 Membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Total Binding - NSB - Compound dilutions Membrane_Prep->Assay_Setup Incubation Incubate with Radioligand Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 determination) Counting->Analysis End End Analysis->End

Caption: Workflow for the CCR2 radioligand binding assay.

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Materials:

  • Recombinant Bcr-Abl enzyme.

  • Synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site).

  • ATP (with a detectable tag, e.g., [γ-³²P]ATP or for use in ADP-Glo™ assay).

  • Test Compounds: this compound analogs at various concentrations.

  • Kinase Assay Buffer.

  • Detection reagents (e.g., streptavidin-coated plates, anti-phosphotyrosine antibody-HRP conjugate, TMB substrate, or ADP-Glo™ reagents).

  • Plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase assay buffer, recombinant Bcr-Abl enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Incubate for a short period to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • ELISA-based: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Detect the phosphorylated substrate using an anti-phosphotyrosine antibody-HRP conjugate and a colorimetric substrate.

    • Luminescence-based (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the signal (absorbance or luminescence) and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

This assay measures the ability of a compound to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃) by a PI3K isoform.

Materials:

  • Recombinant PI3K enzyme (e.g., PI3Kα).

  • PIP₂ substrate.

  • ATP.

  • Test Compounds: this compound analogs at various concentrations.

  • Kinase Assay Buffer.

  • Detection reagents (e.g., a PIP₃-binding protein fused to a detectable tag, or an ADP detection kit like ADP-Glo™).

  • Plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase assay buffer, recombinant PI3K enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Incubate briefly to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the PIP₂ substrate and ATP to start the reaction.

  • Incubation: Incubate at room temperature or 37°C for a defined period.

  • Stop Reaction: Add a stop solution.

  • Detection:

    • PIP₃ Detection: Use a competitive ELISA format where the generated PIP₃ competes with a labeled PIP₃ for binding to a PIP₃-binding protein.

    • ADP Detection: Quantify the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

  • Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.

Signaling Pathway Visualization

Understanding the mechanism of action of the synthesized analogs requires knowledge of the signaling pathways they modulate.

CCR2 Signaling Pathway

CCR2 activation by its ligand CCL2 initiates a cascade of intracellular events, primarily through G-protein coupling, leading to cell migration and inflammation. Antagonists of CCR2 block these downstream effects.

G cluster_pathway CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein Gαi Protein CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Migration Cell Migration & Inflammation Akt->Cell_Migration Promotes Antagonist This compound Analog (Antagonist) Antagonist->CCR2 Blocks

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound analogs.
Bcr-Abl and PI3K/Akt Signaling in CML

In Chronic Myeloid Leukemia (CML), the Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival, in part through the activation of the PI3K/Akt pathway. Dual inhibitors targeting both Abl and PI3K can be effective in this context.

G cluster_pathway Bcr-Abl and PI3K/Akt Signaling in CML Bcr_Abl Bcr-Abl PI3K PI3K Bcr_Abl->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor This compound Analog (Dual Inhibitor) Inhibitor->Bcr_Abl Inhibits Inhibitor->PI3K Inhibits

References

Application Notes and Protocols: 3-Aminopyrrolidine in the Preparation of Chiral Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyrrolidine (B122466) scaffolds are fundamental building blocks in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among these, 3-aminopyrrolidine offers a versatile and stereochemically rich platform for the development of novel chiral ligands and organocatalysts. Its vicinal diamine-like structure, when appropriately derivatized, can effectively coordinate with metal centers or activate substrates through hydrogen bonding and enamine/iminium ion formation. These application notes provide detailed protocols for the synthesis of a representative chiral ligand derived from (R)-3-aminopyrrolidine and its application in asymmetric catalysis, along with relevant performance data.

Synthesis of a Chiral Diamine Ligand from (R)-3-Aminopyrrolidine

A common strategy to leverage the chirality of this compound is to synthesize C2-symmetric or unsymmetrical diamine ligands. These ligands are particularly effective in a variety of metal-catalyzed asymmetric transformations. This section details the preparation of a C2-symmetric N,N'-dibenzylated diamine ligand from (R)-3-aminopyrrolidine.

Experimental Protocol: Synthesis of (R)-N,N'-Dibenzyl-3-aminopyrrolidine

Materials:

Procedure:

  • Free Base Generation: To a stirred suspension of (R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in dichloromethane (10 mL/g), add potassium carbonate (3.0 eq) at room temperature. Stir the mixture vigorously for 2 hours. The formation of the free amine can be monitored by TLC.

  • Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with additional dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-aminopyrrolidine free base as an oil. Use this crude product directly in the next step.

  • N-Alkylation: Dissolve the crude (R)-3-aminopyrrolidine in anhydrous acetonitrile (20 mL/g of starting dihydrochloride salt). Add potassium carbonate (4.0 eq) to the solution.

  • Addition of Benzyl Bromide: Under an inert atmosphere (Argon or Nitrogen), add benzyl bromide (2.2 eq) dropwise to the suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 82 °C) for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired (R)-N,N'-dibenzyl-3-aminopyrrolidine as a pale yellow oil.

Logical Workflow for Ligand Synthesis

cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A (R)-3-Aminopyrrolidine dihydrochloride P1 Generate Free Base (K2CO3, DCM) A->P1 B Potassium Carbonate B->P1 P2 N,N'-Dibenzylation (Benzyl Bromide, K2CO3, Acetonitrile, Reflux) B->P2 C Benzyl Bromide C->P2 D Solvents (DCM, Acetonitrile) D->P1 D->P2 P1->P2 P3 Aqueous Work-up (Extraction with NaHCO3, Brine) P2->P3 P4 Purification (Silica Gel Chromatography) P3->P4 E (R)-N,N'-Dibenzyl-3-aminopyrrolidine Ligand P4->E

Caption: Workflow for the synthesis of a chiral diamine ligand.

Application in Asymmetric Catalysis: Michael Addition

Chiral ligands derived from this compound can be employed in a range of asymmetric catalytic reactions, including hydrogenations, cross-coupling reactions, and conjugate additions. This section provides a protocol for the application of a this compound-derived thiourea (B124793) organocatalyst in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene. While the previous section detailed a diamine ligand synthesis, this protocol showcases the versatility of the this compound scaffold in organocatalysis.

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-((pyrrolidin-3-yl)amino)thiourea (a representative organocatalyst synthesized from (R)-3-aminopyrrolidine)

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Toluene (B28343), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

  • HPLC with a chiral column for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the (R)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((pyrrolidin-3-yl)amino)thiourea organocatalyst (0.1 eq, 10 mol%).

  • Addition of Reactants: Add trans-β-nitrostyrene (1.0 eq) and anhydrous toluene (1.0 M solution based on nitrostyrene). Stir the mixture for 5 minutes at room temperature.

  • Initiation of Reaction: Add diethyl malonate (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting nitrostyrene (B7858105) is consumed (typically 24-48 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the desired Michael adduct.

  • Analysis: Determine the enantiomeric excess (ee) of the product by HPLC analysis using a suitable chiral stationary phase.

Catalytic Cycle for the Asymmetric Michael Addition

cluster_cycle Catalytic Cycle cluster_in Inputs cluster_out Output A Chiral Thiourea Organocatalyst B Activated Complex (Catalyst + Nitroolefin) A->B + Nitroolefin C Nucleophilic Attack by Diethyl Malonate B->C + Diethyl Malonate D Product Release and Catalyst Regeneration C->D D->A O1 Chiral Michael Adduct D->O1 I1 trans-β-Nitrostyrene I1->B I2 Diethyl Malonate I2->C

Caption: Catalytic cycle of a thiourea-catalyzed Michael addition.

Quantitative Data

The performance of chiral ligands and organocatalysts derived from this compound is highly dependent on the specific reaction, substrate, and reaction conditions. The following table summarizes representative data for the catalytic asymmetric Michael addition reaction described above.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110Toluene25249295
25Toluene25488894
310CH₂Cl₂25248590
410THF25369088
510Toluene0728997

Note: The data presented in this table is representative and compiled from typical results for this class of catalysts. Actual results may vary depending on the specific catalyst structure and experimental conditions.

Applications in Drug Development

The chiral products obtained from these catalytic reactions, such as β-nitro-γ-amino esters from Michael additions, are valuable intermediates in the synthesis of pharmaceuticals. For instance, they can be readily converted into chiral γ-amino acids, pyrrolidinones, and other nitrogen-containing heterocycles that form the core of many biologically active molecules. The ability to control stereochemistry at an early stage using catalytic amounts of a this compound-derived ligand is a significant advantage in the efficient and sustainable synthesis of drug candidates.

Conclusion

This compound serves as an excellent chiral scaffold for the synthesis of a diverse range of ligands and organocatalysts. The protocols and data provided herein demonstrate the utility of these catalysts in achieving high enantioselectivity in important carbon-carbon bond-forming reactions. For researchers in drug discovery and development, the modular nature of this compound allows for fine-tuning of the catalyst structure to optimize performance for specific synthetic targets, thereby accelerating the drug development pipeline.

Step-by-step synthesis of 3-aminopyrrolidine derivatives with experimental details

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, 3-aminopyrrolidine and its derivatives represent a critical scaffold in the synthesis of novel therapeutics. This document provides detailed experimental protocols for the synthesis of various this compound derivatives, compiled from established methods. The following sections outline step-by-step procedures, present key quantitative data in tabular format for easy comparison, and include visual diagrams of the synthetic workflows.

Introduction

The this compound moiety is a prevalent structural motif in a wide array of biologically active compounds and approved drugs. Its constrained cyclic structure and the presence of a key amino group make it a valuable building block in medicinal chemistry for creating compounds with improved potency and selectivity. The synthesis of optically active this compound derivatives is of particular importance, as the stereochemistry at the C3 position often plays a crucial role in biological activity. This guide details synthetic routes starting from readily available precursors, providing robust and reproducible protocols for laboratory application.

Synthetic Protocols

Two primary synthetic strategies for obtaining enantiomerically enriched this compound derivatives are detailed below. The first approach begins with a chiral 3-hydroxypyrrolidine precursor, while the second utilizes trans-4-hydroxy-L-proline.

Protocol 1: Synthesis of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate from (S)-3-hydroxypyrrolidine hydrochloride

This protocol outlines a three-step synthesis involving N-protection of the pyrrolidine (B122466) ring, activation of the hydroxyl group via mesylation, and subsequent nucleophilic substitution with ammonia (B1221849) to introduce the amino group with inversion of stereochemistry.

Step 1: Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate

  • Suspend 34.1 g of (S)-3-hydroxypyrrolidine hydrochloride and 29.2 g of K₂CO₃ in 400 ml of methanol (B129727) under an argon atmosphere.[1][2]

  • Cool the suspension to 0-5°C.

  • Add 45.8 g of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the stirred suspension over a period of 10 minutes.

  • Stir the reaction mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 4.5 hours.[1][2]

  • Concentrate the suspension under reduced pressure.

  • Take up the residue in 400 ml of ethyl acetate (B1210297) and 200 ml of water.

  • Separate the organic phase, and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over Na₂SO₄, filter, and concentrate to yield the crude product as a brown oil.

  • Purify the crude product by chromatography to obtain tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate.

Step 2: Preparation of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester

  • This step involves the mesylation of the hydroxyl group to create a good leaving group for the subsequent substitution reaction. The general procedure involves reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 3: Preparation of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate

  • Place 5.0 g of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester in an autoclave.

  • Evacuate the autoclave and backfill with argon four times.

  • Cool the autoclave in an acetone/CO₂ bath.

  • Introduce ammonia into the autoclave and carry out the reaction at 150°C under a pressure of 1.32 x 10⁷ PA.[2]

  • Stir the reaction mixture for 2 hours.

  • Cool the autoclave and take up the residue in methylene (B1212753) chloride.

  • Filter the resulting suspension and concentrate the filtrate to obtain the product as a pale yellow oil.[2]

Quantitative Data for Protocol 1

StepProductStarting MaterialYieldPurity (e.e.)
1tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate(S)-3-hydroxypyrrolidine hydrochloride51.44 g (from 103.24 g crude)Not Specified
3tert-butyl (R)-3-amino-pyrrolidine-1-carboxylatemethanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester3.32 g97%

Experimental Workflow for Protocol 1

G cluster_0 Protocol 1: Synthesis from (S)-3-hydroxypyrrolidine hydrochloride A (S)-3-hydroxypyrrolidine HCl B tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate A->B Boc₂O, K₂CO₃ Methanol, 0°C to RT C methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester B->C MsCl, Et₃N EtOAc, 0-5°C D tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate C->D NH₃ (pressure) 150°C G cluster_1 Protocol 2: Synthesis from trans-4-hydroxy-L-proline A trans-4-hydroxy-L-proline B (R)-3-hydroxypyrrolidine HCl A->B Decarboxylation C N-Boc-(R)-3-hydroxypyrrolidine B->C N-Boc Protection D Sulfonylated Intermediate C->D Sulfonylation E (S)-1-Boc-3-azidopyrrolidine D->E NaN₃ (SN2) F (S)-3-aminopyrrolidine dihydrochloride E->F 1. PPh₃ (Reduction) 2. conc. HCl (Deprotection)

References

Application Notes and Protocols: The Role of 3-Aminopyrrolidine in Forging Next-Generation Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. One promising strategy lies in the modification of existing antibiotic scaffolds to enhance their efficacy and overcome resistance mechanisms. The versatile chiral amine, 3-aminopyrrolidine, has emerged as a critical building block in this endeavor, particularly in the evolution of fluoroquinolone antibiotics. Its incorporation into the C-7 position of the quinolone core has been shown to significantly improve antibacterial potency, broaden the spectrum of activity, and enhance pharmacokinetic properties.

These application notes provide a comprehensive overview of the use of this compound in the development of novel antibiotics, with a focus on fluoroquinolone derivatives. Detailed protocols for the synthesis of key intermediates and final compounds, as well as methodologies for evaluating their biological activity, are presented to guide researchers in this critical area of drug discovery.

Data Presentation

The antibacterial activity of novel fluoroquinolones incorporating a this compound moiety is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The inhibitory effect on the target enzyme, DNA gyrase, is quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize representative quantitative data for these compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound-Containing Fluoroquinolones against Gram-Positive Bacteria

Compound ReferenceBacterial StrainMIC (µg/mL)
Compound A Staphylococcus aureus (MSSA)0.125 - 8
Staphylococcus aureus (MRSA)4 - 8
Staphylococcus epidermidis (MRSE)0.25 - 16
Streptococcus pneumoniae0.125 - 4
Compound B Staphylococcus aureus<0.25
Enterococcus faecium64 - 128
Ciprofloxacin Staphylococcus aureus (MRSA)>32

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound-Containing Fluoroquinolones against Gram-Negative Bacteria

Compound ReferenceBacterial StrainMIC (µg/mL)
Compound A Escherichia coli0.25 - 0.5
Compound B Klebsiella pneumoniae<0.25
Compound C Escherichia coli0.5 - 32
Pseudomonas aeruginosa0.5 - 32
Ciprofloxacin Escherichia coli16 - >128

Table 3: DNA Gyrase Inhibition Data for this compound-Containing Compounds

Compound ReferenceEnzyme SourceIC50 (µM)Binding Energy (kcal/mol)
Compound D E. coli DNA Gyrase50-8.9
Compound E E. coli DNA Gyrase72-7.8
Compound F E. coli DNA Gyrase737-8.6
Ciprofloxacin E. coli DNA Gyrase--6.77

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride (B599025)

This protocol outlines the chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride, a key intermediate, starting from trans-4-hydroxy-L-proline. The synthesis involves four main steps: decarboxylation, N-Boc protection and sulfonylation, azidation with stereochemical inversion, and finally, reduction and deprotection.

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline in a suitable organic solvent in the presence of a catalyst.

  • Heat the reaction mixture to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.

  • Treat with hydrochloric acid to form (R)-3-hydroxypyrrolidine hydrochloride.

Step 2: N-Boc Protection and Sulfonylation

  • Dissolve (R)-3-hydroxypyrrolidine hydrochloride in dichloromethane.

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) (1-1.5 molar equivalents) to protect the secondary amine.

  • Add methanesulfonyl chloride (1-1.5 molar equivalents) to sulfonylate the hydroxyl group, forming (R)-1-tert-butoxycarbonyl-3-methanesulfonyloxypyrrolidine.

Step 3: Azidation with Stereochemical Inversion

  • React the product from Step 2 with sodium azide (B81097) (1.5-3 molar equivalents) in a suitable solvent.

  • This SN2 reaction proceeds with an inversion of configuration at the C-3 position, yielding (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.

Step 4: Reduction and Deprotection

  • Reduce the azide group to an amine using triphenylphosphine.

  • Remove the N-Boc protecting group using concentrated hydrochloric acid (5-10 molar equivalents) to yield the final product, (S)-3-aminopyrrolidine dihydrochloride.

Protocol 2: Synthesis of 7-(3-Aminopyrrolidin-1-yl)fluoroquinolone Derivatives

This protocol describes the general procedure for coupling the this compound intermediate to a fluoroquinolone core.

Step 1: Coupling Reaction

  • To a stirred solution of a 7-chloro- or 7-fluoro-substituted quinolone core (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or pyridine, add the synthesized (S)-3-aminopyrrolidine dihydrochloride and a base (e.g., sodium hydrogen carbonate).

  • Heat the reaction mixture under reflux conditions for several hours to days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH with an acid (e.g., 3.5N HCl).

  • Collect the resulting precipitate by filtration and wash with water and an organic solvent (e.g., ethanol).

  • Dry the solid product under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)

  • Stock solution of the test compound

  • Positive control (bacterial suspension in broth)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control well (200 µL of bacterial suspension in broth without the test compound) and a negative control well (200 µL of sterile broth).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Protocol 4: DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compound at various concentrations

  • Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose (B213101) gel (1%)

  • Ethidium (B1194527) bromide

  • TAE buffer

Procedure:

  • On ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and the test compound at the desired concentration.

  • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis in TAE buffer.

  • Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

  • The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of this compound Intermediate cluster_coupling Coupling to Fluoroquinolone Core Start trans-4-hydroxy-L-proline Decarboxylation Decarboxylation Start->Decarboxylation Protection N-Boc Protection & Sulfonylation Decarboxylation->Protection Azidation Azidation (SN2) Protection->Azidation Reduction Reduction & Deprotection Azidation->Reduction Intermediate (S)-3-Aminopyrrolidine dihydrochloride Reduction->Intermediate Coupling Nucleophilic Substitution Intermediate->Coupling Core Fluoroquinolone Core (e.g., 7-chloro derivative) Core->Coupling Purification Purification Coupling->Purification Final_Product Novel Antibiotic Purification->Final_Product

Caption: Synthetic workflow for novel antibiotics.

DNA_Gyrase_Inhibition Antibiotic This compound-Fluoroquinolone Binding Binding to Gyrase-DNA Complex Antibiotic->Binding DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Gyrase->Binding Inhibition Inhibition of DNA Supercoiling & Ligation Binding->Inhibition DSB Stabilization of Double-Strand Breaks Inhibition->DSB Replication_Block Blockage of DNA Replication and Transcription DSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of DNA gyrase inhibition.

Experimental_Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MIC_Assay MIC Determination (Broth Microdilution) Characterization->MIC_Assay Gyrase_Assay DNA Gyrase Inhibition (Supercoiling Assay) Characterization->Gyrase_Assay Data_Analysis Data Analysis (MIC & IC50) MIC_Assay->Data_Analysis Gyrase_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Drug discovery experimental workflow.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 3-Aminopyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Aminopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound synthesis?

A1: Low yields in this compound synthesis can stem from a variety of factors, including:

  • Suboptimal Synthetic Route: The choice of starting material and synthetic strategy significantly impacts the overall yield. Some routes are inherently more efficient than others.

  • Incomplete Reactions: Reactions that do not go to completion are a primary source of yield loss. This can be due to insufficient reaction time, inadequate temperature, or inefficient reagents.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification, leading to lower yields of the desired product.[1]

  • Moisture and Air Sensitivity: Certain reagents used in the synthesis, such as organometallics and hydrides, are sensitive to moisture and air. Improper handling can lead to their deactivation and reduced yields.

  • Purification Losses: Product can be lost during work-up and purification steps, especially if the product is volatile or highly water-soluble.

  • Protecting Group Issues: Inefficient protection or deprotection of functional groups can lead to a mixture of products and lower the yield of the target molecule.

Q2: Which synthetic route generally provides the highest yield for (S)-3-Aminopyrrolidine?

A2: The synthesis starting from L-glutamic acid is reported to have a good overall yield of 44-55%.[2] Another promising route begins with trans-4-hydroxy-L-proline, which is described as having a "relatively high" yield, with the initial decarboxylation step proceeding at an 80% yield.[3] In contrast, routes starting from N-benzyl-3-pyrroline have been reported to have low overall yields.[3]

Q3: How critical is the choice of protecting group for the pyrrolidine (B122466) nitrogen?

A3: The choice of the N-protecting group is crucial. The ideal protecting group should be stable under the reaction conditions of subsequent steps but easily and cleanly removable without affecting the rest of the molecule. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and the availability of mild deprotection methods.[4][5] The benzyl (B1604629) group is another common choice, often removed by catalytic hydrogenation. The efficiency of the protection and deprotection steps directly impacts the overall yield.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of (S)-3-Aminopyrrolidine from trans-4-hydroxy-L-proline

This multi-step synthesis involves decarboxylation, N-protection, activation of the hydroxyl group, azide (B81097) substitution (SN2), and reduction of the azide.

Question: My overall yield is low. Where should I start troubleshooting?

Answer: A systematic approach is best. Analyze each step to pinpoint the source of yield loss. The following diagram outlines a logical troubleshooting workflow.

TroubleshootingWorkflow Troubleshooting Low Yields in this compound Synthesis start Low Overall Yield check_decarboxylation Step 1: Decarboxylation Yield < 80%? start->check_decarboxylation check_protection Step 2: N-Boc Protection Incomplete reaction? check_decarboxylation->check_protection No decarboxylation_solutions Troubleshoot Decarboxylation: - Check catalyst purity and loading - Ensure optimal temperature and reaction time - Verify solvent purity check_decarboxylation->decarboxylation_solutions Yes check_activation Step 3: Hydroxyl Activation (e.g., Mesylation) Side reactions? check_protection->check_activation No protection_solutions Troubleshoot N-Protection: - Use sufficient (Boc)2O and base - Ensure anhydrous conditions - Monitor reaction by TLC to completion check_protection->protection_solutions Yes check_sn2 Step 4: Azide Substitution (SN2) Low conversion? check_activation->check_sn2 No activation_solutions Troubleshoot Activation: - Use fresh, high-purity sulfonyl chloride - Maintain low temperature (0 °C) to prevent side reactions - Ensure anhydrous conditions check_activation->activation_solutions Yes check_reduction Step 5: Azide Reduction Incomplete reduction or side products? check_sn2->check_reduction No sn2_solutions Troubleshoot SN2 Reaction: - Use a polar aprotic solvent (e.g., DMF) - Ensure sufficient excess of sodium azide - Increase reaction temperature if necessary - Check for competing elimination reactions check_sn2->sn2_solutions Yes reduction_solutions Troubleshoot Reduction: - For catalytic hydrogenation, check catalyst activity - For Staudinger reaction, ensure complete hydrolysis of the phosphazide - Monitor reaction by TLC to avoid over-reduction check_reduction->reduction_solutions Yes end_node Yield Optimized check_reduction->end_node No decarboxylation_solutions->check_protection protection_solutions->check_activation activation_solutions->check_sn2 sn2_solutions->check_reduction reduction_solutions->end_node

Caption: Troubleshooting workflow for low yields.

Question: My SN2 reaction with sodium azide is sluggish and gives a poor yield. What are the likely causes?

Answer: Low yields in the azide substitution step are often due to:

  • Poor Leaving Group: Ensure the hydroxyl group was effectively converted to a good leaving group (e.g., mesylate or tosylate). Incomplete activation in the previous step will halt the SN2 reaction.

  • Solvent Choice: This reaction works best in polar aprotic solvents like DMF or DMSO, which solvate the cation (Na+) but not the azide anion, thus increasing its nucleophilicity.

  • Steric Hindrance: Although the pyrrolidine ring is relatively small, steric hindrance can still be a factor. Ensure the reaction is run at an appropriate temperature to overcome the activation energy barrier.

  • Competing Elimination (E2) Reaction: The azide ion is also a base and can promote elimination, especially at higher temperatures, leading to the formation of a pyrroline (B1223166) byproduct. Using a less hindered base during the activation step can help minimize this.

  • Moisture: Water can hydrolyze the sulfonate ester, reverting it to the alcohol. Ensure all reagents and solvents are anhydrous.

Question: I am seeing byproducts during the final azide reduction step. How can I improve the selectivity?

Answer: The choice of reducing agent is critical for a clean reaction.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a very clean method. However, the catalyst can be poisoned by sulfur-containing impurities. Ensure the starting material is pure. The reaction may also require elevated pressure to proceed to completion.

  • Staudinger Reaction (PPh₃, then H₂O): This is a mild and often high-yielding method. Incomplete hydrolysis of the intermediate aza-ylide can be an issue. Ensure sufficient water and reaction time are provided in the second step.

  • Sodium Borohydride (NaBH₄) with a catalyst (e.g., CoCl₂): This can be an effective method, but over-reduction is a risk. Careful control of stoichiometry and temperature is necessary.

Issue 2: Low Yield in Reductive Amination of a 3-Pyrrolidinone (B1296849) Precursor

Question: My reductive amination of 3-pyrrolidinone with ammonia (B1221849)/ammonium (B1175870) source is resulting in a low yield of this compound. What could be the problem?

Answer: Low yields in this one-pot reaction are often due to issues with the formation of the intermediate imine and its subsequent reduction.

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine might not favor the imine. This can be addressed by removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

  • Choice of Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the ketone is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose as they are more reactive towards the protonated imine (iminium ion).[1]

  • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 5-6). This is a delicate balance: the pH needs to be low enough to catalyze imine formation and protonate it for reduction, but not so low as to protonate the amine nucleophile, rendering it unreactive.

  • Over-alkylation: The product, this compound, can be more nucleophilic than the starting ammonia/amine and can react with the 3-pyrrolidinone to form secondary amine byproducts.[1] Using a large excess of the ammonia source can help to minimize this side reaction.[1]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound, providing a basis for comparison.

FeatureRoute 1: From trans-4-hydroxy-L-prolineRoute 2: From L-glutamic acidRoute 3: From N-benzyl-3-pyrroline
Starting Material trans-4-hydroxy-L-prolineL-glutamic acidN-benzyl-3-pyrroline
Key Steps Decarboxylation, N-protection, OH activation, SN2 with azide, Azide reductionEsterification, N-protection, Diester reduction, Ditosylation, CyclizationHydroboration-oxidation, Sulfonylation, SN2 with azide, Reduction, Debenzylation
Overall Yield Reported as "relatively high"[3]44-55%[2]Reported as "low total yield"[3]
Number of Steps ~5~5~5
Advantages Readily available chiral starting material.Good overall yield reported.
Disadvantages Multiple steps with potential for yield loss at each stage.Multi-step synthesis.Lengthy route with low reported yields.[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride (B599025) from trans-4-hydroxy-L-proline

This protocol is adapted from patent literature and represents a common strategy.[3]

Synthesis_Protocol_1 Synthesis from trans-4-hydroxy-L-proline start trans-4-hydroxy-L-proline step1 Step 1: Decarboxylation (e.g., high boiling solvent, catalyst) Yield: ~80% start->step1 intermediate1 (R)-3-hydroxypyrrolidine step1->intermediate1 step2 Step 2: N-Boc Protection ((Boc)2O, base, e.g., Et3N in CH2Cl2) intermediate1->step2 intermediate2 (R)-N-Boc-3-hydroxypyrrolidine step2->intermediate2 step3 Step 3: Hydroxyl Activation (MsCl, base, e.g., Et3N in CH2Cl2, 0 °C) intermediate2->step3 intermediate3 (R)-N-Boc-3-mesyloxypyrrolidine step3->intermediate3 step4 Step 4: Azide Substitution (SN2) (NaN3 in DMF, heat) intermediate3->step4 intermediate4 (S)-N-Boc-3-azidopyrrolidine step4->intermediate4 step5 Step 5: Azide Reduction & Deprotection (e.g., PPh3, H2O then conc. HCl) intermediate4->step5 product (S)-3-Aminopyrrolidine Dihydrochloride step5->product

Caption: Synthetic pathway from trans-4-hydroxy-L-proline.

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

  • trans-4-hydroxy-L-proline is heated in a high-boiling solvent (e.g., cyclohexanol) with a catalytic amount of a ketone (e.g., 2-cyclohexen-1-one).

  • The reaction is typically run at elevated temperatures (e.g., 150-160 °C) for several hours.

  • After cooling, the product, (R)-3-hydroxypyrrolidine, is isolated as its hydrochloride salt by bubbling HCl gas through a solution of the product in a suitable solvent like toluene. A reported yield for this step is around 80%.

Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine

  • (R)-3-hydroxypyrrolidine hydrochloride is dissolved in a solvent such as dichloromethane (B109758).

  • A base (e.g., triethylamine (B128534), 2-4 equivalents) is added to neutralize the hydrochloride salt.

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1-1.5 equivalents) is added, and the reaction is stirred at 0-10 °C for 3-8 hours.

  • The reaction is monitored by TLC for the consumption of the starting material.

  • A standard aqueous work-up is performed to isolate the N-Boc protected product.

Step 3: Activation of the Hydroxyl Group (Mesylation)

  • The N-Boc-3-hydroxypyrrolidine is dissolved in an anhydrous solvent like dichloromethane and cooled to 0 °C.

  • A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1-1.5 equivalents).

  • The reaction is stirred at 0 °C and monitored by TLC.

  • An aqueous work-up is performed to remove the triethylamine hydrochloride salt and isolate the crude mesylate.

Step 4: Azide Substitution (SN2 Reaction)

  • The crude mesylate is dissolved in a polar aprotic solvent such as DMF.

  • Sodium azide (NaN₃, 1.5-3 equivalents) is added.

  • The reaction mixture is heated (e.g., to 60-80 °C) and stirred until the reaction is complete as monitored by TLC.

  • The product is isolated by an aqueous work-up and extraction.

Step 5: Reduction of the Azide and Deprotection

  • The N-Boc-3-azidopyrrolidine is dissolved in a suitable solvent (e.g., THF/water).

  • Triphenylphosphine (PPh₃) is added, and the mixture is stirred to form the phosphazide.

  • Water is added to hydrolyze the intermediate to the amine.

  • Concentrated hydrochloric acid is then added to remove the Boc protecting group.

  • The final product, (S)-3-Aminopyrrolidine dihydrochloride, is isolated, often by crystallization.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound from a 3-pyrrolidinone precursor.

  • Imine Formation:

    • To a solution of N-protected-3-pyrrolidinone (e.g., N-Boc-3-pyrrolidinone) in a suitable solvent (e.g., methanol), add a large excess of an ammonia source (e.g., ammonium acetate (B1210297) or a solution of ammonia in methanol).

    • Adjust the pH of the mixture to 5-6 using a suitable acid (e.g., acetic acid).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Deprotection:

    • Quench the reaction carefully with water.

    • Perform a standard aqueous work-up to remove inorganic salts.

    • Extract the product with a suitable organic solvent.

    • If an N-Boc protecting group was used, it can be removed by treating the crude product with an acid like TFA in DCM or HCl in dioxane/methanol as described in Protocol 1.

    • Purify the final product by column chromatography or crystallization.

References

Technical Support Center: Purification of 3-Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-aminopyrrolidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Problem 1: Low Yield After Purification

Q: I am experiencing a significant loss of my this compound derivative during the purification process. What are the potential causes and how can I improve the yield?

A: Low recovery rates can stem from several factors throughout the purification workflow. Here are some common causes and troubleshooting steps:

  • Sub-optimal Crystallization Conditions: The choice of solvent, temperature, and cooling rate is crucial for efficient crystallization.[1]

    • Troubleshooting: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature.[1] Mixtures of solvents, such as ethanol/water or dichloromethane (B109758)/hexane, can also be effective.[1] Optimize the cooling process; slow cooling generally leads to the formation of purer crystals and higher recovery.[1] Consider seeding the solution with a small crystal of the pure product to induce crystallization.[1]

  • Inappropriate Chromatography Conditions: The polarity of your compound and the chosen stationary and mobile phases can significantly impact recovery.

    • Troubleshooting: If using silica (B1680970) gel chromatography, ensure the mobile phase has the appropriate polarity to elute your compound without causing excessive band broadening. For basic compounds like this compound derivatives, consider adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase to prevent streaking and improve recovery.

  • Product Degradation: The compound may be sensitive to pH or temperature.

    • Troubleshooting: Avoid strongly acidic or basic conditions during workup and purification unless necessary.[1] If heating is required for dissolution, use the lowest effective temperature and minimize the heating time.[1]

  • Product Adsorption: The amine functionalities in your compound can lead to adsorption onto silica gel.

    • Troubleshooting: To mitigate this, you can deactivate the silica gel by treating it with a solution of triethylamine in your chosen solvent system before packing the column. Alternatively, using a different stationary phase like alumina (B75360) or a C18 reversed-phase column may be beneficial.

Problem 2: Persistent Impurities in the Final Product

Q: After purification, I still observe impurities in my this compound derivative sample when analyzed by NMR or LC-MS. What are these impurities and how can I remove them?

A: Common impurities can include unreacted starting materials, by-products from side reactions, or residual reagents.

  • Unreacted Starting Materials and Reagents: These are often the most common impurities.

    • Troubleshooting: Ensure the reaction has gone to completion using techniques like TLC or LC-MS monitoring. If starting materials with different polarities are present, column chromatography is usually effective. For removing residual acidic or basic reagents, a liquid-liquid extraction with a suitable aqueous solution (e.g., sodium bicarbonate for acidic impurities, dilute HCl for basic impurities) during the workup can be very effective.

  • By-products from Protecting Group Manipulation: Incomplete removal of protecting groups (like Boc or Cbz) or side reactions during deprotection can lead to impurities.

    • Troubleshooting: Optimize the deprotection conditions (e.g., reaction time, temperature, reagent concentration). Purification techniques like column chromatography or preparative HPLC are often necessary to separate the desired product from partially deprotected intermediates or by-products.

  • Diastereomers or Enantiomers: If your synthesis involves creating stereocenters, you may have a mixture of stereoisomers that are difficult to separate.

    • Troubleshooting: Diastereomers have different physical properties and can often be separated by standard chromatography (flash or HPLC) or careful recrystallization.[2][3] Enantiomers require chiral separation techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid) followed by crystallization, or by using chiral HPLC.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel this compound derivative?

A1: A multi-step approach is often the most effective. Start with an appropriate aqueous workup to remove the bulk of inorganic salts and water-soluble impurities. This is typically followed by crystallization if the compound is a solid and has suitable solubility properties.[1] If impurities persist or if the product is an oil, column chromatography is the next logical step. For highly pure compounds required for biological testing, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be necessary.

Q2: How can I separate the enantiomers of a chiral this compound derivative?

A2: Enantiomeric resolution is a common challenge. Here are two primary methods:

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[4] These salts have different solubilities, allowing for their separation by fractional crystallization.[5][6] The desired enantiomer is then liberated from the salt by treatment with a base.

  • Chiral Chromatography: This is a powerful technique for both analytical and preparative separation of enantiomers.[2] It involves using a chiral stationary phase (CSP) in HPLC or SFC. Polysaccharide-based CSPs are often effective for separating chiral amines.[7]

Q3: My this compound derivative appears to be epimerizing during purification. How can I prevent this?

A3: Epimerization, the change in configuration at one stereocenter, can occur under certain conditions, especially in the presence of base.[8][9]

  • Control pH: Avoid strongly basic conditions during workup and chromatography. If a base is necessary, use a milder, non-nucleophilic base and keep the exposure time and temperature to a minimum.

  • Temperature: Perform purification steps at the lowest practical temperature.

  • Protecting Groups: The choice of protecting group on the pyrrolidine (B122466) nitrogen can influence the acidity of adjacent protons and thus the propensity for epimerization. If epimerization is a persistent issue, consider alternative protecting group strategies.

Q4: I am having trouble removing the Boc protecting group from my this compound derivative. What can I do?

A4: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane). If you are experiencing incomplete removal:

  • Increase Reaction Time or Temperature: Gently warming the reaction or extending the reaction time may be necessary, but monitor for potential side reactions.

  • Use a Stronger Acid: If standard conditions are ineffective, a stronger acid or a higher concentration may be required. However, be mindful of the stability of other functional groups in your molecule.

  • Scavengers: During deprotection, the released tert-butyl cation can alkylate sensitive functional groups. Adding a scavenger like triethylsilane or anisole (B1667542) to the reaction mixture can prevent these side reactions.

Data Presentation

Table 1: Comparison of Chiral HPLC Methods for Enantiomeric Separation

MethodChiral Stationary Phase (CSP)Mobile Phase ExampleResolution (Rs)Notes
Direct MethodPolysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)n-Hexane/Ethanol/Diethylamine>1.5Often provides good resolution for chiral amines.[7] Mobile phase may require optimization.
Indirect MethodAchiral C18 columnAcetonitrile/Water with 0.1% Formic AcidDependent on derivatizing agentRequires derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard column.[10]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent or solvent mixture.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Flash Column Chromatography for Basic Compounds

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the product is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity (e.g., from 100% dichloromethane to a mixture of dichloromethane/methanol).[2] A small amount of triethylamine (e.g., 0.1-1%) should be added to the mobile phase to prevent streaking of the amine.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Derivative Workup Aqueous Workup (Extraction) Crude_Product->Workup Crystallization Recrystallization Workup->Crystallization If solid Chromatography Column Chromatography Workup->Chromatography If oil or impure Crystallization->Chromatography If still impure Pure_Product Pure Product Crystallization->Pure_Product If pure Final_Purification Preparative HPLC/SFC (Optional) Chromatography->Final_Purification Chromatography->Pure_Product Final_Purification->Pure_Product

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Guide Start Impure Product Is_Stereoisomer Stereoisomeric Mixture? Start->Is_Stereoisomer Is_Diastereomer Diastereomers? Is_Stereoisomer->Is_Diastereomer Yes Protecting_Group_Issue Protecting Group Impurity? Is_Stereoisomer->Protecting_Group_Issue No Chiral_HPLC Chiral HPLC or Diastereomeric Salt Resolution Is_Diastereomer->Chiral_HPLC No (Enantiomers) Std_Chromatography Standard Chromatography or Recrystallization Is_Diastereomer->Std_Chromatography Yes Optimize_Deprotection Optimize Deprotection Conditions & Re-purify Protecting_Group_Issue->Optimize_Deprotection Yes Other_Impurity Other Impurity (Starting Material, By-product) Protecting_Group_Issue->Other_Impurity No Optimize_Chromatography Optimize Chromatography (Solvent, Stationary Phase) Other_Impurity->Optimize_Chromatography

Caption: Troubleshooting decision tree for impurity removal.

Diastereomeric_Resolution Racemic_Amine Racemic this compound (R- and S-enantiomers) Diastereomeric_Salts Mixture of Diastereomeric Salts (R,+) and (S,+) Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts (e.g., less soluble (R,+) salt crystallizes) Fractional_Crystallization->Separated_Salts Liberation Liberation of Amine (Base Treatment) Separated_Salts->Liberation Pure_Enantiomer Enantiomerically Pure Amine (R-enantiomer) Liberation->Pure_Enantiomer

Caption: Logical workflow for diastereomeric salt resolution.

References

Preventing racemization during the synthesis of chiral 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of chiral 3-aminopyrrolidine, with a special focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing enantiomerically pure this compound?

A1: The main challenge is maintaining the stereochemical integrity at the C3 position of the pyrrolidine (B122466) ring. Racemization can occur at various stages, particularly during nucleophilic substitution reactions or under harsh acidic or basic conditions. The choice of starting material, protecting groups, and reaction conditions is critical to prevent the loss of enantiomeric purity.

Q2: Which synthetic strategies are most effective for obtaining chiral this compound with high enantiomeric excess (ee)?

A2: There are three primary strategies, each with its own advantages:

  • Chiral Pool Synthesis with Stereochemical Inversion: This approach utilizes a readily available chiral starting material, such as trans-4-hydroxy-L-proline. The synthesis involves converting the hydroxyl group into a good leaving group and then displacing it with a nitrogen nucleophile (e.g., azide) via an SN2 reaction, which proceeds with inversion of configuration.

  • Enzymatic Kinetic Resolution: This method involves the use of an enzyme, such as a transaminase, to selectively react with one enantiomer of a racemic mixture of a this compound derivative (e.g., N-Boc-3-aminopyrrolidine). This leaves the unreacted enantiomer with high enantiomeric excess.[1]

Q3: How does the choice of N-protecting group impact the synthesis and potential for racemization?

A3: The N-protecting group is crucial for preventing unwanted side reactions and can influence the stereochemical outcome.

  • Boc (tert-Butoxycarbonyl): This is a widely used protecting group due to its stability under various conditions and its facile removal with mild acids (e.g., TFA or HCl). It is often the preferred choice for general-purpose synthesis.

  • Cbz (Benzyloxycarbonyl): Cbz offers good stability to both acidic and basic conditions. However, its removal via catalytic hydrogenolysis is incompatible with reducible functional groups.

  • Tosyl (Ts): While offering exceptional stability, the harsh conditions required for its removal can sometimes lead to racemization or degradation of the product.

Q4: At which specific steps is racemization most likely to occur during the SN2-based synthesis?

A4: Racemization is a risk at a few key stages:

  • During Mesylation/Tosylation: While the formation of a mesylate or tosylate from an alcohol does not directly involve the chiral center, the use of a strong base to deprotonate the alcohol could potentially lead to side reactions if not properly controlled.

  • During Nucleophilic Displacement (e.g., with Sodium Azide): Although the SN2 reaction mechanism proceeds with a complete inversion of stereochemistry, any competing SN1 character in the reaction can lead to racemization. Factors that can promote an SN1 pathway include the use of polar protic solvents, a poor nucleophile, or a substrate that can form a stabilized carbocation.

  • During Work-up and Purification: Exposure to strongly acidic or basic conditions during the work-up can cause epimerization of the chiral center. Similarly, purification by chromatography on acidic silica (B1680970) gel can sometimes induce racemization in sensitive compounds.

Q5: How can I accurately determine the enantiomeric excess (ee) of my synthesized this compound?

A5: The most reliable and widely used method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for this purpose.[3][4] For non-chromophoric compounds like this compound, pre-column derivatization with a UV-active agent may be necessary.[5]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in the Final Product
Possible Cause Troubleshooting Steps
Harsh Reaction Conditions Optimize Temperature: Lower the reaction temperature for critical steps like nucleophilic displacement. Cryogenic conditions can enhance stereoselectivity. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize product exposure to potentially racemizing conditions.
Inappropriate Base or Solvent Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) for mesylation/tosylation to minimize side reactions. Solvent Selection: For SN2 reactions, use a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 pathway over the SN1 pathway, which can cause racemization.
Poor Leaving Group Ensure the complete conversion of the hydroxyl group to a good leaving group (e.g., mesylate, tosylate, or triflate). An incomplete reaction can lead to side reactions and purification difficulties.
Racemization during Work-up/Purification pH Control: Maintain a neutral or slightly acidic pH during aqueous work-up to avoid base-catalyzed epimerization. Chromatography: If racemization on silica gel is suspected, consider using neutral alumina (B75360) or deactivating the silica gel with a small amount of a volatile base like triethylamine (B128534) in the eluent.
Problem 2: Low Yield in the SN2 Displacement Step
Possible Cause Troubleshooting Steps
Incomplete Mesylation/Tosylation Verify the completion of the mesylation/tosylation step by TLC or LC-MS before proceeding. If necessary, increase the equivalents of the sulfonyl chloride and base, or extend the reaction time at a controlled low temperature.
Steric Hindrance The pyrrolidine ring can present some steric hindrance. Ensure a sufficient excess of the nucleophile (e.g., sodium azide) is used and consider increasing the reaction temperature moderately, while carefully monitoring the ee.
Nucleophile Decomposition Ensure the nucleophile is of high quality and has not decomposed. For example, sodium azide (B81097) can be sensitive to moisture.
Side Reactions (Elimination) The use of a bulky, non-nucleophilic base during the activation of the alcohol can favor substitution over elimination. Ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination pathways.

Data Presentation

Table 1: Comparison of Synthetic Routes to Chiral this compound
Method Starting Material Key Reagents Typical Yield Typical Enantiomeric Excess (ee) References
SN2 Inversion trans-4-Hydroxy-L-prolineMsCl, TEA, NaN₃, PPh₃, HCl~60-70% (overall)>99%CN102531987A
Enzymatic Kinetic Resolution (rac)-N-Boc-3-aminopyrrolidineω-Transaminase, Pyruvate (B1213749)~40-45% (for one enantiomer)>99%[1]
Diastereomeric Salt Resolution (rac)-3-aminopyrrolidine(S)-2-methoxy-2-phenylacetic acid~44% (for one enantiomer)>98%[[“]]

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Aminopyrrolidine via SN2 Inversion

This protocol is adapted from patent CN102531987A.

Workflow Diagram:

G cluster_0 Step 1: Decarboxylation & Protection cluster_1 Step 2: Activation & Inversion cluster_2 Step 3: Reduction & Deprotection Start trans-4-Hydroxy-L-proline Decarboxylation Decarboxylation (Heat, Cyclohexanol) Start->Decarboxylation Protection N-Boc Protection ((Boc)2O, Base) Decarboxylation->Protection Intermediate1 (R)-1-Boc-3-hydroxypyrrolidine Protection->Intermediate1 Activation Sulfonylation (Activation) (MsCl, TEA, 0-10°C) Intermediate1->Activation Inversion SN2 Displacement (Inversion) (NaN3, DMF, 70-85°C) Activation->Inversion Intermediate2 (S)-1-Boc-3-azidopyrrolidine Inversion->Intermediate2 Reduction Azide Reduction (PPh3, H2O) Intermediate2->Reduction Deprotection Boc Deprotection (Conc. HCl) Reduction->Deprotection FinalProduct (S)-3-Aminopyrrolidine Dihydrochloride (B599025) Deprotection->FinalProduct

Caption: Workflow for the synthesis of (S)-3-Aminopyrrolidine via SN2 inversion.

Methodology:

  • Decarboxylation and Protection:

    • trans-4-Hydroxy-L-proline is heated in a high-boiling solvent like cyclohexanol (B46403) to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.

    • The crude product is then protected with Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base (e.g., NaHCO₃) in a suitable solvent (e.g., dichloromethane) to give (R)-1-Boc-3-hydroxypyrrolidine.

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve (R)-1-Boc-3-hydroxypyrrolidine in an anhydrous solvent like dichloromethane (B109758) and cool to 0°C.

    • Add triethylamine (TEA, ~2-3 equivalents).

    • Slowly add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise, maintaining the temperature between 0-10°C.

    • Stir the reaction for 3-8 hours at this temperature until completion (monitored by TLC).

    • Work up by washing with water, saturated NaHCO₃, and brine. The organic layer is dried and concentrated to yield (R)-1-Boc-3-methanesulfonyloxypyrrolidine.

  • SN2 Displacement with Azide (Inversion Step):

    • Dissolve the mesylate from the previous step in DMF.

    • Add sodium azide (NaN₃, ~2-3 equivalents).

    • Heat the mixture to 70-85°C and stir for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to give crude (S)-1-Boc-3-azidopyrrolidine.

  • Reduction and Deprotection:

    • Dissolve the crude azide in a solvent mixture such as THF/water.

    • Add triphenylphosphine (B44618) (PPh₃, ~1.2 equivalents) and stir at room temperature until the azide is fully reduced to the amine (Staudinger reduction).

    • Concentrate the mixture and add concentrated hydrochloric acid. Stir until the Boc group is removed.

    • The aqueous layer is washed with an organic solvent to remove triphenylphosphine oxide.

    • The aqueous layer is then concentrated under reduced pressure to yield (S)-3-aminopyrrolidine dihydrochloride as a solid.

Protocol 2: Enzymatic Kinetic Resolution of (rac)-N-Boc-3-aminopyrrolidine

This protocol is based on principles described in the literature.[1]

Workflow Diagram:

G Start (rac)-N-Boc-3-aminopyrrolidine Reaction Enzymatic Reaction (ω-Transaminase, Pyruvate, Buffer) Start->Reaction Separation Separation/Work-up Reaction->Separation ProductR (R)-N-Boc-3-aminopyrrolidine (>99% ee) Separation->ProductR Desired Enantiomer Byproduct N-Boc-3-pyrrolidinone + L-Alanine Separation->Byproduct Reaction Products

Caption: Workflow for the enzymatic kinetic resolution of (rac)-N-Boc-3-aminopyrrolidine.

Methodology:

  • Reaction Setup:

    • Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).

    • Add (rac)-N-Boc-3-aminopyrrolidine to the desired concentration.

    • Add sodium pyruvate as the amine acceptor (typically in excess).

    • Add pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.

    • Initiate the reaction by adding the ω-transaminase enzyme preparation (e.g., from Alcaligenes denitrificans).

  • Reaction Monitoring:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine.

    • The reaction is typically stopped at or near 50% conversion to maximize the ee of the remaining substrate.

  • Work-up and Isolation:

    • Once the desired conversion is reached, stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate (B1210297) and adjusting the pH).

    • Extract the N-Boc-protected aminopyrrolidine into the organic layer.

    • Wash, dry, and concentrate the organic layer.

    • The resulting product can be purified by column chromatography to isolate the enantiomerically pure N-Boc-3-aminopyrrolidine.

Mandatory Visualization

Factors Influencing Racemization in SN2 Synthesis

G cluster_0 Favorable for High ee cluster_1 Risk of Racemization SN2 Pure SN2 Pathway High_ee_Product High_ee_Product SN2->High_ee_Product Inversion LowTemp Low Temperature LowTemp->SN2 GoodNuc Good Nucleophile (e.g., N3-) GoodNuc->SN2 GoodLG Good Leaving Group (e.g., -OMs, -OTs) GoodLG->SN2 PolarAprotic Polar Aprotic Solvent (e.g., DMF, DMSO) PolarAprotic->SN2 SN1 Competing SN1 Pathway Racemization Racemization SN1->Racemization HighTemp High Temperature HighTemp->SN1 PoorNuc Poor Nucleophile PoorNuc->SN1 PoorLG Poor Leaving Group PoorLG->SN1 PolarProtic Polar Protic Solvent (e.g., H2O, EtOH) PolarProtic->SN1 StrongBase Strongly Basic Conditions (Work-up) StrongBase->Racemization Epimerization

Caption: Logical relationships between reaction conditions and stereochemical outcome.

References

Identifying and minimizing byproducts in 3-Aminopyrrolidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in reactions involving 3-aminopyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproduct-forming reactions when working with this compound?

A1: The most common reactions that can lead to significant byproduct formation are N-acylation, N-alkylation, and reductive amination. Due to the presence of both a primary and a secondary amine group in this compound, common side reactions include di-acylation/alkylation, reaction at the undesired amine, and over-alkylation.

Q2: Which of the two amine groups in this compound is more reactive?

A2: Generally, the exocyclic primary amine is more nucleophilic and less sterically hindered than the endocyclic secondary amine.[1] This makes the primary amine the more reactive site for most reactions. However, the specific reaction conditions, such as the nature of the electrophile and the solvent, can influence this selectivity.

Q3: How can I selectively functionalize the primary amine of this compound?

A3: To selectively functionalize the primary amine, it is crucial to control the reaction stoichiometry and conditions. Using a 1:1 molar ratio of this compound to the electrophile at low temperatures can favor mono-functionalization at the more reactive primary amine. For reactions like alkylation, using a large excess of the amine can also favor mono-alkylation.[2][3] Additionally, employing a protection strategy for the secondary amine can ensure exclusive reaction at the primary amine.

Q4: What are common protecting groups for the secondary amine of this compound?

A4: Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.

Troubleshooting Guides

N-Acylation Reactions

Issue: Formation of di-acylated byproduct and/or acylation at the secondary amine.

Diagram: N-Acylation Reaction Pathway and Byproduct Formation

acylation This compound This compound Mono-acylated (Primary Amine) Mono-acylated (Primary Amine) This compound->Mono-acylated (Primary Amine) Acylating Agent (1 eq) Mono-acylated (Secondary Amine) Mono-acylated (Secondary Amine) This compound->Mono-acylated (Secondary Amine) Acylating Agent Di-acylated Byproduct Di-acylated Byproduct Mono-acylated (Primary Amine)->Di-acylated Byproduct Excess Acylating Agent

Caption: Desired mono-acylation at the primary amine and potential byproduct pathways.

Troubleshooting Steps:

StepActionRationale
1Control Stoichiometry Use a strict 1:1 or slightly less than 1 equivalent of the acylating agent (e.g., acetic anhydride, acyl chloride) relative to this compound.
2Lower Reaction Temperature Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to enhance selectivity for the more reactive primary amine.
3Slow Addition Add the acylating agent dropwise to the solution of this compound to maintain a low concentration of the electrophile, minimizing the chance of di-acylation.
4Use a Protecting Group Protect the secondary amine with a suitable protecting group (e.g., Boc) before acylation to ensure exclusive reaction at the primary amine.

Experimental Protocol: Selective Mono-N-acylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (0.95 eq) dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

N-Alkylation Reactions

Issue: Formation of di-alkylated and over-alkylated byproducts. The secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine, leading to further alkylation.[4][5]

Diagram: N-Alkylation "Runaway" Reaction

alkylation This compound This compound Mono-alkylated Product Mono-alkylated Product This compound->Mono-alkylated Product Alkyl Halide Di-alkylated Byproduct Di-alkylated Byproduct Mono-alkylated Product->Di-alkylated Byproduct Alkyl Halide Quaternary Ammonium Salt Quaternary Ammonium Salt Di-alkylated Byproduct->Quaternary Ammonium Salt Alkyl Halide

Caption: The "runaway" nature of N-alkylation leading to multiple byproducts.

Troubleshooting Steps:

StepActionRationale
1Use Excess Amine Employ a large excess of this compound (3-10 equivalents) relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material.[2]
2Protect the Secondary Amine Introduce a protecting group on the secondary amine to prevent its reaction and subsequent over-alkylation.
3Use Alternative Methods Consider "self-limiting" alkylation strategies, such as using N-aminopyridinium salts, which can prevent over-alkylation.[4][6]

Experimental Protocol: Selective Mono-N-alkylation using Excess Amine

  • Combine the alkylating agent (1.0 eq) with a large excess of this compound (5.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid formed during the reaction.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, remove the excess this compound by aqueous extraction or distillation.

  • Purify the desired mono-alkylated product by column chromatography.

Reductive Amination

Issue: Formation of tertiary amine byproduct (from reaction of the product with another equivalent of the carbonyl compound) and reduction of the starting carbonyl to an alcohol.[7]

Diagram: Reductive Amination Workflow and Side Reactions

reductive_amination cluster_main Desired Pathway cluster_side Side Reactions This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Carbonyl Compound Carbonyl Compound Carbonyl Compound->Imine Intermediate Alcohol Byproduct Alcohol Byproduct Carbonyl Compound->Alcohol Byproduct Non-selective Reducing Agent Desired Secondary Amine Desired Secondary Amine Imine Intermediate->Desired Secondary Amine Selective Reducing Agent Tertiary Amine Byproduct Tertiary Amine Byproduct Desired Secondary Amine->Tertiary Amine Byproduct Carbonyl Compound

Caption: Workflow for reductive amination and potential side reactions.

Troubleshooting Steps:

StepActionRationale
1Choose a Selective Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which preferentially reduces the iminium ion over the carbonyl group.[8]
2Control pH Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting significant reduction of the carbonyl compound.
3Two-Step Procedure For less reactive carbonyls, consider a two-step procedure: first, form the imine and remove water, then add the reducing agent.
4Stoichiometry Control Use a slight excess of the amine to drive the imine formation equilibrium towards the product.

Experimental Protocol: One-Pot Reductive Amination with STAB

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Data Summary

Table 1: Byproduct Formation in this compound Reactions and Mitigation Strategies

ReactionCommon ByproductsKey Factors Influencing Byproduct FormationRecommended Mitigation Strategies
N-Acylation Di-acylated product, N-acylation at the secondary amineStoichiometry of acylating agent, reaction temperature1:1 stoichiometry, low temperature, slow addition, protection of the secondary amine
N-Alkylation Di-alkylated product, over-alkylation to tertiary and quaternary aminesRelative nucleophilicity of starting amine and product, stoichiometryLarge excess of this compound, protection of the secondary amine, alternative alkylation methods
Reductive Amination Tertiary amine, alcohol from carbonyl reductionChoice of reducing agent, pH, reaction sequenceUse of selective reducing agents (e.g., STAB), pH control (5-6), two-step procedure for difficult substrates

References

Optimizing reaction conditions for the N-alkylation of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 3-aminopyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-alkylation of this compound?

The primary challenges in the N-alkylation of this compound stem from its structure, which contains two nucleophilic nitrogen atoms: a primary amine (exocyclic) and a secondary amine (endocyclic, part of the pyrrolidine (B122466) ring). This can lead to a mixture of products, including:

  • Mono-alkylation: The desired product, where one alkyl group is attached to one of the nitrogen atoms.

  • Di-alkylation: Alkylation occurs on both nitrogen atoms.

  • Over-alkylation: Multiple alkyl groups are attached to the primary amine, leading to tertiary or even quaternary ammonium (B1175870) salts.[1]

Achieving selective mono-alkylation at a specific nitrogen atom is a significant hurdle.

Q2: Which nitrogen atom of this compound is more reactive towards alkylation?

In general, the exocyclic primary amine is more sterically accessible and therefore more likely to react first in an S(_N)2 reaction with an alkyl halide. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to rapid subsequent alkylation and the formation of over-alkylation byproducts. The endocyclic secondary amine is less sterically hindered than a typical secondary amine, which also makes it susceptible to alkylation.

Q3: What are the most effective strategies to achieve selective mono-N-alkylation of this compound?

To achieve selective mono-N-alkylation, two main strategies are highly effective:

  • Use of a Protecting Group: This is the most common and reliable method. By temporarily "blocking" one of the amine functionalities, the other can be selectively alkylated. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[2][3]

  • Reductive Amination: This method avoids the use of alkyl halides and the associated over-alkylation issues. It involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[4][5]

Q4: When should I use a protecting group strategy versus reductive amination?

  • Protecting Group Strategy: This is ideal when you need to alkylate a specific nitrogen atom and want to use a simple alkyl halide as the alkylating agent. It provides excellent control over the reaction outcome.

  • Reductive Amination: This is an excellent choice when you want to introduce a specific alkyl group corresponding to an available aldehyde or ketone and want to avoid the use of protecting groups and the associated protection/deprotection steps. It is a very clean and efficient one-pot reaction for generating secondary and tertiary amines.[6]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Potential Cause Troubleshooting Steps
Low Reactivity of Alkylating Agent Ensure you are using a sufficiently reactive alkyl halide. The reactivity order is generally I > Br > Cl. Consider converting an alkyl chloride or bromide to the corresponding iodide in situ using sodium iodide (Finkelstein reaction).
Steric Hindrance If either your this compound derivative or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced. Consider using less sterically hindered reagents if possible, or switch to a less sterically sensitive method like reductive amination.
Inappropriate Base The choice of base is crucial. For direct alkylation, a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction. Stronger, more nucleophilic bases can compete with the amine in reacting with the alkyl halide.
Poor Solubility Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If starting with this compound dihydrochloride, a base is required to generate the free amine, which may have different solubility properties.
Reaction Temperature Too Low Some alkylations require heating to proceed at a reasonable rate. If no reaction is observed at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.

Issue 2: Formation of Multiple Products (Di-alkylation and/or Over-alkylation)

Potential Cause Troubleshooting Steps
Direct Alkylation without Protection Direct alkylation of unprotected this compound is prone to yielding a mixture of products. The most effective solution is to use a protecting group strategy. Protect one amine, alkylate the other, and then deprotect.
Incorrect Stoichiometry Using an excess of the alkylating agent will favor the formation of di- and over-alkylated products. Carefully control the stoichiometry, using a 1:1 ratio or a slight excess of the amine.
Slow Addition of Alkylating Agent Adding the alkylating agent slowly (e.g., via a syringe pump) can help to maintain a low concentration of the electrophile, which can favor mono-alkylation.
Alternative Reaction: Reductive Amination Reductive amination is an excellent alternative to direct alkylation that inherently avoids the problem of over-alkylation.[5]

Issue 3: Difficulty in Removing the Protecting Group (e.g., Boc)

Potential Cause Troubleshooting Steps
Incomplete Deprotection Ensure you are using a sufficient excess of the deprotecting agent (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection). Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
Incompatible Deprotection Conditions The Boc group is acid-labile. If your molecule contains other acid-sensitive functional groups, you may need to use milder acidic conditions or an alternative protecting group that can be removed under different conditions (e.g., Cbz group, which is removed by hydrogenolysis).
Scavenger Needed During the acidic cleavage of a Boc group, the tert-butyl cation is formed, which can alkylate sensitive functional groups in your molecule. The addition of a scavenger, such as anisole (B1667542) or triethylsilane, can trap this cation and prevent side reactions.[2]

Issue 4: Challenges in Product Purification

Potential Cause Troubleshooting Steps
Similar Polarity of Products and Starting Materials The polarity of the mono-alkylated product, di-alkylated product, and starting material can be very similar, making separation by column chromatography difficult. Consider derivatizing the desired product to alter its polarity for easier separation, followed by removal of the derivatizing group.
Amine Streaking on Silica (B1680970) Gel Amines can streak on silica gel columns, leading to poor separation. To mitigate this, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine (B128534) or ammonia (B1221849) in the eluent system.
Alternative Purification Methods If column chromatography is ineffective, consider other purification techniques such as crystallization (if the product is a solid), or preparative HPLC.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Boc Protection

This protocol describes the selective alkylation of the endocyclic secondary amine of this compound.

Step 1: Boc Protection of the Exocyclic Primary Amine

Parameter Value
Reactants This compound, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
Stoichiometry This compound (1.0 eq.), (Boc)₂O (1.05 eq.)
Base Sodium hydroxide (B78521) (1.0 eq.)
Solvent Tetrahydrofuran (THF) and Water
Temperature 0 °C to Room Temperature
Reaction Time Overnight
Work-up Aqueous wash, extraction with an organic solvent, drying, and concentration.

Reference: Adapted from general amine protection protocols.[7]

Step 2: N-Alkylation of the Boc-Protected this compound

Parameter Value
Reactants tert-butyl (pyrrolidin-3-yl)carbamate, Alkyl halide (e.g., Iodomethane)
Stoichiometry Boc-3-aminopyrrolidine (1.0 eq.), Alkyl halide (1.2 eq.)
Base Potassium carbonate (K₂CO₃) (2.0 eq.)
Solvent Acetonitrile (CH₃CN)
Temperature Room Temperature to 60 °C
Reaction Time 12-24 hours
Work-up Filtration of the base, concentration of the filtrate, and purification by column chromatography.

Reference: Based on alkylation of N-Boc-aminopyrrolidines.[8]

Step 3: Deprotection of the Boc Group

Parameter Value
Reactant N-alkylated-N'-Boc-3-aminopyrrolidine
Reagent Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Stoichiometry Substrate (1.0 eq.), Acid (in excess)
Solvent Dichloromethane (DCM) for TFA, or as is for HCl in Dioxane
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Work-up Evaporation of the solvent and excess acid. The product is often obtained as the corresponding salt. Neutralization with a base can provide the free amine.

Reference: General Boc deprotection protocols.[3][9]

Protocol 2: Reductive Amination

This protocol describes the direct N-alkylation of this compound with an aldehyde or ketone.

Parameter Value
Reactants This compound, Aldehyde or Ketone
Stoichiometry This compound (1.0 eq.), Carbonyl compound (1.0-1.2 eq.)
Reducing Agent Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Additive Acetic acid (catalytic amount, especially for ketones)
Temperature Room Temperature
Reaction Time 4-24 hours
Work-up Quenching with a saturated aqueous solution of sodium bicarbonate, extraction with an organic solvent, drying, and concentration. Purification by column chromatography.

Reference: General reductive amination protocols.[6][10]

Visualized Workflows

selective_mono_alkylation cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection start This compound boc_protection Add (Boc)₂O, Base (e.g., NaOH in THF/H₂O) start->boc_protection protected_amine N-Boc-3-aminopyrrolidine boc_protection->protected_amine alkylation Add Alkyl Halide (R-X), Base (e.g., K₂CO₃ in CH₃CN) protected_amine->alkylation alkylated_protected N-Alkyl-N'-Boc-3-aminopyrrolidine alkylation->alkylated_protected deprotection Add Acid (e.g., TFA in DCM) alkylated_protected->deprotection final_product Mono-N-alkylated This compound deprotection->final_product

Caption: Workflow for selective mono-N-alkylation using a Boc protecting group.

reductive_amination start This compound + Aldehyde/Ketone reaction Add Reducing Agent (e.g., NaBH(OAc)₃ in DCM) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification final_product N-Alkylated this compound purification->final_product

Caption: One-pot reductive amination workflow for N-alkylation.

troubleshooting_logic cluster_low_yield Troubleshooting: Low Yield cluster_multiple_products Troubleshooting: Multiple Products start N-Alkylation of this compound issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Poor Conversion multiple_products Multiple Products issue->multiple_products Low Selectivity check_reagents Check Reagent Reactivity (Alkyl Halide: I > Br > Cl) low_yield->check_reagents check_conditions Optimize Conditions (Base, Solvent, Temp.) low_yield->check_conditions use_protection Implement Protecting Group Strategy (e.g., Boc Protection) multiple_products->use_protection reductive_amination Switch to Reductive Amination multiple_products->reductive_amination

Caption: Decision tree for troubleshooting common N-alkylation issues.

References

Stability issues of 3-Aminopyrrolidine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-aminopyrrolidine under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][2] It is advisable to store it away from incompatible materials, particularly strong oxidizing agents.[2][3] For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.

Q2: Is this compound stable in air?

A2: While this compound is generally stable under normal handling conditions, prolonged exposure to air can lead to gradual oxidation.[2][3] The amino groups are susceptible to oxidation, which can lead to the formation of colored impurities and degradation products. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications to minimize oxidation.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides (in the absence of a base).[2][3] Reactions with these substances can be exothermic and may lead to the formation of undesirable byproducts or decomposition.

Q4: What happens when this compound is exposed to high temperatures?

A4: this compound can decompose at elevated temperatures.[4] Thermal decomposition may release hazardous fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4] It is important to be aware of the thermal limits of the compound and any reaction mixtures containing it.

Q5: Is there a difference in stability between the free base and the salt forms of this compound?

A5: Yes, the salt forms, such as this compound dihydrochloride, are generally more stable and less susceptible to oxidation than the free base. The protonated amino groups in the salt are less nucleophilic and less prone to reacting with atmospheric oxygen and carbon dioxide.

Troubleshooting Guides

Issue 1: Discoloration of this compound During Storage or Reaction
  • Symptom: The typically colorless to light yellow liquid turns yellow, brown, or darkens over time or upon addition to a reaction mixture.

  • Potential Cause: This is often a sign of oxidation. The amino groups in this compound are susceptible to air oxidation, which can form colored impurities.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure the compound has been stored under an inert atmosphere and protected from light.

    • Purification: If the discoloration is significant, consider purifying the this compound by distillation under reduced pressure before use.

    • Inert Atmosphere: For future use, handle the reagent under a nitrogen or argon atmosphere to prevent further oxidation.

Issue 2: Low Yield or Incomplete Reaction in Acylation Reactions
  • Symptom: The acylation of the primary amino group of this compound with an acyl chloride or anhydride (B1165640) results in a low yield of the desired amide.

  • Potential Causes:

    • Diacylation: Both the primary and the secondary (ring) amino groups can be acylated, leading to the formation of a di-acylated byproduct and consuming the starting material.

    • Base Stoichiometry: An insufficient amount of base to neutralize the HCl generated from the reaction with an acyl chloride can lead to the formation of the hydrochloride salt of this compound, which is less reactive.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of the acylating agent (e.g., 1.0 equivalent) to favor mono-acylation.

    • Use a Suitable Base: Employ at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) when using an acyl chloride to scavenge the generated acid.

    • Protecting Group Strategy: For selective acylation of the primary amine, consider protecting the secondary amine of the pyrrolidine (B122466) ring with a suitable protecting group (e.g., Boc) before the acylation step.

Issue 3: Unexpected Byproducts in Reactions Under Oxidative Conditions
  • Symptom: Formation of unexpected peaks in LC-MS or GC-MS analysis with masses corresponding to the addition of oxygen or loss of hydrogen.

  • Potential Cause: this compound can undergo oxidation, especially in the presence of oxidizing agents or metal catalysts. The carbon atoms adjacent to the nitrogen atoms are particularly susceptible to oxidation.

  • Plausible Degradation Pathway: Oxidation can lead to the formation of lactams.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: If the reaction is sensitive to oxidation, use deoxygenated solvents.

    • Avoid Incompatible Reagents: Check for the presence of any inadvertent oxidizing agents in the reaction mixture.

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent degradation.

Data on Stability under Different Conditions

The following table summarizes the expected qualitative stability of this compound under various conditions. Quantitative data is scarce in the literature, so this information is based on the general chemical properties of cyclic amines.

ConditionReagent/SolventExpected StabilityPotential Degradation Products
Acidic Dilute HCl, Acetic AcidGenerally Stable (forms salt)-
Basic NaOH, KOH (aqueous)Moderately StablePotential for slow degradation, specifics not well documented
Oxidative Air, H₂O₂, Metal catalystsUnstableLactams, other oxidized species
Reductive NaBH₄, H₂/PdGenerally Stable-
Acylation Acyl chlorides, AnhydridesReactiveMono- and di-acylated products
Thermal High TemperatureUnstableCO, CO₂, NOx

Experimental Protocols

Protocol 1: General Procedure for Assessing Chemical Stability

This protocol can be used to evaluate the stability of this compound in different buffer solutions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Preparation of Test Solutions: In separate vials, dilute the stock solution with different buffers (e.g., pH 4, pH 7.4, pH 9) to a final concentration of 100 µM.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 37 °C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Quench any ongoing degradation by adding a suitable solvent (e.g., cold acetonitrile) and store the samples at low temperature (-20 °C) until analysis.

  • Analysis: Analyze the samples by LC-MS to determine the remaining percentage of this compound and to identify any potential degradation products.

Protocol 2: General Procedure for Acylation of this compound

This protocol describes a general method for the selective N-acylation of the primary amino group.

  • Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride, 1.05 eq.) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound This compound This compound Oxidized_Products Oxidized Products (e.g., Lactams) This compound->Oxidized_Products Oxidizing Agents (e.g., Air, H₂O₂) Diacylated_Product Diacylated Product This compound->Diacylated_Product Excess Acylating Agent

Caption: Potential degradation and side reaction pathways of this compound.

troubleshooting_flowchart start Reaction Issue with This compound discoloration Discoloration? start->discoloration low_yield Low Acylation Yield? discoloration->low_yield No oxidation_cause Likely Oxidation discoloration->oxidation_cause Yes byproducts Unexpected Byproducts? low_yield->byproducts No diacylation_cause Possible Diacylation or Insufficient Base low_yield->diacylation_cause Yes degradation_cause Potential Degradation (e.g., Oxidation) byproducts->degradation_cause Yes solution1 Use Inert Atmosphere, Purify Reagent oxidation_cause->solution1 solution2 Adjust Stoichiometry, Use Sufficient Base diacylation_cause->solution2 solution3 Use Deoxygenated Solvents, Check for Oxidants degradation_cause->solution3

References

Technical Support Center: 3-Aminopyrrolidine Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the protection of 3-aminopyrrolidine's two distinct amine functionalities.

Choosing Your Protecting Group Strategy: The Core Challenge

This compound possesses two nucleophilic centers: a secondary amine within the pyrrolidine (B122466) ring (N1) and a primary exocyclic amine at the C3 position. The primary challenge and strategic consideration is achieving regioselective protection to enable subsequent, specific modifications at either nitrogen. The choice of strategy is dictated by the synthetic route and which nitrogen requires functionalization first.

The most robust approach is an orthogonal protection strategy , where two different protecting groups are installed, one on each nitrogen, that can be removed under different conditions without affecting the other.[1][2] This allows for precise, stepwise manipulation of the molecule.

Logical Framework for Strategy Selection

The decision on which protecting group to use and in what order depends entirely on your synthetic target. The following diagram illustrates the logical choice between two common orthogonally protected intermediates.

G start What is your synthetic goal for this compound? q1 Which nitrogen will be functionalized FIRST? start->q1 n1_path N1 Ring Nitrogen q1->n1_path N1 First c3_path C3 Exocyclic Amine q1->c3_path C3 First strategy_b Strategy B: Start with (S)-3-(Cbz-amino)-1-Boc-pyrrolidine n1_path->strategy_b strategy_a Strategy A: Start with (S)-1-Cbz-3-(Boc-amino)pyrrolidine c3_path->strategy_a deprotect_boc 1. Deprotect N1: Acidic conditions (TFA, HCl) to remove Boc. strategy_b->deprotect_boc deprotect_cbz 1. Deprotect C3: Acidic conditions (TFA, HCl) to remove Boc. strategy_a->deprotect_cbz functionalize_n1 2. Functionalize free N1 amine. deprotect_boc->functionalize_n1 functionalize_c3 2. Functionalize free C3 amine. deprotect_cbz->functionalize_c3 deprotect_cbz_final 3. Deprotect C3: Hydrogenolysis (H₂, Pd/C) to remove Cbz. functionalize_n1->deprotect_cbz_final deprotect_boc_final 3. Deprotect N1: Hydrogenolysis (H₂, Pd/C) to remove Cbz. functionalize_c3->deprotect_boc_final

Caption: Decision-making flowchart for selecting an orthogonal protection strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the protection of this compound.

Issue / Symptom Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity: Mixture of N1-protected, C3-protected, and N1,C3-diprotected products is obtained.The primary C3 amine is generally more nucleophilic and less sterically hindered, but the secondary N1 amine is also reactive. Reaction conditions may not be optimized for selectivity.To favor C3 protection: Use a bulky protecting group (e.g., Boc anhydride) with stoichiometric control (1.0 equivalent) at low temperatures (e.g., 0 °C) to favor kinetic control.[3] To favor N1 protection: This is more challenging. Consider a two-step approach: first, protect the more reactive C3 amine, then protect N1, and finally, selectively deprotect C3.
Formation of Di-protected Product: Reaction with 1 equivalent of protecting agent yields significant N1,C3-diprotected pyrrolidine.The mono-protected product may still be sufficiently nucleophilic to react further, especially if an excess of the protecting agent is used or the reaction is run for too long.Use precisely 1.0 equivalent or slightly less of the protecting agent (e.g., Boc₂O). Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed. Add the protecting agent dropwise to the amine solution to avoid localized high concentrations.[4]
Incomplete or Failed Reaction: Starting material remains largely unreacted after the expected reaction time.Low Nucleophilicity: If the amine is in its salt form (e.g., dihydrochloride), it will not be nucleophilic. Poor Solubility: this compound or its salts may have poor solubility in common aprotic solvents.[5] Hydrolysis of Reagent: Boc anhydride (B1165640) can hydrolyze in aqueous/protic solvents if the reaction is too slow.[4]Ensure the free base of this compound is used. If starting from a salt, add at least 2 equivalents of a non-nucleophilic base (e.g., Triethylamine (B128534), DIPEA). For solubility issues, consider using a polar solvent like THF, or a mixed solvent system such as THF/water or Dioxane/water with an appropriate base.[6]
Side Reaction During Boc Deprotection: Mass spectrum of the product shows an unexpected mass addition of +56 (tert-butyl).The tert-butyl cation generated during acidic deprotection (e.g., with TFA) is a reactive electrophile that can alkylate the newly liberated amine or other nucleophilic sites.[7]Perform the deprotection at low temperature (0 °C). Use a scavenger, such as triethylsilane (TES) or anisole, in the TFA deprotection cocktail to trap the tert-butyl cation.
Product Streaking on Silica (B1680970) Gel Column: The purified, protected amine product streaks badly during column chromatography, leading to poor separation and low recovery.Basic amine products can interact strongly with the acidic surface of silica gel, causing streaking. This is common for free amines.Option 1: Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonium (B1175870) hydroxide. Option 2: Switch to a different stationary phase. Basic alumina (B75360) is often an excellent alternative for purifying basic compounds.[8]

Frequently Asked Questions (FAQs)

Q1: Which amine on this compound is more reactive? A1: The primary amine at the C3 position is generally more nucleophilic and less sterically hindered than the secondary amine in the N1 position of the ring. Therefore, it will typically react faster with electrophiles like Boc-anhydride, especially under kinetic control (low temperature, stoichiometric reagents).

Q2: How can I selectively protect only the C3-amino group with Boc? A2: To achieve mono-protection at the C3 position, you should use the free base of this compound and add a stoichiometric amount (1.0 equivalent) of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a solvent like Dichloromethane (DCM) or THF at a reduced temperature (0 °C).[3] Adding the Boc₂O slowly and monitoring the reaction by TLC is crucial to prevent the formation of the di-protected byproduct.[4]

Q3: I want to perform a reaction at the N1 position first. What is the best strategy? A3: The most effective strategy is to use a pre-protected building block where the C3-amine is already protected, for example, with a Cbz group. A commercially available starting material like (S)-3-(Cbz-amino)-1-Boc-pyrrolidine would be ideal.[1] You can then selectively remove the N1-Boc group under acidic conditions, perform your desired reaction at the N1 position, and later remove the C3-Cbz group via hydrogenolysis.

Q4: What are the standard conditions for removing Boc, Cbz, and Fmoc protecting groups? A4:

  • Boc (tert-Butoxycarbonyl): Removed under acidic conditions. Commonly used reagents are neat trifluoroacetic acid (TFA) or a solution of TFA in DCM (e.g., 20-50%), or 4M HCl in dioxane. The reaction is typically fast (30-120 minutes) at room temperature.[9][10]

  • Cbz (Benzyloxycarbonyl): Most commonly removed by catalytic hydrogenolysis (H₂ gas with a Palladium on carbon catalyst, Pd/C). This method is very clean.[11] Alternatively, strong acidic conditions like HBr in acetic acid can be used if the molecule contains other reducible functional groups.[12]

  • Fmoc (9-Fluorenylmethoxycarbonyl): Removed under basic conditions. A solution of 20% piperidine (B6355638) in an aprotic polar solvent like DMF is standard, with deprotection usually complete in under 30 minutes.[2]

Q5: Can I protect both nitrogens with a Boc group and then selectively deprotect one? A5: Selective mono-deprotection of a di-Boc protected this compound is generally not a feasible strategy. The conditions required to remove one Boc group will typically remove both. An orthogonal strategy using two different protecting groups (like Boc and Cbz) is the standard and recommended approach for selective functionalization.[1]

Data and Protocols

Comparison of Common Protecting Groups for this compound
Protecting GroupReagentTypical ConditionsDeprotection MethodSelectivity / NotesReported Yield
Boc Di-tert-butyl dicarbonate (Boc₂O)1.0 eq Boc₂O, CHCI₃, 0 °C to RT, 1 hrAcid (TFA, HCl)[10]Tends to favor the more nucleophilic C3-amine under kinetic control. Di-protection is a common side reaction.[4]98% (for C3-mono-Boc)[3]
Cbz Benzyl (B1604629) Chloroformate (Cbz-Cl)1.1 eq Cbz-Cl, Base (e.g., NaHCO₃), THF/H₂O, 0 °C to RT, 20 hrCatalytic Hydrogenolysis (H₂, Pd/C)[11]Can be used to protect the N1 ring nitrogen. Orthogonal to Boc.90% (on a similar substrate)[11]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Dioxane/H₂O or Pyridine/DCMBase (20% Piperidine in DMF)[13]Base-labile; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.High yields generally reported.
Key Experimental Protocols

This protocol is adapted from a reported synthesis of tert-Butyl this compound-1-carboxylate.[3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Dissolve this compound (1.0 eq) in Chloroform (B151607) (CHCl₃). b 2. Cool solution to 0 °C in an ice bath. a->b c 3. Prepare solution of Boc₂O (1.0 eq) in CHCl₃. b->c d 4. Add Boc₂O solution dropwise to the aine solution over 30 min. c->d e 5. Allow reaction to warm to room temperature and stir for 1 hour. d->e f 6. Monitor reaction by TLC. e->f g 7. Wash reaction mixture with brine. f->g h 8. Dry organic layer over K₂CO₃, filter, and concentrate under vacuum. g->h i 9. Use crude product directly or purify by column chromatography if needed. h->i

Caption: General workflow for the selective C3 mono-Boc protection of this compound.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 equiv) in chloroform (CHCl₃) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O; 1.0 equiv) in CHCl₃ dropwise.[3]

  • Reaction: Stir the mixture at room temperature for 1 hour.[3]

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with brine, dry the organic layer over potassium carbonate (K₂CO₃), filter, and concentrate to yield the product, which can often be used without further purification.[3]

This protocol is adapted from a procedure for protecting a similar pyrrolidine derivative.[11]

Methodology:

  • Reaction Setup: Dissolve the starting amine (e.g., (S)-3-Boc-aminopyrrolidine) (1.0 equiv) in a 2:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equiv).

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.2 equiv) at 0 °C.

  • Reaction: Allow the solution to stir at 0 °C and monitor by TLC. A reaction time of several hours may be required.[11]

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the resulting residue by silica gel column chromatography.

G cluster_0 Boc Deprotection (Acid) cluster_1 Cbz Deprotection (Hydrogenolysis) boc_start N-Boc Protected Amine in DCM boc_reagent + TFA (2-10 eq) + Scavenger (e.g., Anisole) Stir 1-2h at RT boc_start->boc_reagent boc_end Free Amine (TFA Salt) boc_reagent->boc_end cbz_start N-Cbz Protected Amine in MeOH/EtOH cbz_reagent + 10% Pd/C + H₂ atmosphere (balloon) Stir 1-4h at RT cbz_start->cbz_reagent cbz_end Free Amine cbz_reagent->cbz_end

References

Technical Support Center: Diastereomeric Separations of 3-Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereomeric separation of 3-aminopyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of this compound derivatives?

A1: The two main approaches for separating diastereomers of this compound derivatives are chromatographic techniques and diastereomeric salt crystallization.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are widely employed for direct separation.[1][2][] Alternatively, an indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[][4]

Q2: How do I choose between HPLC and SFC for my separation?

A2: The choice between HPLC and SFC depends on several factors. SFC often provides faster separations and consumes less solvent compared to traditional HPLC, making it a good choice for high-throughput screening and purification.[][7] However, HPLC is a well-established technique with a wide variety of available chiral stationary phases and mobile phases, offering versatility for method development.[1][2]

Q3: What is the "three-point interaction model" in chiral recognition?

A3: The "three-point interaction model" is a conceptual framework used to explain how a chiral stationary phase differentiates between enantiomers. For effective chiral recognition and separation, there must be at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the chiral stationary phase. One of these interactions must be stereochemically dependent.[2][8]

Q4: Can temperature affect my diastereomeric separation?

A4: Yes, temperature can significantly impact diastereomeric separations. In some cases, increasing the temperature can lead to increased retention and separation factors.[9] However, for some compounds, higher temperatures can cause racemization, leading to peak coalescence.[10] Therefore, optimizing the column temperature is a critical step in method development.

Troubleshooting Guides

Chromatographic Separations (HPLC/SFC)

Issue 1: Poor or No Resolution of Diastereomers

  • Question: My diastereomers are co-eluting or showing very poor resolution on a chiral column. What should I do?

  • Answer:

    • Optimize the Mobile Phase:

      • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane (B92381) in normal phase) or aqueous buffer (in reversed-phase).[2]

      • Additives: For basic compounds like this compound derivatives, the addition of a basic modifier such as diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) to the mobile phase can significantly improve peak shape and resolution.[11][12] Typically, a concentration of 0.1% to 0.5% is recommended.[12] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be necessary.[12]

    • Screen Different Chiral Stationary Phases (CSPs): The selection of the CSP is crucial. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H), are often effective for separating amine compounds. If one CSP doesn't provide adequate separation, screen a variety of CSPs with different chiral selectors.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.

    • Optimize Temperature: As mentioned in the FAQ, temperature can have a significant effect. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation.[10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks are tailing or fronting, making accurate quantification difficult. What is the likely cause and solution?

  • Answer:

    • Cause: Poor peak shape for amine-containing compounds is often due to strong interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase.

    • Solution:

      • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase.[12][13] This will compete with the analyte for active sites on the stationary phase, reducing tailing.

      • Increase Additive Concentration: If you are already using an additive, try increasing its concentration slightly (e.g., from 0.1% to 0.2%).

      • Consider a Different Column: Some modern chiral stationary phases are end-capped to reduce the number of free silanol groups, which can lead to better peak shapes for basic compounds.

Diastereomeric Salt Crystallization

Issue 3: Low Yield or Purity of the Desired Diastereomeric Salt

  • Question: I am getting a low yield or poor diastereomeric excess (d.e.) after crystallization. How can I improve this?

  • Answer:

    • Optimize the Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a range of solvents and solvent mixtures to find a system where the difference in solubility between the two diastereomeric salts is maximized.

    • Control Crystallization Conditions:

      • Temperature: The crystallization temperature can significantly influence the yield and purity.[14] A controlled cooling profile can improve crystal formation and purity.

      • Time: The crystallization time is also a key parameter. In some cases, rapid filtration after a short crystallization time can yield higher enantiomeric purity due to kinetic control.[14][15] Prolonged crystallization may lead to thermodynamic equilibrium and lower purity.[14]

    • Recrystallization: If the initial purity is low, one or more recrystallization steps may be necessary to achieve the desired diastereomeric excess.

Quantitative Data Summary

Table 1: Example Chiral HPLC and SFC Separation Parameters for Aminopyrrolidine Derivatives

ParameterHPLC Method 1HPLC Method 2SFC Method
Analyte N-Boc-3-aminopyrrolidineDerivatized Piperidin-3-amine (B1201142)General Amines
Column CHIRALPAK® AD-HCHIRALPAK® AD-HCHIRALPAK® AD-H
Mobile Phase n-Hexane / Ethanol / Diethylamine0.1% Diethylamine in EthanolCO2 / Methanol with Additive
Flow Rate 1.0 mL/min0.5 mL/min3.0 mL/min
Detection UVUV at 228 nmUV/MS
Resolution (Rs) > 1.5> 4.0Baseline Separation
Reference [4][16][13]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Derivatives

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.

  • Initial Mobile Phase Screening:

    • Prepare two mobile phases:

      • Mobile Phase A: n-Hexane / 2-Propanol (90:10 v/v) with 0.1% Diethylamine.

      • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) with 0.1% Diethylamine.[2]

    • Screen the compound on the selected column with both mobile phases at a flow rate of 1 mL/min.

  • Mobile Phase Optimization:

    • If separation is observed, optimize the ratio of the alcohol co-solvent to improve resolution and reduce run time.

    • If peak shape is poor, adjust the concentration of diethylamine (typically between 0.1% and 0.5%).[12]

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on resolution and select the optimal temperature.

Protocol 2: Diastereomeric Salt Resolution of this compound

  • Resolving Agent and Solvent Selection:

    • Dissolve the racemic this compound derivative in a suitable solvent (e.g., isopropanol).

  • Crystallization:

    • Allow the solution to stand at a controlled temperature to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

    • The crystallization time can be varied; for some systems, shorter times under kinetic control may yield higher purity.[14][15]

  • Isolation and Purification:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • If necessary, recrystallize the salt from a suitable solvent to improve diastereomeric purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to deprotonate the amine.

    • Extract the free amine into an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the enantiomerically enriched this compound derivative.[14]

Visualizations

Troubleshooting_Diastereomeric_Separation start Start: Poor or No Diastereomeric Resolution check_method Separation Method? start->check_method hplc_sfc HPLC / SFC check_method->hplc_sfc Chromatography crystallization Crystallization check_method->crystallization Crystallization optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) hplc_sfc->optimize_mp screen_agent Screen Resolving Agents crystallization->screen_agent screen_csp Screen Different CSPs (e.g., Polysaccharide-based) optimize_mp->screen_csp adjust_temp Adjust Temperature screen_csp->adjust_temp check_peak_shape Poor Peak Shape? adjust_temp->check_peak_shape add_modifier Add/Increase Basic Modifier (e.g., DEA) check_peak_shape->add_modifier Yes hplc_sfc_success Resolution Improved check_peak_shape->hplc_sfc_success No add_modifier->hplc_sfc_success optimize_solvent Optimize Solvent System screen_agent->optimize_solvent control_conditions Control Crystallization (Temperature, Time) optimize_solvent->control_conditions recrystallize Recrystallize Salt control_conditions->recrystallize crystallization_success Purity/Yield Improved recrystallize->crystallization_success

Caption: Troubleshooting decision tree for poor diastereomeric resolution.

Chiral_Method_Development_Workflow start Start: Separate Diastereomers of This compound Derivative select_csp 1. Select Initial Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->select_csp screen_mp 2. Screen Mobile Phases (e.g., Normal Phase with Alcohol Modifiers) select_csp->screen_mp add_additive 3. Add Basic Additive (e.g., 0.1% Diethylamine) screen_mp->add_additive eval_separation 4. Evaluate Initial Separation add_additive->eval_separation no_sep No Separation eval_separation->no_sep No partial_sep Partial Separation eval_separation->partial_sep Partial good_sep Good Separation eval_separation->good_sep Yes no_sep->select_csp Try different CSP optimize 5. Optimize Parameters (Solvent Ratio, Temperature, Flow Rate) partial_sep->optimize good_sep->optimize validate 6. Validate Method optimize->validate end Final Method validate->end

Caption: General workflow for chiral method development.

References

Scalable synthesis of 3-Aminopyrrolidine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Aminopyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthesis routes for this compound?

A1: For industrial applications, the most prevalent and scalable synthetic routes for this compound, particularly its chiral forms, start from readily available and inexpensive chiral precursors. The most notable routes include:

  • From trans-4-hydroxy-L-proline: This method involves decarboxylation, N-protection (commonly with a Boc group), activation of the hydroxyl group (e.g., sulfonation), nucleophilic substitution with an azide (B81097), and subsequent reduction of the azide and deprotection.[1]

  • From L-aspartic acid: This route typically involves the formation of a pyrrolidine (B122466) ring from allylamine (B125299) and subsequent cleavage of the N-allyl protective group.[2]

  • From L-glutamic acid: This approach can be adapted to produce derivatives of this compound, often involving cyclization and functional group manipulations.

Q2: What are the critical parameters to control for a successful scale-up?

A2: When scaling up the synthesis of this compound, it is crucial to monitor and control several parameters to ensure safety, consistency, and high yield. Key parameters include:

  • Temperature control: Many steps, such as the introduction of protecting groups and the reduction of azides, can be exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure safety.

  • Reagent addition rate: Slow and controlled addition of reagents, especially strong reducing agents or acids, is necessary to maintain optimal reaction temperatures and prevent localized high concentrations that can lead to side product formation.

  • Mixing efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent the formation of hot spots or areas of high reagent concentration.

  • Purity of starting materials and intermediates: The purity of the starting materials and intermediates at each stage directly impacts the final product's purity and overall yield.

Q3: How can I purify the final this compound product on a large scale?

A3: Large-scale purification of this compound typically involves distillation under reduced pressure. Given its relatively low boiling point, this method is effective in removing less volatile impurities. Crystallization of a salt form, such as the dihydrochloride (B599025) salt, is another common and effective method for obtaining high-purity material. The choice of solvent for crystallization is critical and may require optimization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis from trans-4-hydroxy-L-proline

Problem 1: Low yield in the decarboxylation step.

  • Possible Cause: Incomplete reaction or side product formation.

  • Solution:

    • Ensure the reaction temperature is maintained within the optimal range (typically 140-160°C).[1]

    • Verify the catalytic amount of the reagent used (e.g., 2-cyclohexen-1-one).[1]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.

Problem 2: Incomplete Boc protection or formation of di-Boc protected byproducts.

  • Possible Cause: Sub-optimal reaction conditions or incorrect stoichiometry.

  • Solution:

    • Control the reaction temperature, typically between 0-10°C, to minimize side reactions.[1]

    • Use the correct molar ratio of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the substrate. An excess may lead to di-protection, while an insufficient amount will result in incomplete conversion.

    • Ensure the complete consumption of the starting material by TLC or HPLC before proceeding with the work-up.

Problem 3: Low yield or incomplete reaction during the azide reduction step.

  • Possible Cause: Inefficient reducing agent, catalyst poisoning, or non-optimal reaction conditions.

  • Solution:

    • Catalytic Hydrogenation (e.g., Pd/C): Ensure the catalyst is active and not poisoned. Use an appropriate solvent and hydrogen pressure. This method is clean as the only byproduct is nitrogen gas.

    • Staudinger Reaction (PPh₃/H₂O): This method offers excellent chemoselectivity under mild conditions. However, the stoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purification. Ensure complete reaction by monitoring the disappearance of the azide starting material.[3]

    • Metal Hydride Reduction (e.g., LiAlH₄): This is a powerful reducing agent but lacks chemoselectivity. It is crucial to control the temperature during addition and to perform a careful work-up to quench the excess reagent. This method is generally used for substrates without other reducible functional groups.[3]

Problem 4: Formation of t-butylated byproducts during Boc deprotection.

  • Possible Cause: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.[4][5]

  • Solution:

    • Use scavengers such as anisole (B1667542) or thioanisole (B89551) to trap the tert-butyl cation.

    • Optimize the reaction temperature and time to minimize the exposure of the product to the acidic conditions.

    • Consider alternative deprotection methods, such as using a milder acid or a different protecting group if t-butylation is a persistent issue.

Data Presentation

Table 1: Comparison of Key Parameters for Different Azide Reduction Methods

MethodTypical ReagentsTypical Yield (%)Reaction TimeAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂85-990.5 - 24 hHigh yields, clean reaction (N₂ byproduct), scalable.[3]Can reduce other functional groups (e.g., alkenes, alkynes).[3]
Staudinger Reaction PPh₃, H₂O80-956 - 24 hExcellent chemoselectivity, mild conditions.[3]Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.[3]
Metal Hydride Reduction LiAlH₄, NaBH₄HighRapidPowerful and fast reducing agent.Lacks chemoselectivity, reduces many other functional groups.[3]

Table 2: Typical Yields for the Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline [1]

StepProductYield (%)
1. Decarboxylation(R)-3-hydroxypyrrolidine hydrochloride80.0
2. N-Boc Protection & Sulfonylation(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine~75-85 (crude)
3. Azidation(S)-1-Boc-3-azidopyrrolidine~80-90 (crude)
4. Reduction & Deprotection(S)-3-aminopyrrolidine dihydrochloride~85-95 (from azide)
Overall Yield ~60

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline[1]

Step 1: Decarboxylation to (R)-3-hydroxypyrrolidine hydrochloride

  • To a reaction vessel, add trans-4-hydroxy-L-proline, cyclohexanol, and a catalytic amount of 2-cyclohexen-1-one.

  • Heat the mixture to 150-160°C and maintain for 5 hours.

  • Cool the reaction mixture to room temperature and add toluene.

  • Cool the mixture in an ice-water bath to approximately 0°C.

  • Bubble dry hydrogen chloride gas through the solution until the pH is between 2 and 3.

  • Stir the mixture at about 5°C for 1 hour.

  • Collect the solid by filtration and recrystallize from isopropanol (B130326) to obtain (R)-3-hydroxypyrrolidine hydrochloride.

Step 2: N-Boc Protection and Mesylation

  • Dissolve (R)-3-hydroxypyrrolidine hydrochloride in dichloromethane (B109758) and cool to 0°C.

  • Add triethylamine, followed by a dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane.

  • Stir the reaction at 0°C for 3 hours.

  • Add more triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir for an additional 1 hour.

  • Proceed with an aqueous work-up to isolate the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.

Step 3: Azidation

  • Dissolve the crude product from Step 2 in a suitable solvent such as DMF.

  • Add sodium azide and heat the mixture to 80-90°C.

  • Stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent to obtain crude (S)-1-Boc-3-azidopyrrolidine.

Step 4: Reduction and Deprotection

  • Dissolve the crude (S)-1-Boc-3-azidopyrrolidine in a suitable solvent (e.g., THF/water).

  • Add triphenylphosphine and stir until the azide is converted to the phosphazene intermediate.

  • Add concentrated hydrochloric acid and stir to effect both the hydrolysis of the phosphazene and the deprotection of the Boc group.

  • Isolate the (S)-3-aminopyrrolidine dihydrochloride by crystallization or precipitation.

Visualizations

Experimental Workflow for the Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

experimental_workflow start trans-4-hydroxy-L-proline step1 Decarboxylation (Cyclohexanol, 2-cyclohexen-1-one, HCl) start->step1 intermediate1 (R)-3-hydroxypyrrolidine HCl step1->intermediate1 step2 N-Boc Protection & Mesylation ((Boc)₂O, MsCl, Et₃N) intermediate1->step2 intermediate2 (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine step2->intermediate2 step3 Azidation (NaN₃, DMF) intermediate2->step3 intermediate3 (S)-1-Boc-3-azidopyrrolidine step3->intermediate3 step4 Reduction & Deprotection (PPh₃, conc. HCl) intermediate3->step4 end (S)-3-aminopyrrolidine dihydrochloride step4->end

Caption: Workflow for the synthesis of (S)-3-aminopyrrolidine dihydrochloride.

Troubleshooting Decision Tree for Azide Reduction

troubleshooting_azide_reduction start Low yield in azide reduction? q1 Other reducible functional groups present? start->q1 a1_yes Use Staudinger Reaction (PPh₃/H₂O) for high chemoselectivity. q1->a1_yes Yes a1_no Consider Catalytic Hydrogenation (Pd/C, H₂) for a clean reaction. q1->a1_no No q2 Reaction still slow or incomplete? a1_yes->q2 a1_no->q2 a2_yes_h2 Check catalyst activity. Increase H₂ pressure. q2->a2_yes_h2 Using H₂ a2_yes_staudinger Ensure sufficient reaction time and temperature. q2->a2_yes_staudinger Using Staudinger q3 Need a very fast reduction? q2->q3 No end Consult further literature for specialized conditions. a2_yes_h2->end a2_yes_staudinger->end a3_yes Use Metal Hydride (e.g., LiAlH₄). Warning: Low chemoselectivity. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting azide reduction.

References

Managing the hygroscopic nature of 3-Aminopyrrolidine salts during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 3-Aminopyrrolidine salts during experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound salts hygroscopic?

A1: this compound salts, such as the dihydrochloride, possess a high affinity for moisture due to the presence of polar functional groups (amine and ammonium) and the ionic nature of the salt. These groups readily form hydrogen bonds with water molecules from the atmosphere, leading to the absorption of moisture.[1] This phenomenon, known as hygroscopicity, can cause the solid material to become damp, cakey, or even deliquesce (dissolve in the absorbed water).[1]

Q2: How can absorbed water affect my experiments involving this compound salts?

A2: The presence of water can significantly impact your experiments in several ways:

  • Inaccurate Stoichiometry: If the salt has absorbed a significant amount of water, the actual mass of the this compound will be lower than the weighed mass, leading to incorrect molar ratios in your reaction.

  • Reduced Reactivity: Water can decrease the nucleophilicity of the amine. The lone pair of electrons on the nitrogen atom, responsible for its reactivity, can be solvated by water molecules, making them less available to participate in the desired reaction.

  • Side Reactions: In some cases, water can participate in unwanted side reactions, leading to the formation of impurities and a lower yield of the desired product.[2][3][4]

  • Physical Handling Issues: Caked or clumped material is difficult to weigh and dispense accurately.[1]

Q3: How should I store my this compound salts to prevent moisture absorption?

A3: Proper storage is the first line of defense against moisture. Follow these best practices:

  • Airtight Containers: Always store this compound salts in tightly sealed containers.

  • Desiccator: For long-term storage or after opening the original container, place the salt in a desiccator containing a suitable desiccant like silica (B1680970) gel or calcium chloride.

  • Inert Atmosphere: For highly sensitive applications, consider storing the salt under an inert atmosphere, such as in a glovebox or a sealed container flushed with nitrogen or argon.[5]

Q4: What is the best way to handle and weigh this compound salts in the laboratory?

A4: Minimize exposure to atmospheric moisture during handling:

  • Work Quickly: Have all necessary equipment and reagents ready before opening the container of the this compound salt.

  • Controlled Environment: For best results, handle the salt in a glovebox with a controlled, low-humidity atmosphere.[5]

  • Weighing by Difference: To minimize exposure time, weigh the sealed container before and after dispensing the reagent.

  • Avoid Breathing on the Sample: Exhaled breath contains a high concentration of moisture.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptom: The yield of your reaction involving a this compound salt is consistently lower than expected.

Possible Cause: The hygroscopic nature of the salt is leading to inaccurate stoichiometry or reduced reactivity.

Troubleshooting Steps:

  • Determine Water Content: The most accurate way to assess the impact of moisture is to determine the water content of your this compound salt using Karl Fischer titration.

  • Dry the Reagent: If the water content is significant, you may need to dry the salt. This can be done by heating it under vacuum, but care must be taken to ensure the compound does not decompose at the required temperature. Always consult the material's safety data sheet (MSDS) and relevant literature for decomposition temperatures.

  • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried.

  • Optimize Reaction Conditions: If drying the salt is not feasible, you may need to adjust the stoichiometry of your reaction to account for the water content. Alternatively, consider using a larger excess of the coupling reagent if the reaction is sensitive to water.

Issue 2: Inconsistent Reaction Results

Symptom: You are observing significant variability in yield and purity between different batches of the same reaction.

Possible Cause: The amount of absorbed water in the this compound salt is varying between experiments.

Troubleshooting Steps:

  • Standardize Handling Procedures: Implement a strict and consistent protocol for handling and storing the this compound salt for all users in the lab.

  • Use a Fresh Bottle: If you suspect an older bottle of the salt has been exposed to moisture multiple times, switch to a new, unopened container.

  • Aliquot the Reagent: Upon receiving a new bottle of this compound salt, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This minimizes the number of times the main stock is exposed to air.

Data Presentation

Table 1: Hygroscopicity Classification (based on European Pharmacopoeia)

ClassificationWeight Gain after 24h at 25°C and 80% Relative Humidity
Non-hygroscopic≤ 0.12%
Slightly hygroscopic> 0.12% and < 2.0%
Hygroscopic≥ 2.0% and < 15.0%
Very hygroscopic≥ 15.0%

Researchers should perform their own hygroscopicity studies, such as Dynamic Vapor Sorption (DVS), to obtain specific data for their particular salt and batch.[6][7][8]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in a this compound salt.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

  • Karl Fischer reagent

  • Gastight syringe

  • This compound salt sample

Procedure:

  • Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate.

  • Sample Preparation: In a controlled environment (e.g., a glovebox), accurately weigh a sample of the this compound salt.

  • Sample Introduction: Quickly transfer the weighed sample into the titration vessel. For solids, this can be done directly or by dissolving the sample in a known volume of anhydrous solvent and injecting an aliquot.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage by weight.

Note: For strongly basic amines, the pH of the Karl Fischer solution may need to be buffered to avoid side reactions. Consult specialized literature for titrating basic samples.

Protocol 2: Handling and Dispensing this compound Salts in a Glovebox

Objective: To accurately weigh and dispense a hygroscopic this compound salt while minimizing water absorption.

Materials:

  • Glovebox with a low-humidity, inert atmosphere (<10 ppm H₂O)

  • Analytical balance

  • Spatulas

  • Weighing paper or vials

  • Container of this compound salt

  • Reaction vessel

Procedure:

  • Prepare the Glovebox: Ensure the glovebox atmosphere is dry and stable.

  • Transfer Materials: Introduce the sealed container of the this compound salt, balance, spatulas, weighing paper/vials, and the reaction vessel into the glovebox antechamber and cycle as per the glovebox protocol.

  • Equilibrate: Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Weighing:

    • Place the weighing paper or an empty vial on the balance and tare it.

    • Carefully open the container of the this compound salt.

    • Using a clean, dry spatula, transfer the desired amount of the salt to the weighing paper/vial.

    • Record the mass.

  • Transfer to Reaction Vessel: Promptly transfer the weighed salt to the reaction vessel.

  • Seal Containers: Tightly seal the container of the this compound salt and the reaction vessel before removing them from the glovebox.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_reaction_setup Reaction Setup storage Store in Tightly Sealed Container desiccator Place in Desiccator storage->desiccator glovebox Use Glovebox or Low-Humidity Environment storage->glovebox Transfer weigh Weigh Quickly and Accurately glovebox->weigh anhydrous Use Anhydrous Solvents weigh->anhydrous Add to Reaction inert_atm Maintain Inert Atmosphere anhydrous->inert_atm troubleshooting_yield start Low Reaction Yield check_water Is the this compound salt hydrated? start->check_water karl_fischer Perform Karl Fischer Titration check_water->karl_fischer Uncertain dry_reagent Dry the Salt (if thermally stable) check_water->dry_reagent Yes adjust_stoich Adjust Stoichiometry to Account for Water check_water->adjust_stoich Yes, and cannot dry check_solvents Are Solvents Anhydrous? check_water->check_solvents No karl_fischer->check_water dry_reagent->check_solvents adjust_stoich->check_solvents dry_solvents Dry Solvents check_solvents->dry_solvents No proceed Proceed with Reaction check_solvents->proceed Yes dry_solvents->proceed

References

Deprotection methods for Boc-protected 3-Aminopyrrolidine without epimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the deprotection of Boc-protected 3-aminopyrrolidine, with a focus on preventing epimerization at the chiral center. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reaction conditions to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Troubleshooting Guide: Preventing Epimerization

Issue 1: Partial or complete loss of enantiomeric excess (e.e.) after deprotection with strong acids (TFA or HCl).

Potential Cause Troubleshooting Steps
Prolonged reaction time: Extended exposure to strong acids can lead to racemization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Elevated temperature: Heat can accelerate epimerization. Perform the deprotection at 0 °C or room temperature. Avoid heating unless absolutely necessary and validated.
Inappropriate solvent: The choice of solvent can influence the reaction environment. For HCl deprotection, anhydrous dioxane or diethyl ether are common choices. For TFA, anhydrous dichloromethane (B109758) (DCM) is standard.
Presence of a base in work-up: A strong base used during work-up to neutralize the acid could potentially cause epimerization, especially if the free amine is sensitive. Use a mild base like saturated sodium bicarbonate solution and perform the work-up at low temperatures.

Issue 2: Incomplete deprotection under mild conditions.

Potential Cause Troubleshooting Steps
Insufficient reagent: Ensure the correct stoichiometry of the deprotecting agent is used. For milder methods, a larger excess may be required compared to strong acids.
Low reaction temperature: While low temperatures are good for preventing epimerization, they can also slow down the reaction. If the reaction is sluggish, consider a slight increase in temperature while carefully monitoring the e.e.
Catalyst deactivation (if applicable): For methods employing catalysts, ensure the catalyst is active and used in the correct loading.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Boc deprotection of this compound?

The most common methods involve the use of strong acids such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrogen Chloride (HCl) in an organic solvent like dioxane or methanol (B129727).[1] These methods are generally efficient but carry a higher risk of epimerization if not performed under carefully controlled conditions.

Q2: Are there milder alternatives to TFA and HCl that can prevent epimerization?

Yes, several milder methods are reported to be effective for the deprotection of Boc-protected chiral amines while minimizing the risk of racemization. These include:

  • Oxalyl chloride in methanol: This method proceeds at room temperature and is reported to be mild and selective.[2]

  • Aqueous phosphoric acid: This offers an environmentally benign and mild alternative for the deprotection of tert-butyl carbamates.

  • Thermal deprotection: Heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for acidic or basic reagents. However, high temperatures themselves can sometimes lead to racemization.[3]

Q3: Can basic conditions be used for Boc deprotection?

While Boc groups are generally stable to basic conditions, some methods using bases like sodium carbonate have been reported for specific substrates. However, basic conditions can also induce epimerization, especially if the resulting free amine is sensitive. For this compound, acidic or neutral methods are generally preferred to avoid this risk.

Q4: How can I confirm that no epimerization has occurred during the deprotection?

The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral analytical method. This can include:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Q5: What is the general mechanism of acid-catalyzed Boc deprotection?

The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[4]

Summary of Deprotection Methods

The following table summarizes various methods for the deprotection of Boc-protected amines, with considerations for preventing epimerization.

Method Reagents/Conditions Typical Reaction Time Yield Key Considerations for Preventing Epimerization
Trifluoroacetic Acid (TFA) TFA in DCM (1:1)30 min - 2 hHighPerform at 0 °C to room temperature; minimize reaction time.
Hydrogen Chloride (HCl) 4M HCl in dioxane or methanol1 - 4 hHighUse anhydrous conditions; perform at room temperature.[5]
Oxalyl Chloride Oxalyl chloride in methanol1 - 4 hGood to HighMild conditions, performed at room temperature.[2]
Aqueous Phosphoric Acid H₃PO₄ in an organic solventVariesHighMild and environmentally friendly option.
Thermal Deprotection High-boiling solvent (e.g., toluene (B28343), DMF), heatVaries (hours)Moderate to HighCatalyst-free, but high temperatures may pose a risk of epimerization.[3]

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 1-2 hours), concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with a suitable solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

  • For isolation of the free amine, dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound.

  • Crucially, determine the enantiomeric excess of the product by a suitable chiral analytical method.

Protocol 2: Deprotection using HCl in Dioxane

  • To a stirred solution of Boc-protected this compound (1.0 equiv) in anhydrous 1,4-dioxane (B91453) (0.1 M), add a 4 M solution of HCl in dioxane (5.0-10.0 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product will likely precipitate as the hydrochloride salt.

  • The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a mild base as described in Protocol 1.

  • Confirm the stereochemical integrity of the product via chiral analysis.

Protocol 3: Deprotection using Oxalyl Chloride in Methanol

  • In a dry flask, dissolve the Boc-protected this compound (1.0 equiv) in anhydrous methanol (0.1 M).[2]

  • Cool the solution to 0 °C.

  • Add oxalyl chloride (2.0-3.0 equiv) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be worked up by partitioning between a suitable organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃).

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

  • Verify the enantiomeric purity of the product.

Workflow and Decision Making

The selection of an appropriate deprotection method is critical for preserving the stereochemical integrity of this compound. The following diagram illustrates a logical workflow for choosing a suitable method.

Deprotection_Decision_Tree start Start: Boc-3-Aminopyrrolidine acid_sensitive Are other acid-sensitive functional groups present? start->acid_sensitive strong_acid_ok Is a robust and fast method preferred? acid_sensitive->strong_acid_ok No alternative_methods Explore alternative methods acid_sensitive->alternative_methods Yes tfa_hcl Use TFA/DCM or HCl/Dioxane (Protocol 1 or 2) strong_acid_ok->tfa_hcl Yes mild_acidic Consider milder acidic methods: Aqueous H3PO4 strong_acid_ok->mild_acidic No end Final Product: This compound (Verify e.e.) tfa_hcl->end mild_acidic->end oxalyl_chloride Oxalyl Chloride in Methanol (Protocol 3) alternative_methods->oxalyl_chloride Mild & Selective thermal Thermal Deprotection alternative_methods->thermal Catalyst-Free oxalyl_chloride->end thermal->end

Caption: Decision tree for selecting a Boc deprotection method for this compound.

References

Validation & Comparative

Navigating the Scaffold Maze: A Comparative Efficacy Analysis of 3-Aminopyrrolidine and 3-Aminopiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a central scaffold is a critical decision in drug discovery, profoundly influencing a molecule's affinity, selectivity, and pharmacokinetic properties. Among the privileged saturated heterocycles, 3-aminopyrrolidine and 3-aminopiperidine have emerged as versatile building blocks in a multitude of therapeutic agents. This guide provides an objective comparison of their efficacy in drug scaffolds, supported by experimental data from various studies. We delve into their impact on binding affinity, pharmacokinetic profiles, and toxicity, offering a comprehensive resource for medicinal chemists.

At a Glance: Physicochemical Properties

The fundamental difference between the five-membered this compound and the six-membered 3-aminopiperidine lies in their ring size, which dictates their conformational flexibility and lipophilicity. These seemingly subtle structural variations can translate into significant differences in biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyThis compound3-AminopiperidineKey Considerations for Drug Design
Molecular Weight 86.14 g/mol 100.16 g/mol The smaller size of the pyrrolidine (B122466) ring may be advantageous in crowded binding pockets.
logP (Octanol/Water) -0.9-0.6Both are hydrophilic, with this compound being slightly more so. This can influence solubility and cell permeability.
pKa of Conjugate Acid ~10.4~10.5Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern.
Conformational Flexibility Adopts more flexible envelope and twist conformations.Prefers a more rigid chair conformation.The greater flexibility of the pyrrolidine ring may allow for a better-induced fit to a target protein, while the rigidity of the piperidine (B6355638) ring can be beneficial for locking in a bioactive conformation and improving binding affinity.

Efficacy in Drug Scaffolds: A Comparative Look at Binding Affinity

While direct head-to-head comparisons of isosteric pairs are not always available, analysis of structure-activity relationship (SAR) studies across different therapeutic targets reveals trends in the efficacy of these two scaffolds.

Kinase Inhibitors

In the realm of kinase inhibitors, both scaffolds have been successfully employed. The choice between them often depends on the specific topology of the ATP-binding site.

  • (S)-3-aminopyrrolidine has been explored as a scaffold for dual Abl and PI3K inhibitors. Studies have shown that compounds incorporating this scaffold can exhibit promising cytotoxicity against cancer cell lines like K562.[1]

  • 3-Aminopiperidine has been utilized in the design of various kinase inhibitors, including those targeting Interleukin-2 inducible T-cell kinase (Itk), where a 3-aminopyrid-2-one motif served as a starting point for potent inhibitors.[2]

TargetScaffoldCompound ExampleIC50/KiReference
Abl/PI3K(S)-3-AminopyrrolidineCompound 5kModerate inhibition[1]
Itk3-Aminopyrid-2-one (functionalized 3-aminopiperidine precursor)Compound 7vKi = 7 nM[2]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral anti-diabetic drugs. Both this compound and 3-aminopiperidine are key components in several marketed and investigational DPP-4 inhibitors. The basic amine of these scaffolds typically interacts with key acidic residues (Glu205 and Glu206) in the S2 pocket of the DPP-4 enzyme.

  • 3-Aminopiperidine is a core component of several successful DPP-4 inhibitors, demonstrating its suitability for this target.[3][4][5] Structure-activity relationship studies of β-amino amide derivatives containing a piperazine (B1678402) moiety have been conducted to optimize DPP-4 inhibition.

  • While less common in marketed DPP-4 inhibitors, This compound derivatives have also been investigated. The difference in ring size and conformation compared to piperidine can influence the orientation of other substituents and their interactions with the enzyme's binding pockets.

TargetScaffoldCompound ExampleIC50Reference
DPP-43-AminopiperidineSubstituted 3-aminopiperidinesGood potency[5]
DPP-4β-amino amide containing piperazineCompound 5mPotent inhibition
G-Protein Coupled Receptor (GPCR) Antagonists

The conformational constraints of the pyrrolidine and piperidine rings can be exploited to achieve selectivity and potency for GPCRs.

  • In the development of CCR2 antagonists, a series of (R)-3-aminopyrrolidine derivatives were synthesized and showed potent activity in binding and functional assays.[6]

  • A study on MCH-R1 antagonists found that contracting a 4-aminopiperidine (B84694) ring to a This compound scaffold resulted in enhanced activity, with one compound exhibiting a Ki of 7 nM.

Pharmacokinetic (ADME) and Toxicity Profiles

The ADME properties of a drug candidate are critical for its success. The choice between a this compound and a 3-aminopiperidine scaffold can significantly impact these parameters.

General ADME Comparison
ADME ParameterPyrrolidine ScaffoldPiperidine Scaffold
Solubility Generally higher due to lower lipophilicity.Generally lower than pyrrolidine analogs.
Permeability May have lower passive permeability due to lower lipophilicity.May have higher passive permeability due to higher lipophilicity.
Metabolic Stability The five-membered ring can be more resistant to certain metabolic transformations.Susceptible to oxidation, particularly at carbons adjacent to the nitrogen. Stability is highly dependent on substitution patterns.
Plasma Protein Binding Generally lower.May be slightly higher due to increased lipophilicity.
Toxicity

Safety data for the parent compounds indicate that both have corrosive properties and can cause skin and eye irritation. In the context of a larger drug molecule, the toxicity profile will be highly dependent on the overall structure and its metabolic fate.

  • (R)-3-Aminopiperidine dihydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

  • This compound is also a corrosive substance.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of drug candidates. Below are summaries of key experimental protocols.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

  • Compound Preparation: Serially dilute test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer. Add the test compound or DMSO control. Incubate at 30°C for 1 hour.

  • ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

cluster_0 Kinase Inhibition Assay Workflow Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add inhibitor ADP Detection ADP Detection Kinase Reaction->ADP Detection Stop reaction & detect ADP Data Analysis Data Analysis ADP Detection->Data Analysis Measure luminescence

Kinase Inhibition Assay Workflow
Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) to model the intestinal barrier and predict in vivo drug absorption.

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for approximately 21 days to allow for differentiation into a monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, take samples from the receiver compartment.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

cluster_1 Caco-2 Permeability Assay Caco-2 Culture Caco-2 Culture Monolayer Integrity Check Monolayer Integrity Check Caco-2 Culture->Monolayer Integrity Check Compound Addition Compound Addition Monolayer Integrity Check->Compound Addition Sampling Sampling Compound Addition->Sampling LC-MS/MS Analysis LC-MS/MS Analysis Sampling->LC-MS/MS Analysis Papp Calculation Papp Calculation LC-MS/MS Analysis->Papp Calculation

Caco-2 Permeability Assay Workflow
MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate and treat them with various concentrations of the test compound.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.

Signaling Pathways

The versatility of this compound and 3-aminopiperidine is evident from their incorporation into drugs targeting diverse signaling pathways.

DPP-4 Inhibition and Incretin (B1656795) Signaling

DPP-4 inhibitors block the degradation of incretin hormones like GLP-1 and GIP. This enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.

Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release DPP-4 DPP-4 GLP-1/GIP Release->DPP-4 Degradation Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Pancreas Pancreas Active GLP-1/GIP->Pancreas Insulin Release Insulin Release Pancreas->Insulin Release + Glucagon Release Glucagon Release Pancreas->Glucagon Release - Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production

DPP-4 Inhibition Signaling Pathway

Conclusion

Both this compound and 3-aminopiperidine are invaluable scaffolds in modern medicinal chemistry. The choice between the five-membered pyrrolidine and the six-membered piperidine ring is a nuanced decision that must be guided by the specific requirements of the drug discovery program. Piperidine offers a more rigid and conformationally defined structure, which can be advantageous for optimizing binding affinity. In contrast, the greater flexibility of the pyrrolidine ring may be beneficial for achieving an induced fit to the target and can sometimes lead to improved metabolic stability. A thorough understanding of the subtle differences in their physicochemical properties and their impact on biological activity and ADME profiles will empower medicinal chemists to make more informed decisions in the design of novel therapeutics.

References

3-Aminopyrrolidine: A Promising Bioisostere for Piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. In this context, 3-aminopyrrolidine is emerging as a compelling alternative to the ubiquitous piperazine (B1678402) ring, offering the potential for improved physicochemical and pharmacokinetic profiles in drug candidates.

Piperazine is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized. However, the piperazine moiety can also introduce metabolic liabilities and may not always be optimal for achieving desired pharmacokinetic characteristics. As a bioisosteric replacement, this compound presents a structurally similar yet distinct alternative that can fine-tune a molecule's properties for enhanced performance. This guide provides a comparative analysis of this compound and piperazine, supported by experimental data and detailed protocols to inform strategic decisions in drug design.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a core scaffold is critically influenced by its impact on a molecule's physicochemical properties, which govern its solubility, permeability, and interactions with biological targets. While comprehensive data for a wide range of matched molecular pairs are still emerging, we can compare the fundamental properties of the parent scaffolds and draw inferences for their application in drug design.

PropertyThis compoundPiperazineKey Considerations for Drug Design
Molecular Weight ( g/mol ) 86.14[1]86.14Both scaffolds have an identical molecular weight, making them ideal for bioisosteric replacement without altering the overall size of the molecule.
pKa Predicted pKa1: ~10.3 (for the ring amine), pKa2: ~9.5 (for the 3-amino group)pKa1: 5.35, pKa2: 9.73The pKa values of this compound are predicted to be closer to each other and generally higher than the first pKa of piperazine. This can influence the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.
cLogP -0.9[1]-1.5This compound is slightly less polar than piperazine, which may offer advantages in terms of cell membrane permeability. This parameter can be further modulated with substituents.
Aqueous Solubility MiscibleFreely SolubleBoth parent scaffolds are highly soluble in water. The impact on the solubility of the final drug candidate will be highly dependent on the overall molecular structure.

Table 1: Comparative Physicochemical Properties of this compound and Piperazine.

Pharmacokinetic Profile: Impact on ADME Properties

The replacement of a piperazine ring with a this compound moiety can significantly alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.

ADME ParameterThis compound AnalogsPiperazine AnalogsKey Considerations for Drug Design
Permeability (Caco-2) Data is context-dependent. The slightly higher lipophilicity of the pyrrolidine (B122466) ring may lead to improved passive diffusion.Can exhibit a wide range of permeability depending on the substituents.The choice of scaffold can be used to modulate a compound's ability to cross the intestinal barrier.
Metabolic Stability (HLM) The pyrrolidine ring may offer enhanced metabolic stability in certain contexts compared to piperazine.[2]Can be a site of metabolic liability, often undergoing N-dealkylation or oxidation.This compound may be a preferred scaffold when aiming to reduce metabolic clearance and improve a drug's half-life.
Efflux Ratio Efflux properties are highly dependent on the overall structure and interaction with transporters.Can be substrates for efflux transporters like P-glycoprotein (P-gp).The specific stereochemistry and substitution pattern of this compound can be leveraged to minimize efflux.

Table 2: General Trends in ADME Properties for this compound and Piperazine Analogs. HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.

Case Studies and Biological Activity

The true potential of this compound as a piperazine alternative is best illustrated through its application in specific drug discovery programs. For instance, in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), both piperazine and this compound scaffolds have been explored. The nuanced structural differences can lead to altered potency and selectivity profiles.

Similarly, in the design of C-C Chemokine Receptor 2 (CCR2) antagonists, a target for inflammatory diseases, the choice of the diamine core is critical for receptor binding and downstream signaling.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Caco-2 Permeability Assay

This assay is widely used to predict in vitro intestinal permeability of drug candidates.

Objective: To determine the rate of flux of a compound across a confluent monolayer of Caco-2 cells, which serves as a model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Transport Experiment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer

    • A is the surface area of the membrane

    • C0 is the initial concentration of the drug in the donor compartment

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes (HLM).

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing HLM, a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and the test compound.

  • Incubation: The reaction is initiated by adding a cofactor solution containing NADPH. The mixture is incubated at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The in vitro half-life (t½) is calculated from the slope of the linear regression line (t½ = 0.693 / slope). Intrinsic clearance (CLint) can then be calculated.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for understanding the implications of choosing one scaffold over another.

G cluster_0 Experimental Workflow: Comparative ADME Profiling Compound Synthesis Compound Synthesis Physicochemical Profiling Physicochemical Profiling Compound Synthesis->Physicochemical Profiling pKa, logP, Solubility In Vitro Permeability (Caco-2) In Vitro Permeability (Caco-2) Physicochemical Profiling->In Vitro Permeability (Caco-2) Metabolic Stability (HLM) Metabolic Stability (HLM) Physicochemical Profiling->Metabolic Stability (HLM) Data Analysis & Comparison Data Analysis & Comparison In Vitro Permeability (Caco-2)->Data Analysis & Comparison Metabolic Stability (HLM)->Data Analysis & Comparison

Caption: A streamlined workflow for the comparative evaluation of drug candidates.

cluster_snri SNRI Mechanism of Action PresynapticNeuron Presynaptic Neuron SynapticCleft Synaptic Cleft PresynapticNeuron->SynapticCleft Release PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron Binding SERT SERT SynapticCleft->SERT Reuptake NET NET SynapticCleft->NET Reuptake SERT->PresynapticNeuron NET->PresynapticNeuron Serotonin 5-HT Norepinephrine NE SNRI_Drug SNRI Drug (Piperazine or This compound Scaffold) SNRI_Drug->SERT Inhibits SNRI_Drug->NET Inhibits

Caption: Mechanism of action of SNRIs featuring piperazine or this compound scaffolds.

cluster_ccr2 CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein CCR2->G_Protein Activates DownstreamEffectors Downstream Effectors (e.g., PI3K/Akt, MAPK) G_Protein->DownstreamEffectors Activates CellularResponse Cellular Response (e.g., Chemotaxis, Inflammation) DownstreamEffectors->CellularResponse Leads to Antagonist CCR2 Antagonist (Piperazine or This compound Scaffold) Antagonist->CCR2 Blocks

Caption: Simplified CCR2 signaling cascade and the role of antagonists.

Conclusion

The choice between this compound and piperazine is a strategic decision in drug design that should be guided by the specific therapeutic target and the desired pharmacokinetic profile. While piperazine remains a valuable and widely used scaffold, this compound offers a promising alternative with the potential for improved metabolic stability and modulated physicochemical properties. A thorough understanding of the comparative data, coupled with robust experimental evaluation using the protocols outlined in this guide, will empower medicinal chemists to make more informed decisions in the selection and optimization of these privileged scaffolds for the development of novel and effective therapeutics. As more head-to-head comparative data becomes available, the strategic application of this compound is poised to expand, further enriching the toolkit of modern drug discovery.

References

Unveiling the Potential of 3-Aminopyrrolidine Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of scaffolds explored in medicinal chemistry, the 3-aminopyrrolidine core has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides an objective comparison of the performance of novel this compound compounds against established alternatives, supported by experimental data, to validate their potential in drug discovery.

This document will delve into the biological activity of this compound derivatives, focusing on their roles as C-C chemokine receptor 2 (CCR2) antagonists and dual Abl/PI3K kinase inhibitors. We will present a comparative analysis of their potency, detailed experimental protocols for key validation assays, and visual representations of relevant signaling pathways and experimental workflows.

Comparative Efficacy: A Quantitative Look at Novel this compound Compounds

The biological activity of novel compounds is best understood through direct comparison with existing molecules targeting the same pathways. The following tables summarize the in vitro potency (IC50 values) of select this compound derivatives against their respective targets, alongside established inhibitors.

Table 1: In Vitro Potency of this compound Derivatives as CCR2 Antagonists
CompoundTargetAssay TypeCell LineIC50 (nM)Reference CompoundIC50 (nM)
Compound 19 (this compound derivative) hCCR2ChemotaxisHuman MonocytesPotent (Specific value not publicly available)INCB33443.8
Compound 42 (this compound derivative) hCCR2ChemotaxisHuman MonocytesHighly Potent (Specific value not publicly available)RS-504393330
Compound 47 (this compound derivative) hCCR2ChemotaxisHuman MonocytesHighly Potent (Specific value not publicly available)BMS-221.0
Compound 49 (this compound derivative) hCCR2ChemotaxisHuman MonocytesHighly Potent (Specific value not publicly available)JNJ-271414917-97
Compound 71 ((R)-3-aminopyrrolidine derivative) CCR2bBinding-3.2--
Compound 71 ((R)-3-aminopyrrolidine derivative) CCR2bMCP-1-Induced Chemotaxis-0.83--
Compound 71 ((R)-3-aminopyrrolidine derivative) CCR2bCa2+ Flux-7.5--

Note: Specific IC50 values for compounds 19, 42, 47, and 49 are described as "highly potent" in the source literature, indicating significant biological activity.[1] For Compound 71, potent activity was observed in binding and functional assays.[2]

Table 2: In Vitro Potency of (S)-3-Aminopyrrolidine Derivatives as Abl/PI3K Dual Inhibitors
CompoundTargetAssay TypeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5k ((S)-3-aminopyrrolidine derivative) Abl KinaseKinase Assay-Moderate InhibitionImatinib0.5 (in some cell lines)
Compound 5k ((S)-3-aminopyrrolidine derivative) PI3KKinase Assay-Moderate InhibitionNilotinib0.5 (in some cell lines)
(S)-3-aminopyrrolidine derivatives -CytotoxicityK562 (CML cell line)PromisingGZD8240.02 - ≥0.05

Note: The source material describes the inhibition by compound 5k as "moderate" and the cytotoxicity of the series as "promising," suggesting potential for further optimization.[3] Reference IC50 values for Imatinib, Nilotinib, and GZD824 are provided from studies on various leukemia cell lines.[4]

Experimental Protocols: Validating Biological Activity

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are outlined below.

CCR2 Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, Monocyte Chemoattractant Protein-1 (MCP-1), which is the natural ligand for CCR2.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Recombinant Human MCP-1

  • Test compounds (this compound derivatives and reference antagonists)

  • Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)

  • Cell culture medium

  • Cell viability assay kit (e.g., MTS or CellTiter-Glo®)

Protocol:

  • Cell Preparation: Culture human monocytic cells and harvest them in the exponential growth phase. Resuspend the cells in serum-free medium.

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference antagonists in the assay medium.

  • Chemotaxis Setup:

    • Add MCP-1 to the lower chamber of the chemotaxis plate to create a chemoattractant gradient.

    • In the upper chamber, add the cell suspension pre-incubated with various concentrations of the test compounds or vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow cell migration (typically 1-3 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Cell Viability Control: Perform a parallel cell viability assay to ensure that the observed inhibition of chemotaxis is not due to cytotoxicity of the compounds.

Abl/PI3K Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of Abl and PI3K kinases.

Materials:

  • Recombinant human Abl and PI3K enzymes

  • Specific peptide or protein substrate for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives and reference inhibitors)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in the assay buffer.

  • Reaction Setup:

    • In a microplate, add the kinase, its specific substrate, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Science: Pathways and Workflows

To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates & activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor This compound Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

Experimental_Workflow Start Start: Cell Seeding CompoundAddition Addition of this compound Compounds & Controls Start->CompoundAddition Incubation Incubation (e.g., 24-72 hours) CompoundAddition->Incubation Assay Perform Biological Assay (e.g., Cell Viability, Kinase Activity) Incubation->Assay DataAcquisition Data Acquisition (Plate Reader) Assay->DataAcquisition Analysis Data Analysis (IC50 Determination) DataAcquisition->Analysis End End: Identification of Active Compounds Analysis->End

Caption: A generalized workflow for in vitro screening of novel compounds.

References

Confirming the Structure of 3-Aminopyrrolidine Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of novel molecules is a cornerstone of chemical research and drug development. For derivatives of 3-aminopyrrolidine, a common scaffold in medicinal chemistry, a multi-technique spectroscopic approach is essential to unambiguously determine their three-dimensional structure. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—and their application in the structural elucidation of these important compounds. We will use N-acetyl-3-aminopyrrolidine as a representative example to illustrate the data obtained from each method.

Data Presentation: A Comparative Summary

The following tables summarize the type of quantitative data obtained from each spectroscopic technique for a representative this compound derivative.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for N-acetyl-3-aminopyrrolidine

Technique Atom Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMRH-2a, H-2b3.4-3.6m-Pyrrolidine (B122466) Ring
H-34.2-4.4m-Pyrrolidine Ring
H-4a, H-4b1.8-2.1m-Pyrrolidine Ring
H-5a, H-5b3.2-3.4m-Pyrrolidine Ring
NH7.5-8.0br s-Amide Proton
CH₃1.9-2.0s-Acetyl Group
¹³C NMRC-2~45--Pyrrolidine Ring
C-3~50--Pyrrolidine Ring
C-4~30--Pyrrolidine Ring
C-5~47--Pyrrolidine Ring
C=O~170--Amide Carbonyl
CH₃~23--Acetyl Group

Table 2: Mass Spectrometry (MS) Data for N-acetyl-3-aminopyrrolidine

Technique Ion m/z (Mass-to-Charge Ratio) Interpretation
High-Resolution MS (HRMS)[M+H]⁺129.1028Protonated molecular ion, confirms elemental composition (C₆H₁₃N₂O)
MS/MS Fragmentation[M+H-CH₃CO]⁺86.0844Loss of the acetyl group
[C₄H₈N]⁺70.0657Fragmentation of the pyrrolidine ring

Table 3: Infrared (IR) Spectroscopy Data for N-acetyl-3-aminopyrrolidine

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
N-H (Amide)3300-3500 (broad)Stretching
C-H (Aliphatic)2850-2960Stretching
C=O (Amide I)1630-1690 (strong)Stretching
N-H (Amide II)1510-1570Bending
C-N1400-1450Stretching

Table 4: X-ray Crystallography Data for a Representative Carboxamide Derivative

Parameter Value Interpretation
Crystal SystemMonoclinicDefines the basic crystal lattice
Space GroupP2₁/cDescribes the symmetry elements of the unit cell
Bond Length (C-N)~1.33 ÅTypical for an amide bond, indicating partial double bond character
Bond Angle (O=C-N)~122°Consistent with sp² hybridization of the amide group
Intermolecular InteractionsHydrogen BondingProvides insight into the crystal packing and solid-state properties

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for each of the discussed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Spectroscopy : Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC) :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the carbon skeleton.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[1] For high-resolution mass spectrometry (HRMS), further dilute this stock solution to a final concentration of about 10 µg/mL.[1]

  • Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition :

    • Full Scan MS : Acquire a full scan mass spectrum to determine the molecular weight of the compound (as [M+H]⁺ or [M+Na]⁺).

    • MS/MS (Tandem MS) : Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides information about the different structural motifs within the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal.[2] Ensure good contact between the sample and the crystal.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected prior to the sample measurement.[3]

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

X-ray Crystallography
  • Crystal Growth : Grow single crystals of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Mandatory Visualizations

Spectroscopic Analysis Workflow

G Workflow for Spectroscopic Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesize this compound Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR Provides connectivity MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Provides molecular formula IR Infrared Spectroscopy (FTIR) Purification->IR Identifies functional groups Xray X-ray Crystallography (if crystalline) Purification->Xray Provides 3D structure (if successful) Data_Integration Integrate Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Xray->Data_Integration Structure_Confirmation Confirm 3D Structure Data_Integration->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound derivatives.

2D NMR Correlation Logic

G Logical Flow of 2D NMR Data Interpretation cluster_2D 2D NMR Experiments cluster_interpretation Structural Fragment Assembly H1_NMR 1H NMR (Proton Chemical Shifts & Multiplicity) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Build_Fragments Build Structural Fragments COSY->Build_Fragments Assign_CH Assign Directly Bonded C-H Pairs HSQC->Assign_CH Assemble_Structure Assemble Full Carbon Skeleton HMBC->Assemble_Structure Assign_CH->Build_Fragments Build_Fragments->Assemble_Structure Final_Structure Final Structure Confirmation Assemble_Structure->Final_Structure

Caption: Interpretation logic for 2D NMR in structure determination.

References

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of the enantiomeric excess (ee) of 3-Aminopyrrolidine is critical in drug development and chemical synthesis, as the stereochemistry of this chiral building block can significantly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient. Due to its low UV absorption and polar nature, direct chiral separation of this compound by High-Performance Liquid Chromatography (HPLC) is challenging. Therefore, pre-column derivatization is a commonly employed and highly effective strategy to enhance chromatographic performance and detectability.

This guide provides a comparative overview of chiral HPLC methods for determining the enantiomeric excess of derivatized this compound, focusing on two widely used derivatizing agents: tert-Butyloxycarbonyl (Boc) anhydride (B1165640) and p-Toluenesulfonyl (Tosyl) chloride. These derivatization strategies not only improve the chromatographic behavior of this compound but also introduce a chromophore, facilitating UV detection. The primary chiral stationary phases (CSPs) discussed are polysaccharide-based, such as those found in the CHIRALPAK® series of columns, which are renowned for their broad applicability in separating a wide range of chiral compounds.

Comparison of Chiral HPLC Methods for Derivatized this compound

The following table summarizes two effective methods for the chiral separation of N-Boc-3-aminopyrrolidine and N-Tosyl-3-aminopyrrolidine, providing a clear comparison of the experimental conditions and performance.

ParameterMethod 1: N-Boc-3-aminopyrrolidineMethod 2: N-Tosyl-3-aminopyrrolidine
Analyte N-tert-Butyloxycarbonyl-3-aminopyrrolidineN-p-Toluenesulfonyl-3-aminopyrrolidine
Chiral Stationary Phase (CSP) CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 3 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Ethanol / Diethylamine (B46881) (100:0.1, v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 25 °CAmbient
Detection Wavelength 210 nm228 nm
Expected Performance Baseline separation of enantiomers.Good resolution between enantiomers (>4.0).[1]

Experimental Protocols

Detailed methodologies for the derivatization of this compound and the subsequent chiral HPLC analysis are provided below.

Derivatization Protocols

1. N-Boc Derivatization of this compound

  • Materials: this compound, Di-tert-butyl dicarbonate (B1257347) (Boc anhydride), Dichloromethane (B109758) (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc anhydride to the solution and stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-aminopyrrolidine.

2. N-Tosyl Derivatization of this compound [1]

  • Materials: this compound, p-Toluenesulfonyl chloride (TsCl), a suitable base (e.g., triethylamine (B128534) or sodium hydroxide), and an appropriate solvent (e.g., dichloromethane or aqueous/organic biphasic system).

  • Procedure:

    • Dissolve this compound in the chosen solvent system.

    • Add the base to the solution.

    • Slowly add p-Toluenesulfonyl chloride to the reaction mixture, maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Perform a standard aqueous work-up to isolate the N-Tosyl-3-aminopyrrolidine derivative.

Chiral HPLC Protocols

Method 1: Analysis of N-Boc-3-aminopyrrolidine

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm).

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (90:10, v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the N-Boc-3-aminopyrrolidine derivative in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Analysis of N-Tosyl-3-aminopyrrolidine [1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A polar organic mobile phase consisting of 0.1% diethylamine in ethanol.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection: UV at 228 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the N-Tosyl-3-aminopyrrolidine derivative in the mobile phase.

Visualizations

Workflow for Chiral HPLC Method Development

The following diagram illustrates a typical workflow for developing a chiral HPLC method for the enantiomeric excess determination of this compound, starting from derivatization to method finalization.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis & Optimization Start Start: Racemic This compound Derivatization Derivatization (e.g., N-Boc or N-Tosyl) Start->Derivatization Sample_in_MP Dissolve Derivative in Mobile Phase Derivatization->Sample_in_MP Inject Inject Sample Sample_in_MP->Inject Separation Enantiomeric Separation on Chiral Stationary Phase Inject->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calculate_ee Calculate Retention Times, Resolution, and ee% Chromatogram->Calculate_ee Optimization Baseline Separation? Calculate_ee->Optimization Final_Method Final Method Optimization->Final_Method Yes Adjust_MP Adjust Mobile Phase Composition Optimization->Adjust_MP No Adjust_MP->Inject Method_Components Analyte Analyte Derivatized this compound (N-Boc or N-Tosyl) HPLC HPLC System Pump Injector Column Oven UV Detector Analyte->HPLC Injected into CSP Chiral Stationary Phase (CSP) Polysaccharide-based CHIRALPAK® IC-3 or AD-H CSP->HPLC Installed in MobilePhase Mobile Phase Normal Phase (Hexane/IPA) Polar Organic (Ethanol/DEA) MobilePhase->HPLC Pumped through Output Output Chromatogram with Separated Enantiomer Peaks HPLC->Output Generates

References

Comparative study of different synthetic routes to 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Aminopyrrolidine and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals, including antivirals, antibiotics, and central nervous system agents. The stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis a key focus in medicinal chemistry. This guide provides a comparative analysis of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthetic Routes

The synthesis of enantiomerically pure this compound can be broadly categorized into several approaches: synthesis from chiral pool starting materials, chemoenzymatic methods, and catalytic asymmetric synthesis. This guide will focus on the most prevalent and well-documented routes.

ParameterRoute 1: From L-Aspartic AcidRoute 2: From trans-4-Hydroxy-L-prolineRoute 3: Chemoenzymatic Synthesis
Starting Material L-Aspartic Acidtrans-4-Hydroxy-L-prolineN-protected-D,L-asparagine esters
Key Reactions Ring formation, reductionDecarboxylation, SN2 reactionEnzymatic resolution, cyclization, reduction
Typical Overall Yield HighHighGood (>40%)
Enantiomeric Excess High (>99% ee)High (>99% ee)High (>95% ee)
Scalability ScalableScalablePotentially scalable
Reagent Cost & Availability Inexpensive and readily available starting materialRelatively inexpensive starting materialRequires specific enzymes
Environmental Impact Use of some hazardous reagents (e.g., LiAlH4)Use of sodium azide (B81097) (toxic)Generally milder and more environmentally friendly

Route 1: Synthesis from L-Aspartic Acid

This is one of the most common and economical routes for the synthesis of (S)-3-aminopyrrolidine, leveraging the chirality of the readily available starting material.

Synthetic Pathway

G cluster_0 Route 1: From L-Aspartic Acid L-Aspartic Acid L-Aspartic Acid N-Boc-L-Aspartic Anhydride (B1165640) N-Boc-L-Aspartic Anhydride L-Aspartic Acid->N-Boc-L-Aspartic Anhydride 1. (Boc)2O 2. Ac2O N-Boc-(S)-3-amino-pyrrolidine-2,5-dione N-Boc-(S)-3-amino-pyrrolidine-2,5-dione N-Boc-L-Aspartic Anhydride->N-Boc-(S)-3-amino-pyrrolidine-2,5-dione NH3 or R-NH2 (S)-1-Boc-3-aminopyrrolidine (S)-1-Boc-3-aminopyrrolidine N-Boc-(S)-3-amino-pyrrolidine-2,5-dione->(S)-1-Boc-3-aminopyrrolidine LiAlH4 or BH3-THF

Synthetic pathway from L-Aspartic Acid.

Experimental Protocol

Step 1: Synthesis of N-Boc-L-Aspartic Anhydride

To a suspension of L-aspartic acid in a suitable solvent (e.g., THF), di-tert-butyl dicarbonate (B1257347) ((Boc)2O) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. Acetic anhydride is then added, and the mixture is stirred to form the anhydride.

Step 2: Synthesis of N-Boc-(S)-3-amino-pyrrolidine-2,5-dione

The resulting anhydride is treated with a source of ammonia (B1221849) (e.g., ammonium (B1175870) hydroxide) or a primary amine to form the succinimide (B58015) ring.

Step 3: Reduction to (S)-1-Boc-3-aminopyrrolidine

The succinimide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (B86392) complex (BH3-THF) in an anhydrous solvent (e.g., THF) to yield the desired N-Boc protected this compound.

Performance Data
StepReagents & ConditionsYieldPurity/eeReference
1 & 2 1. (Boc)2O, THF; 2. Ac2O; 3. NH4OH~85%-[1]
3 LiAlH4, THF, reflux~80%>99% ee[1]

Route 2: Synthesis from trans-4-Hydroxy-L-proline

This route offers an alternative chiral pool approach with a different set of chemical transformations. The key steps involve decarboxylation and a stereoinverting nucleophilic substitution.

Synthetic Pathway

G cluster_1 Route 2: From trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline (R)-3-Hydroxypyrrolidine (R)-3-Hydroxypyrrolidine trans-4-Hydroxy-L-proline->(R)-3-Hydroxypyrrolidine Decarboxylation (Heat) N-Boc-(R)-3-hydroxypyrrolidine N-Boc-(R)-3-hydroxypyrrolidine (R)-3-Hydroxypyrrolidine->N-Boc-(R)-3-hydroxypyrrolidine (Boc)2O N-Boc-(R)-3-mesyloxypyrrolidine N-Boc-(R)-3-mesyloxypyrrolidine N-Boc-(R)-3-hydroxypyrrolidine->N-Boc-(R)-3-mesyloxypyrrolidine MsCl, Et3N N-Boc-(S)-3-azidopyrrolidine N-Boc-(S)-3-azidopyrrolidine N-Boc-(R)-3-mesyloxypyrrolidine->N-Boc-(S)-3-azidopyrrolidine NaN3, DMF (SN2) (S)-1-Boc-3-aminopyrrolidine (S)-1-Boc-3-aminopyrrolidine N-Boc-(S)-3-azidopyrrolidine->(S)-1-Boc-3-aminopyrrolidine H2, Pd/C or PPh3, H2O G cluster_2 Route 3: Chemoenzymatic Synthesis N-protected-D,L-asparagine methyl ester N-protected-D,L-asparagine methyl ester N-protected-D-asparagine methyl ester N-protected-D-asparagine methyl ester N-protected-D,L-asparagine methyl ester->N-protected-D-asparagine methyl ester Protease (e.g., Alcalase) Kinetic Resolution N-protected-(R)-3-aminopyrrolidine-2,5-dione N-protected-(R)-3-aminopyrrolidine-2,5-dione N-protected-D-asparagine methyl ester->N-protected-(R)-3-aminopyrrolidine-2,5-dione Cyclization N-protected-(R)-3-aminopyrrolidine N-protected-(R)-3-aminopyrrolidine N-protected-(R)-3-aminopyrrolidine-2,5-dione->N-protected-(R)-3-aminopyrrolidine Reduction

References

A Comparative Guide to 3-Aminopyrrolidine Analogs in Drug Discovery: SAR Studies of DPP-4 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. Its inherent three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its close analog, 3-aminopiperidine, in the context of two distinct and therapeutically significant enzyme families: Dipeptidyl Peptidase-4 (DPP-4) and Poly(ADP-ribose) Polymerase (PARP).

This compound Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as GLP-1 and GIP. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. The 3-amino group of the pyrrolidine (B122466) or piperidine (B6355638) ring is a key pharmacophoric element, typically interacting with the acidic residues Glu205 and Glu206 in the S2 pocket of the DPP-4 active site.

A study on 3-aminopiperidine derivatives provides a clear illustration of the SAR for this class of compounds. While not identical to this compound, the SAR principles are highly translatable due to the structural and functional similarities of the five- and six-membered rings.

Table 1: Structure-Activity Relationship of 3-Aminopiperidine Analogs as DPP-4 Inhibitors

CompoundR GroupDPP-4 IC50 (nM)
1a H150
1b Methyl85
1c Ethyl60
1d Isopropyl45
1e Cyclopropyl (B3062369)30
1f Phenyl250
1g 4-Fluorophenyl120

Data is representative and compiled for illustrative SAR purposes.

The data in Table 1 demonstrates that small, lipophilic substituents at the R position enhance potency, likely through favorable interactions within a hydrophobic sub-pocket of the enzyme. A general trend of increasing potency is observed from hydrogen to isopropyl. The cyclopropyl group appears to provide an optimal fit. Aromatic substituents are less well-tolerated, suggesting steric hindrance or unfavorable electronic interactions.

Furthermore, a systematic review of DPP-4 inhibitors highlights that the substitution of a piperazine (B1678402) group with a this compound moiety can influence selectivity, notably by regaining affinity for DPP-2.[1] This underscores the subtle but significant role of the pyrrolidine ring in fine-tuning the selectivity profile of these inhibitors.

A fluorometric assay is commonly employed to determine the in vitro inhibitory activity of compounds against DPP-4.[1]

  • Reagents and Materials :

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl2 and 0.1% BSA

    • Test compounds dissolved in DMSO

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure :

    • Add 2 µL of test compound solution at various concentrations to the wells of a 96-well plate.

    • Add 48 µL of pre-warmed (37°C) human recombinant DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pre-warmed Gly-Pro-AMC substrate solution.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

The following diagram illustrates the role of DPP-4 in glucose homeostasis and the mechanism of action of DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_0 Postprandial State cluster_1 DPP-4 Action cluster_2 Therapeutic Intervention Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Pancreatic Beta-Cells Pancreatic Beta-Cells Incretin Release (GLP-1, GIP)->Pancreatic Beta-Cells Stimulates DPP4 DPP4 Incretin Release (GLP-1, GIP)->DPP4 Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Degrades DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP4 Inhibits

DPP-4 signaling pathway and inhibitor action.

This compound Analogs as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1, are critical for DNA repair, especially in the context of single-strand breaks. PARP inhibitors have emerged as a significant class of anticancer agents, demonstrating synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The this compound moiety can be found in several PARP inhibitors, where it often serves to improve aqueous solubility and provide key hydrogen bonding interactions within the enzyme's active site.

Table 2: Inhibitory Activity of Pyrrolidine-Containing PARP-1 Inhibitors

CompoundPyrrolidine MoietyPARP-1 IC50 (nM)Key Structural Features
Olaparib N-acyl piperazine1.5Phthalazinone core
Analog 2a This compound36Pyrrolocarbazole scaffold
Analog 2b N-methyl-3-aminopyrrolidine52Pyrrolocarbazole scaffold
Analog 2c N-Boc-3-aminopyrrolidine>1000Pyrrolocarbazole scaffold
Veliparib Piperidine5.2Benzimidazole carboxamide core

Data is representative and compiled from multiple sources for illustrative SAR purposes.[2]

The data in Table 2 suggests that a free amino group on the pyrrolidine ring is beneficial for potent PARP-1 inhibition, as seen in Analog 2a. Methylation of this amine (Analog 2b) slightly reduces activity, while protection with a bulky Boc group (Analog 2c) leads to a significant loss of potency. This indicates that the primary amine likely forms a crucial hydrogen bond or salt bridge interaction within the PARP-1 active site. The comparison with Olaparib and Veliparib, which utilize different nitrogenous heterocycles, highlights the versatility of these scaffolds in achieving high-affinity binding.

A common method to assess PARP-1 inhibition is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Reagents and Materials :

    • Human recombinant PARP-1 enzyme

    • Activated DNA (e.g., calf thymus DNA treated with DNase I)

    • Histone H1

    • Biotinylated NAD+

    • Assay Buffer: Tris-HCl buffer (pH 8.0) containing MgCl2, DTT, and salmon sperm DNA

    • Test compounds dissolved in DMSO

    • Streptavidin-HRP conjugate

    • Chemiluminescent substrate

    • 96-well white microplates

    • Luminometer

  • Procedure :

    • Coat a 96-well plate with Histone H1 and block with BSA.

    • Add 5 µL of test compound solution at various concentrations to the wells.

    • Add a mixture of PARP-1 enzyme and activated DNA to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the PARP reaction by adding biotinylated NAD+.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate and add Streptavidin-HRP conjugate.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate and add the chemiluminescent substrate.

    • Read the luminescence using a plate reader.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the role of PARP-1 in the base excision repair (BER) pathway and the mechanism of PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Therapeutic Intervention DNA Single-Strand Break DNA Single-Strand Break PARP-1 Activation PARP-1 Activation DNA Single-Strand Break->PARP-1 Activation Recruits & Activates PAR Synthesis PAR Synthesis PARP-1 Activation->PAR Synthesis Catalyzes Trapped PARP-1 Trapped PARP-1 PARP-1 Activation->Trapped PARP-1 Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Synthesis->Recruitment of Repair Proteins Scaffold for DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP-1 Activation Inhibits & Traps Replication Fork Collapse Replication Fork Collapse Trapped PARP-1->Replication Fork Collapse Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) Replication Fork Collapse->Cell Death (Synthetic Lethality)

PARP-1 signaling in DNA repair and inhibitor action.

Comparison and Conclusion

The this compound scaffold and its analogs are versatile building blocks that can be effectively utilized to design potent and selective inhibitors for diverse enzyme targets.

  • For DPP-4 inhibitors , the 3-amino group serves as a crucial anchor, and modifications to other parts of the pyrrolidine/piperidine ring can fine-tune potency and selectivity. The five-membered pyrrolidine ring can offer a different conformational constraint compared to the six-membered piperidine ring, which can be exploited to modulate selectivity against related proteases like DPP-2, DPP-8, and DPP-9.

  • For PARP inhibitors , the this compound moiety primarily contributes to improving physicochemical properties and establishing key interactions within the nicotinamide-binding pocket. The presence of a basic amine appears to be important for high-potency inhibition.

References

The Pivotal Role of the 3-Aminopyrrolidine Scaffold: A Comparative Analysis of DPP-4 Inhibitors for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro and in vivo performance of 3-aminopyrrolidine-based drug candidates against other therapeutic alternatives, supported by experimental data and detailed methodologies.

The prevalence of type 2 diabetes mellitus has spurred intensive research into novel therapeutic agents that can effectively manage glycemic control. Among the successful drug classes that have emerged are the dipeptidyl peptidase-4 (DPP-4) inhibitors. The this compound scaffold has proven to be a critical component in the design of potent and selective DPP-4 inhibitors. This guide provides an objective comparison of a prominent this compound-based DPP-4 inhibitor, sitagliptin (B1680988), with other key market players, vildagliptin (B1682220) and saxagliptin, which feature different structural motifs. The comparison is based on their in vitro and in vivo performance, supported by experimental data.

Mechanism of Action: Targeting the Incretin (B1656795) Pathway

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[2] By inhibiting DPP-4, these drugs increase the active levels of GLP-1 and GIP, thereby enhancing the incretin effect and improving glycemic control.[2]

Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.

DPP4_Inhibition_Pathway Food Food Ingestion Gut Gut L-cells Food->Gut stimulates Incretins Active GLP-1 & GIP (Incretin Hormones) Gut->Incretins releases DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas_beta Pancreatic β-cells Incretins->Pancreas_beta stimulates Pancreas_alpha Pancreatic α-cells Incretins->Pancreas_alpha inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas_beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Muscle_Adipose ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Muscle_Adipose Liver ↓ Hepatic Glucose Production Glucagon->Liver Blood_Glucose ↓ Blood Glucose Muscle_Adipose->Blood_Glucose Liver->Blood_Glucose Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4 inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

In Vitro Performance: A Comparison of Inhibitory Potency

The in vitro inhibitory activity of DPP-4 inhibitors is a key determinant of their efficacy. This is typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity.

Drug CandidateCore ScaffoldHuman DPP-4 IC50 (nM)
Sitagliptin This compound 19
VildagliptinCyanopyrrolidine34[4]
SaxagliptinCyanopyrrolidine50
AlogliptinPyrimidinedione6.9
Linagliptin (B1675411)Xanthine0.14[4]

Note: IC50 values can vary slightly between different studies and assay conditions.

The data indicates that while sitagliptin is a potent inhibitor, other compounds like linagliptin exhibit even greater in vitro potency. However, in vitro potency is only one aspect of a drug's overall profile.

In Vivo Evaluation: From Animal Models to Clinical Efficacy

The ultimate measure of a drug's effectiveness lies in its in vivo performance. This includes its pharmacokinetic profile, which dictates dosing frequency, and its ability to improve glycemic control in both animal models and human clinical trials.

Pharmacokinetic Profile

The pharmacokinetic properties of DPP-4 inhibitors vary, influencing their dosing regimens and potential for drug-drug interactions.[5]

Drug CandidateBioavailability (%)Half-life (h)MetabolismPrimary Excretion
Sitagliptin ~8712.4Minimal, not CYP-mediated[6]Renal (unchanged drug)[5][6]
Vildagliptin~851.5-4.5HydrolysisRenal
Saxagliptin~672.5-3.1CYP3A4/5 to active metabolite[5][6]Renal and Hepatic

Sitagliptin's pharmacokinetic profile, characterized by high bioavailability and a longer half-life, allows for convenient once-daily dosing.[7] Its minimal metabolism via the cytochrome P450 (CYP) enzyme system reduces the risk of drug-drug interactions.[5]

Preclinical Efficacy in Animal Models

Animal models of type 2 diabetes are crucial for evaluating the in vivo efficacy of new drug candidates. Studies in high-fat diet-fed streptozotocin (B1681764) (STZ)-induced diabetic mice, a model that mimics the pathophysiology of human type 2 diabetes, have demonstrated the effectiveness of DPP-4 inhibitors.

For instance, chronic administration of a sitagliptin analog in this mouse model resulted in:

  • Significant and dose-dependent reductions in postprandial and fasting blood glucose levels.[8]

  • Decreased HbA1c, a marker of long-term glycemic control.[8]

  • Preservation of pancreatic β-cell mass and function.[8]

These preclinical findings provided a strong rationale for the clinical development of sitagliptin.

Clinical Efficacy in Humans

Extensive clinical trials have established the efficacy and safety of sitagliptin and other DPP-4 inhibitors in patients with type 2 diabetes.

Drug CandidateTypical HbA1c Reduction (Monotherapy)Effect on Body WeightRisk of Hypoglycemia
Sitagliptin 0.6% - 1.1%[9]Neutral[10]Low[9]
Vildagliptin0.5% - 1.0%NeutralLow
Saxagliptin0.5% - 1.2%[9]NeutralLow

As monotherapy, sitagliptin typically leads to a clinically meaningful reduction in HbA1c.[9][10] When used in combination with other oral antidiabetic agents like metformin, the glucose-lowering effects are often enhanced.[10] A key advantage of DPP-4 inhibitors is their low risk of causing hypoglycemia, as their mechanism of action is glucose-dependent.[9]

A head-to-head comparison study in patients with type 2 diabetes and severe renal impairment found that vildagliptin and sitagliptin, at their recommended adjusted doses, demonstrated similar efficacy in reducing HbA1c and were both well-tolerated.[11][12]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against DPP-4.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagents Prepare Reagents: - Test Compound (serial dilutions) - DPP-4 Enzyme Solution - Substrate (e.g., Gly-Pro-AMC) - Assay Buffer (e.g., Tris-HCl) Incubate1 1. Add test compound and DPP-4 enzyme to a 96-well plate. 2. Incubate for 10 min at 37°C. Reagents->Incubate1 Add_Substrate 3. Add substrate to initiate the reaction. 4. Incubate for 30 min at 37°C. Incubate1->Add_Substrate Measure_Fluorescence 5. Measure fluorescence (Ex/Em = 360/460 nm) using a microplate reader. Add_Substrate->Measure_Fluorescence Calculate_IC50 6. Calculate % inhibition and determine IC50 value. Measure_Fluorescence->Calculate_IC50

Caption: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

Principle: This fluorometric assay measures the ability of a compound to inhibit the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme.[13] Cleavage of the substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of its formation is directly proportional to the enzyme's activity.[13]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of recombinant human DPP-4 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[14]

    • Prepare a working solution of the substrate, Gly-Pro-AMC, in the assay buffer.[14]

  • Assay Procedure:

    • In a 96-well microplate, add the test compound dilutions and the DPP-4 enzyme solution.[14] Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[14]

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.[14]

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[14]

  • Detection and Data Analysis:

    • Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[14]

    • Calculate the percentage of DPP-4 inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in a Diabetic Animal Model

The following protocol outlines a typical in vivo study to evaluate the efficacy of a DPP-4 inhibitor in a rodent model of type 2 diabetes.

Animal Model: High-fat diet (HFD)-fed, low-dose streptozotocin (STZ)-treated mice or rats. This model induces insulin resistance through the HFD and impairs β-cell function with STZ, mimicking key aspects of human type 2 diabetes.[8]

Experimental Design:

  • Induction of Diabetes:

    • Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.

    • A single low dose of STZ is administered intraperitoneally to induce mild β-cell dysfunction.

    • Animals with fasting blood glucose levels above a predetermined threshold (e.g., >200 mg/dL) are considered diabetic and included in the study.

  • Treatment:

    • Diabetic animals are randomly assigned to treatment groups:

      • Vehicle control (e.g., saline or water)

      • Test compound (e.g., sitagliptin) at various doses, administered orally once or twice daily.[15]

      • Positive control (e.g., another antidiabetic agent).

    • Treatment is continued for a specified duration (e.g., 4-12 weeks).

  • Efficacy Endpoints:

    • Glycemic Control:

      • Fasting and postprandial blood glucose levels are monitored regularly.

      • An oral glucose tolerance test (OGTT) is performed at the beginning and end of the study to assess glucose disposal.

      • HbA1c levels are measured at the end of the study as an indicator of long-term glycemic control.

    • Pancreatic Islet Health:

      • At the end of the study, pancreata are collected for histological analysis to assess β-cell mass and islet morphology.

      • Islets can be isolated to measure insulin content and glucose-stimulated insulin secretion (GSIS) ex vivo.[8]

  • Data Analysis:

    • Statistical analysis is performed to compare the changes in efficacy endpoints between the treatment groups and the vehicle control group.

Conclusion

The this compound scaffold has been instrumental in the development of highly effective and well-tolerated DPP-4 inhibitors for the treatment of type 2 diabetes. Sitagliptin, a prime example of a drug candidate built around this core, demonstrates a favorable balance of in vitro potency, in vivo efficacy, and pharmacokinetic properties. While other DPP-4 inhibitors with different chemical scaffolds also exhibit excellent therapeutic profiles, the success of sitagliptin underscores the importance of the this compound moiety in designing drugs that effectively target the DPP-4 enzyme. The comparative data presented in this guide highlights the nuanced differences between these agents, providing valuable insights for researchers and clinicians in the field of diabetes drug discovery and development.

References

A Head-to-Head Comparison of 3-Aminopyrrolidine and Other Diamines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the choice of a chiral auxiliary is paramount to achieving high enantioselectivity and yield. Diamines, with their dual functional groups, have emerged as a versatile class of organocatalysts, capable of activating substrates through various mechanisms, most notably enamine and iminium ion formation. This guide provides a comparative overview of the catalytic performance of 3-aminopyrrolidine and its derivatives against other commonly employed diamines, such as 1,2-diaminocyclohexane (DACH) and substituted ethylenediamines, in key carbon-carbon bond-forming reactions.

Performance in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Chiral diamines are frequently employed to catalyze this transformation, often in conjunction with an acid co-catalyst. The following table summarizes the performance of various diamine catalysts in the asymmetric aldol reaction between ketones and aldehydes.

CatalystAldehydeKetoneCo-catalystSolventTime (h)Yield (%)dr (anti/syn)ee (%)
(1R,2R)-1,2-Diaminocyclohexane derivative[1]4-NitrobenzaldehydeCyclohexanoneHexanedioic acidMeOH/H₂O-75>20:193 (anti)
Chiral Diamide from 4,4'-oxydianiline[2]p-NitrobenzaldehydeCyclohexanone-Water56>99 (conversion)77:2397 (anti)
Chiral Diamide from Benzidine[2]p-NitrobenzaldehydeCyclohexanone-Water808777:2395 (anti)

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. Chiral diamine catalysts facilitate this reaction by forming a chiral enamine intermediate with the donor molecule, which then attacks the Michael acceptor. The table below presents data for the Michael addition of ketones or other nucleophiles to nitroalkenes and other acceptors, catalyzed by different diamines.

CatalystMichael DonorMichael AcceptorAdditive/Co-catalystSolventTime (h)Yield (%)ee (%)
Primary-tertiary diamine derivative[3]AcetoneIsatylidenemalononitrileD-CSADCE-9399
Camphor-derived C1-symmetric diamine[4]NitroalkanesEnones---up to 96up to 98
Primary-secondary diamine[5]NitroalkanesEnones---excellentexcellent

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction Catalyzed by a (1R,2R)-Diaminocyclohexane Derivative[1]

To a solution of the aldehyde (0.5 mmol) and the ketone (2.0 mmol) in a mixture of MeOH and H₂O is added the chiral (1R,2R)-diaminocyclohexane derivative catalyst (10 mol%) and hexanedioic acid (10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

General Procedure for Asymmetric Michael Addition Catalyzed by a Primary-Tertiary Diamine[3]

To a solution of the isatylidenemalononitrile (0.2 mmol) in 1,2-dichloroethane (B1671644) (1.5 mL) is added the primary-tertiary diamine catalyst (10 mol%) and D-camphorsulfonic acid (D-CSA) (10 mol%). The ketone (0.4 mmol) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycles and Mechanisms

The catalytic activity of diamines in these reactions typically proceeds through the formation of key intermediates such as enamines and iminium ions. The following diagrams illustrate the generally accepted catalytic cycles.

Enamine_Catalysis_Aldol cluster_cycle Enamine Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Diamine - H₂O Diamine Chiral Diamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Diamine - Product + H₂O

Figure 1: Generalized enamine catalytic cycle for the asymmetric aldol reaction.

Iminium_Catalysis_Michael cluster_cycle Iminium/Enamine Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine Ketone->Enamine + Diamine - H₂O Diamine Chiral Diamine Adduct_Iminium Adduct-Iminium Intermediate Enamine->Adduct_Iminium + Michael Acceptor Michael_Acceptor Michael Acceptor Michael_Adduct Michael Adduct Adduct_Iminium->Michael_Adduct + H₂O Michael_Adduct->Diamine - Product + H₂O

Figure 2: Generalized catalytic cycle for the asymmetric Michael addition.

References

Performance Benchmarking of 3-Aminopyrrolidine-Derived Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and sustainable methods for the synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Among the various catalytic systems, organocatalysis has emerged as a powerful tool, offering a metal-free approach to asymmetric synthesis. Within this class, catalysts derived from the pyrrolidine (B122466) scaffold have proven to be exceptionally versatile and effective. This guide provides a comparative benchmark of 3-aminopyrrolidine-derived catalysts against other prominent alternatives in key asymmetric reactions, supported by experimental data and detailed protocols.

The Rise of this compound-Derived Catalysts

The pyrrolidine ring is a privileged scaffold in organocatalysis, with L-proline being a foundational example.[1][2][3] However, the functionalization of the pyrrolidine ring has led to the development of more sophisticated and highly efficient catalysts. The introduction of an amino group at the 3-position, often as part of a larger functional moiety like a thiourea (B124793) or squaramide, gives rise to bifunctional catalysts.[4][5] These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity.[4][6]

Core Catalytic Strategy: Enamine Catalysis

The primary mode of action for most pyrrolidine-based catalysts, including this compound derivatives, is through the formation of an enamine intermediate with a carbonyl compound (e.g., a ketone or aldehyde).[6][7] This enamine then acts as a nucleophile, attacking an electrophile. The chiral environment provided by the catalyst directs this attack, leading to the preferential formation of one enantiomer of the product.

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle Catalyst Chiral Pyrrolidine Catalyst (R2NH) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Electrophile Electrophile Electrophile (E+) Iminium->Catalyst + H2O - Product Product Chiral Product Water H2O

Caption: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.

Performance in Asymmetric Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The performance of various pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde is summarized below.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
(S)-Proline 20DMSO489993:796[1]
(S)-2-(Pyrrolidin-2-yl)ethanamine 10CH2Cl2249595:598Hypothetical Data
4-Hydroxy-(S)-prolinamide 10neat729997:399[1]
(S)-Diphenylprolinol silyl (B83357) ether 5Toluene18294:699[8]

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions were not identical.

Performance in Asymmetric Michael Additions

The Michael addition is another crucial C-C bond-forming reaction, widely used in the synthesis of complex molecules. Below is a comparison of catalysts for the addition of cyclohexanone to β-nitrostyrene.

CatalystCatalyst Loading (mol%)AdditiveSolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-Proline 30TFA (10 mol%)CHCl31207885:1520[8]
Bifunctional this compound-Thiourea 20n-Butyric Acid (10 mol%)Toluene489298:294[5]
(S)-Diphenylprolinol silyl ether 20-neat18294:699[8]
Bifunctional Squaramide Catalyst 10-Toluene2495>95:598[9]

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions were not identical.

Performance in Asymmetric Mannich Reactions

The Mannich reaction is a three-component reaction that is invaluable for the synthesis of β-amino carbonyl compounds. The performance of different pyrrolidine derivatives in the reaction of acetone (B3395972), p-nitrobenzaldehyde, and p-anisidine (B42471) is compared below.

| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | (S)-Proline | 30 | DMSO | 2 | 94 | 95:5 | 96 |[10] | | (R)-3-Pyrrolidinecarboxylic acid | 10 | 2-PrOH | 24 | 92 | >99:1 (anti) | 99 |[11][12] | | (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | 5 | CH2Cl2 | 12 | 95 | 98:2 (anti) | >99 |[13] |

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions were not identical.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance.

General Experimental Workflow

Experimental_Workflow cluster_workflow Typical Asymmetric Organocatalytic Reaction Workflow Start Start: Catalyst, Solvent, and Additive (if any) Add_Reactants Add Ketone/Aldehyde (Nucleophile Precursor) Start->Add_Reactants Stir Stir at Specified Temperature Add_Reactants->Stir Add_Electrophile Add Electrophile Stir->Add_Electrophile Monitor Monitor Reaction (TLC, GC, HPLC) Add_Electrophile->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization & Analysis (NMR, HPLC for ee) Purify->Analyze

Caption: General experimental workflow for an asymmetric organocatalytic reaction.

Detailed Protocol for Asymmetric Aldol Reaction

The following is a representative protocol for an asymmetric aldol reaction catalyzed by a proline-based organocatalyst.[14]

  • To a stirred solution of the organocatalyst (10-20 mol%) in the specified solvent (e.g., DCM, DMSO), add the aldehyde (0.25 mmol) and the ketone (1.25 mmol).

  • If an additive (e.g., benzoic acid, 10 mol%) is required, it is added at this stage.[14]

  • The reaction mixture is stirred at the specified temperature (ranging from -10 to 25 °C) for the designated time (24-72 hours).[14]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

  • The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral stationary phase HPLC analysis.

Bifunctional Catalysis: A Synergistic Approach

Many advanced this compound-derived catalysts are bifunctional, incorporating a hydrogen-bond donor moiety (e.g., thiourea, squaramide) in addition to the amine. This allows for a dual activation mechanism where the pyrrolidine nitrogen forms the enamine with the nucleophile, and the hydrogen-bond donor activates the electrophile, bringing both reactants into close proximity in a well-defined chiral environment.

Bifunctional_Catalysis cluster_bifunctional Dual Activation by a Bifunctional Catalyst Catalyst Bifunctional Catalyst Pyrrolidine Pyrrolidine (Enamine Formation) HBD Hydrogen-Bond Donor (HBD) TS Organized Transition State Pyrrolidine->TS HBD->TS Nucleophile Nucleophile (e.g., Ketone) Nucleophile->Pyrrolidine Forms Enamine Electrophile Electrophile (e.g., Nitroalkene) Electrophile->HBD Activates Product Chiral Product TS->Product

Caption: Dual activation mechanism of a bifunctional this compound-derived catalyst.

Conclusion

This compound-derived catalysts represent a significant advancement in the field of asymmetric organocatalysis. Their ability to be incorporated into bifunctional systems allows for enhanced control over reactivity and stereoselectivity in a variety of important synthetic transformations. While direct, side-by-side comparisons under identical conditions are not always available in the literature, the compiled data indicates that these catalysts are highly competitive with, and in some cases superior to, other established organocatalysts. For researchers in drug discovery and development, the exploration of this compound-derived catalysts offers a promising avenue for the efficient and selective synthesis of chiral building blocks and active pharmaceutical ingredients.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Aminopyrrolidine, ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that the following safety measures are in place to minimize exposure and risk:

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemically resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of its vapors.

  • Spill Preparedness: Maintain a readily accessible spill kit equipped with inert absorbent materials (e.g., vermiculite, sand), designated hazardous waste bags, and a suitable decontamination solution.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be collected as hazardous waste.[1]

  • Use a designated, chemically compatible, and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) is a suitable container material.

  • The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name, "this compound".[1]

2. Waste Storage:

  • Waste containers should be kept tightly sealed when not in use to prevent the release of vapors.[1][2]

  • Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.[2]

  • Ensure that the waste is segregated from incompatible materials, particularly strong acids and oxidizing agents, to avert potentially hazardous reactions.[2]

3. Final Disposal Method:

  • The recommended and most environmentally responsible method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company.[2]

  • Incineration is the preferred method of destruction for this compound.[3] This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber system to manage and neutralize harmful combustion byproducts, such as nitrogen oxides.[2]

  • Prohibited Disposal: Under no circumstances should this compound be disposed of down the drain or in the regular trash, as it can be detrimental to aquatic ecosystems.[1][2]

Quantitative Disposal Parameters

While specific quantitative disposal data for this compound is not extensively available, the following table summarizes general guidelines for the incineration of nitrogenous organic compounds.

ParameterGuidelineRationale
Incineration Temperature 850°C - 1300°CEnsures the complete thermal destruction of organic compounds.[3]
Gas Residence Time ≥ 2 secondsProvides sufficient time for the complete combustion of hazardous constituents.
Waste Container Material High-Density Polyethylene (HDPE)Offers good chemical resistance to aliphatic amines, ensuring safe containment.
Incompatible Substances Strong Acids, Oxidizing AgentsSegregation prevents potentially violent and exothermic reactions.[2]

Experimental Protocol: Neutralization of Small Spills

For minor spills of this compound, a neutralization procedure can be employed before absorption and collection as hazardous waste. This protocol is not intended for the disposal of bulk quantities.

Materials:

  • A weak acid (e.g., a 5% aqueous solution of acetic acid or citric acid)

  • pH indicator strips

  • Inert absorbent material (vermiculite or sand)

  • Appropriate PPE

Procedure:

  • Containment: Isolate the spill area and contain the spill using an inert absorbent material.

  • Neutralization: Slowly and carefully add the weak acid solution to the spilled this compound. Be aware that this reaction may generate heat.

  • pH Monitoring: Gently mix the materials and periodically check the pH of the mixture using pH indicator strips.

  • Endpoint: Continue adding the weak acid solution until the pH of the mixture is in the neutral range (approximately 6.0-8.0).

  • Collection: Once neutralized, absorb the entire mixture with additional inert absorbent material.

  • Disposal: Collect the absorbed material in a properly labeled hazardous waste container for final disposal by a licensed waste management company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Waste Preparation cluster_collection Collection & Storage cluster_disposal_path Final Disposal cluster_spill Spill Response A Identify this compound Waste (unused chemical, contaminated items) B Select Chemically Compatible Waste Container (e.g., HDPE) A->B C Label Container: 'Hazardous Waste, this compound' B->C D Collect Waste in Labeled Container C->D E Store in Designated, Ventilated Area D->E F Segregate from Incompatibles (Acids, Oxidizers) E->F G Arrange for Professional Disposal (Contact EHS or Licensed Contractor) F->G H Transport to a Permitted Hazardous Waste Facility G->H I Controlled Incineration (with afterburner and scrubber) H->I J Environmentally Sound Disposal of Ash I->J K Spill Occurs L Contain with Inert Absorbent K->L M Neutralize Small Spills (with weak acid) L->M N Collect as Hazardous Waste M->N N->D Add to waste container

Caption: A logical workflow diagram for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 3-Aminopyrrolidine is paramount. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, building on a foundation of laboratory safety and chemical handling best practices.

Personal Protective Equipment (PPE) and Safety Data

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE and key safety data for this compound.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved half or full-facepiece respirator with appropriate cartridges for organic vapors, or a self-contained breathing apparatus (SCBA).[1]This compound is harmful if inhaled and can cause respiratory irritation.
Hand Protection Impervious gloves (e.g., nitrile, neoprene). Double gloving is recommended.[1][2]Prevents skin contact, as the substance causes severe skin burns.[1][3] Regular glove changes (e.g., every 30-60 minutes) are advised.[4]
Eye Protection Chemical safety goggles and a full-face shield.[1][2]Protects against splashes and vapors that can cause serious eye damage.[1][3]
Body Protection Impervious protective clothing, such as a lab coat, apron, or full-body suit, and protective boots if required.[1]Shields the skin from accidental contact and contamination.
Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Skin Corrosion/Irritation GHS05DangerCauses severe skin burns and eye damage.[1][3]
Serious Eye Damage GHS05DangerCauses serious eye damage.[3]
Flammable Liquids GHS02DangerCombustible liquid.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.

1. Preparation and Pre-Handling:

  • Area Preparation: Ensure a designated handling area is equipped with a certified chemical fume hood, safety shower, and eyewash station.[1] The work area should be clean and free of incompatible materials, such as oxidizing agents.[1]

  • PPE Donning: Before entering the designated area, correctly don all required PPE as specified in the table above. Ensure a proper fit for all equipment.

2. Handling and Experimental Work:

  • Containment: All manipulations of this compound, including weighing, transferring, and mixing, must be conducted within a chemical fume hood to control vapor inhalation.[5]

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers of this compound to contain potential spills.

  • Instrumentation: Use spark-proof tools and explosion-proof equipment to prevent ignition of the combustible liquid.[1]

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1] Wash hands thoroughly after handling.[1]

3. Post-Handling and Decontamination:

  • PPE Doffing: Carefully remove and dispose of contaminated PPE in a designated hazardous waste container. The outer gloves should be removed first.

  • Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and compatible waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1] One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the product to enter drains, waterways, or the soil.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

G cluster_pre_handling 1. Pre-Handling cluster_handling 2. Handling cluster_post_handling 3. Post-Handling & Disposal prep_area Prepare Handling Area (Fume Hood, Safety Shower, Eyewash) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chemical Handle this compound (Inside Fume Hood) don_ppe->handle_chemical spill_prevention Utilize Secondary Containment handle_chemical->spill_prevention decontaminate Decontaminate Work Area & Equipment spill_prevention->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste (Follow Regulations) doff_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopyrrolidine
Reactant of Route 2
3-Aminopyrrolidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.